1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane
Description
Properties
IUPAC Name |
ethenyl-bis[[ethenyl(dimethyl)silyl]oxy]-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2Si3/c1-9-14(4,5)12-16(8,11-3)13-15(6,7)10-2/h9-11H,1-3H2,4-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVIRRZRPPRVFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)O[Si](C)(C=C)O[Si](C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
159106-88-4 | |
| Record name | Poly[oxy(ethenylmethylsilylene)], α-(ethenyldimethylsilyl)-ω-[(ethenyldimethylsilyl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159106-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4061759 | |
| Record name | Trisiloxane, 1,3,5-triethenyl-1,1,3,5,5-pentamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1529-65-3 | |
| Record name | 1,3,5-Triethenyl-1,1,3,5,5-pentamethyltrisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1529-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trisiloxane, 1,3,5-triethenyl-1,1,3,5,5-pentamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001529653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trisiloxane, 1,3,5-triethenyl-1,1,3,5,5-pentamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trisiloxane, 1,3,5-triethenyl-1,1,3,5,5-pentamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,5,5-pentamethyl-1,3,5-trivinyltrisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.746 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane (CAS No. 1529-65-3), a linear organosilicon compound of significant interest in materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis pathways, reactivity, and advanced applications of this versatile molecule, with a focus on its role in the formulation of high-performance silicone elastomers.
Introduction and Molecular Architecture
This compound is a short-chain linear siloxane characterized by a backbone of three silicon atoms linked by oxygen atoms. Its structure is distinguished by the presence of three reactive vinyl (-CH=CH₂) groups and five stabilizing methyl (-CH₃) groups distributed across the silicon atoms.
The IUPAC name for this compound is ethenyl-bis[[ethenyl(dimethyl)silyl]oxy]-methylsilane.[1] This structure provides a unique combination of a flexible inorganic siloxane backbone with the high reactivity of vinyl functional groups, making it a valuable component in addition-cure polymer systems. Unlike its cyclic analogue, 1,3,5-trimethyl-1,3,5-trivinylcyclotrisiloxane (V3), this linear structure does not undergo ring-opening polymerization, and its reactivity is primarily dictated by the vinyl groups.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of a material are fundamental to understanding its behavior in a formulation. The key properties of this compound are summarized below.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1529-65-3 | [1] |
| Molecular Formula | C₁₁H₂₄O₂Si₃ | [1] |
| Molecular Weight | 272.56 g/mol | [1] |
| Appearance | Transparent Liquid | [2] |
| Density | 0.864 g/cm³ | [2] |
| IUPAC Name | ethenyl-bis[[ethenyl(dimethyl)silyl]oxy]-methylsilane | [1] |
| Canonical SMILES | C(C=C)O(C=C)O(C)C=C | [2] |
| logPoct/wat | 3.677 (Calculated) | [3] |
| Water Solubility | log₁₀WS = 2.84 (Calculated, mol/L) | [3] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the structure and purity of the trisiloxane.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption bands include:
-
~3050-3020 cm⁻¹: C-H stretching of the vinyl groups.
-
~2960-2900 cm⁻¹: C-H stretching of the methyl groups.
-
~1600-1590 cm⁻¹: C=C stretching of the vinyl groups, a key indicator of its reactive sites.
-
~1410 cm⁻¹: Si-CH=CH₂ deformation.
-
~1260 cm⁻¹: Si-CH₃ deformation.
-
~1090-1020 cm⁻¹: A strong, broad band corresponding to the asymmetric Si-O-Si stretching of the trisiloxane backbone.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show distinct signals for the vinyl protons (typically in the 5.7-6.2 ppm range) and the methyl protons attached to silicon (in the 0.1-0.3 ppm range). The integration of these signals would correspond to the ratio of vinyl to methyl protons.
-
¹³C NMR: The carbon spectrum would show signals for the vinyl carbons and the methyl carbons attached to silicon.
-
²⁹Si NMR: This technique is particularly useful for characterizing the different silicon environments within the molecule, helping to confirm the linear trisiloxane structure.
-
Synthesis Pathway: Co-hydrolysis of Chlorosilanes
While specific, detailed industrial synthesis protocols are often proprietary, the fundamental chemistry for producing linear vinyl- and methyl-substituted siloxanes points to the controlled co-hydrolysis of appropriate chlorosilane precursors. This method is a cornerstone of silicone chemistry.[4][5]
The synthesis of this compound can be logically achieved through the stoichiometric co-hydrolysis of vinyldimethylchlorosilane (C₄H₉ClSi) and vinylmethyldichlorosilane (C₃H₆Cl₂Si).
Proposed Synthesis Mechanism: The reaction involves the hydrolysis of Si-Cl bonds to form transient silanol (Si-OH) groups, which then undergo condensation to form the stable Si-O-Si siloxane backbone. Controlling the reaction conditions (e.g., temperature, pH, and rate of addition) is critical to favor the formation of the desired linear trisiloxane and minimize the production of cyclic byproducts or longer polymer chains.
Caption: The fundamental hydrosilylation cross-linking reaction.
Role as a Reactive Crosslinker
In a typical silicone elastomer formulation, long-chain vinyl-terminated polydimethylsiloxane (PDMS) polymers form the bulk of the matrix. A multi-functional Si-H containing polymer (a hydride crosslinker) is then added. This compound, with its three vinyl groups on a short, well-defined structure, can be used as a reactive crosslinker or as a chain extender to precisely control the network architecture.
Causality in Formulation: The choice of this linear trisiloxane over other vinyl-functional molecules is driven by the need to tailor specific material properties.
-
Crosslink Density: As a trifunctional molecule, it can create a higher crosslink density compared to difunctional linear siloxanes, leading to a harder, more resilient elastomer.
-
Flexibility: Its linear, non-strained structure provides more rotational freedom compared to its cyclic analogue (V3), which can influence the flexibility and low-temperature properties of the cured material.
-
Processability: Being a low-viscosity liquid, it can be used to reduce the viscosity of the uncured polymer base, improving mold flow and processing characteristics.
Experimental Protocol: Platinum-Catalyzed Hydrosilylation
The following is a representative, self-validating protocol for the cross-linking of a silicone network using a vinyl-functional component like this compound.
Objective: To form a cross-linked silicone elastomer via platinum-catalyzed hydrosilylation.
Materials:
-
Vinyl-terminated polydimethylsiloxane (PDMS) (e.g., 10,000 cSt)
-
Poly(methylhydrosiloxane) (PMHS) or similar Si-H functional crosslinker
-
This compound (as a reactive modifier/crosslinker)
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex, ~2% Pt in xylene)
-
Toluene (optional, as a solvent to reduce viscosity)
Methodology:
-
Formulation (Part A): In a clean, dry container, combine the vinyl-terminated PDMS and the this compound. The ratio will depend on the desired final properties. Mix thoroughly until homogeneous.
-
Catalyst Addition: To the vinyl component (Part A), add Karstedt's catalyst. A typical loading is 5-10 ppm of platinum relative to the total mass of the polymer. Mix thoroughly.
-
Formulation (Part B): The Si-H functional crosslinker constitutes Part B.
-
Stoichiometry Calculation: The crucial step is to determine the molar ratio of Si-H groups to vinyl groups. A ratio of 1.1:1 to 1.5:1 (Si-H:Vinyl) is common to ensure complete reaction of the vinyl groups. [6]Calculate the required mass of Part B to achieve this ratio with the combined vinyl content of Part A.
-
Mixing and Curing: Combine Part A and Part B in the calculated ratio. Mix vigorously for 1-2 minutes until the mixture is uniform.
-
De-gassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles, which can cause defects in the final elastomer.
-
Curing: Pour the mixture into a mold and cure in an oven. A typical cure schedule is 1 hour at 100-150°C.
-
Validation: The success of the reaction is validated by the transformation of the liquid mixture into a solid, tack-free elastomer. Further characterization can be performed using FT-IR (monitoring the disappearance of the Si-H peak at ~2160 cm⁻¹) and mechanical testing (e.g., tensile strength, elongation).
Safety and Handling
This compound should be handled in a well-ventilated area. Standard personal protective equipment (gloves, safety glasses) should be worn. It is important to prevent contact with moisture, as this can lead to slow hydrolysis of related precursor materials. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a highly functional and versatile linear siloxane. Its value lies in the predictable reactivity of its three vinyl groups, which allows for precise control over the crosslink density and network structure of addition-cured silicone elastomers. Understanding its unique chemical properties, synthesis pathways, and role in hydrosilylation reactions enables researchers and formulators to engineer advanced materials with tailored mechanical and physical properties for demanding applications in electronics, healthcare, and industrial manufacturing.
References
-
ResearchGate. (n.d.). Cross-linking by hydrosilylation. Available at: [Link] [Accessed Jan 13, 2026].
-
MDPI. (2021). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Available at: [Link] [Accessed Jan 13, 2026].
-
NIH. (2018). Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes. Available at: [Link] [Accessed Jan 13, 2026].
-
ResearchGate. (n.d.). Platinum-catalyzed hydrosilylation cross-linking of siloxane polymers. Available at: [Link] [Accessed Jan 13, 2026].
-
NIH. (2017). One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials. Available at: [Link] [Accessed Jan 13, 2026].
-
Organic Chemistry Portal. (n.d.). Vinylsiloxane synthesis. Available at: [Link] [Accessed Jan 13, 2026].
-
Gelest. (n.d.). VINYLMETHYLDICHLOROSILANE. Available at: [Link] [Accessed Jan 13, 2026].
-
PubChem. (n.d.). Trisiloxane, 1,3,5-triethenyl-1,1,3,5,5-pentamethyl-. Available at: [Link] [Accessed Jan 13, 2026].
-
Revue Roumaine de Chimie. (2018). The same metal complex was found active in hydrosilylation of vinyl-siloxanes with temperature-modulated rate, thus being useful. Available at: [Link] [Accessed Jan 13, 2026].
-
Cheméo. (n.d.). Chemical Properties of Trisiloxane, 1,3,5-triethenyl-1,1,3,5,5-pentamethyl- (CAS 1529-65-3). Available at: [Link] [Accessed Jan 13, 2026].
-
Gelest. (n.d.). 1,3,5-TRIVINYL-1,3,5-TRIMETHYLCYCLOTRISILOXANE. Available at: [Link] [Accessed Jan 13, 2026].
-
NIH. (2002). Stereoisomers of 1,3,5,7-tetrahydroxy-1,3,5,7-tetraisopropylcyclotetrasiloxane: synthesis and structures in the crystal. Available at: [Link] [Accessed Jan 13, 2026].
-
qualitas1998.net. (2013). Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. Available at: [Link] [Accessed Jan 13, 2026].
-
Gelest. (n.d.). VINYLDIMETHYLCHLOROSILANE. Available at: [Link] [Accessed Jan 13, 2026].
-
ResearchGate. (2022). Synthesis of Polydimethylsiloxane with hydrolysis and condensation methods using monomer of Dichlorodimethylsilane as vitreous humour substitute. Available at: [Link] [Accessed Jan 13, 2026].
-
Organic Chemistry Portal. (n.d.). Vinylsilane synthesis. Available at: [Link] [Accessed Jan 13, 2026].
-
ResearchGate. (2013). Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions. Available at: [Link] [Accessed Jan 13, 2026].
-
Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (1969). Polyfluoroalkyl compounds of silicon. Part VIII. Reactions of silanes with vinyl fluoride and with 1-chloro-2-fluoroethylene. Available at: [Link] [Accessed Jan 13, 2026].
-
NIST. (n.d.). 1,1,1,3,5,5,5-Heptamethyltrisiloxane. Available at: [Link] [Accessed Jan 13, 2026].
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- 3. chemimpex.com [chemimpex.com]
- 4. Stereoisomers of 1,3,5,7-tetrahydroxy-1,3,5,7-tetraisopropylcyclotetrasiloxane: synthesis and structures in the crystal - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purification of 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Vinyl-Functionalized Trisiloxanes
1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane is a key organosilicon compound characterized by a linear trisiloxane backbone with both methyl and vinyl functional groups. This unique structure imparts a combination of desirable properties, including thermal stability, flexibility, and the reactivity of the vinyl moieties. These vinyl groups serve as active sites for crosslinking and further chemical modifications, making this molecule a valuable building block in the synthesis of specialized silicone polymers. Its applications are found in the development of advanced materials such as vinyl silicone rubbers and oils, which are critical in the electronics, aerospace, and biomedical fields. This guide provides a comprehensive overview of the synthesis and purification of this important trisiloxane, grounded in established principles of silicone chemistry.
Core Synthesis Strategy: Controlled Co-hydrolysis of Dichlorosilanes
The primary route for synthesizing this compound involves the co-hydrolysis of dichlorodimethylsilane and dichloromethylvinylsilane. This reaction is a cornerstone of industrial silicone production. The fundamental principle lies in the reaction of the chloro-functional silanes with water to form intermediate silanols, which then undergo condensation to form the siloxane backbone. The key to successfully synthesizing the desired linear trisiloxane is the precise control of reaction conditions to favor the formation of the target molecule over cyclic byproducts or higher molecular weight polymers.
The hydrolysis of dichlorosilanes initially yields a mixture of short-chain linear and cyclic oligomers. The ratio of these products is influenced by factors such as the concentration of reactants, temperature, and the presence of solvents.[1] By carefully controlling the stoichiometry of the dichlorosilane precursors and the hydrolysis conditions, the formation of the desired this compound can be maximized.
Experimental Protocol: Synthesis of this compound
This protocol details a laboratory-scale synthesis of this compound via the co-hydrolysis of dichlorodimethylsilane and dichloromethylvinylsilane.
Materials:
-
Dichlorodimethylsilane (CH₃)₂SiCl₂
-
Dichloromethylvinylsilane (CH₃)(CH₂=CH)SiCl₂
-
Toluene (anhydrous)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnels (2)
-
Mechanical stirrer
-
Thermometer
-
Condenser
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: Assemble a clean, dry three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a condenser, and two dropping funnels. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions with atmospheric moisture.
-
Charging the Reactor: Charge the flask with anhydrous toluene. This solvent helps to control the reaction temperature and solubilize the siloxane products.
-
Preparation of Reactant Solutions: In one dropping funnel, prepare a solution of dichlorodimethylsilane and dichloromethylvinylsilane in a 2:1 molar ratio in anhydrous toluene. In the second dropping funnel, place deionized water.
-
Controlled Hydrolysis: Cool the toluene in the reaction flask to 0-5 °C using an ice bath. Begin vigorous stirring and slowly add the dichlorosilane solution and deionized water simultaneously from their respective dropping funnels. Maintain a slow and controlled addition rate to keep the reaction temperature below 10 °C. The hydrolysis of chlorosilanes is highly exothermic and produces hydrochloric acid (HCl) as a byproduct.[2]
-
Reaction Completion and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours to ensure complete condensation.
-
Work-up - Neutralization: Carefully transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and then with a saturated sodium bicarbonate solution to neutralize the generated HCl. Continue the bicarbonate washing until effervescence ceases.
-
Work-up - Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator to obtain the crude product mixture of linear and cyclic siloxanes.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Purification: Achieving High Purity via Fractional Vacuum Distillation
The crude product from the synthesis is a mixture of the desired linear trisiloxane, cyclic siloxanes (such as trivinyltrimethylcyclotrisiloxane), and other linear oligomers. Purification is crucial to isolate the target compound with high purity. Fractional vacuum distillation is the most effective method for this separation, as it exploits the differences in the boiling points of the various components. Distillation under reduced pressure is necessary to prevent thermal degradation of the vinyl-functional siloxanes at high temperatures.
Experimental Protocol: Purification by Fractional Vacuum Distillation
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Vacuum pump
-
Manometer
Step-by-Step Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry and the joints are properly sealed for vacuum application.
-
Charging the Distillation Flask: Charge the distillation flask with the crude product.
-
Applying Vacuum: Gradually apply vacuum to the system, monitoring the pressure with a manometer.
-
Heating and Fractionation: Gently heat the distillation flask. As the temperature rises, the lower-boiling components will begin to vaporize and ascend the fractionating column.
-
Collecting Fractions: Collect the different fractions based on their boiling points at the given pressure. The desired this compound will distill at a specific temperature range. It is advisable to collect a forerun of low-boiling impurities before collecting the main product fraction.
-
Product Isolation: Once the main fraction is collected, the distillation is stopped. The purified product is then characterized to confirm its identity and purity.
Diagram of the Purification Workflow:
Caption: Workflow for the purification of this compound.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Parameter | Expected Value/Observation |
| Appearance | Colorless liquid |
| Boiling Point | Estimated to be in the range of 80-100 °C at reduced pressure (e.g., ~20 mmHg) |
| ¹H NMR | Signals corresponding to Si-CH₃ protons (~0.1-0.2 ppm) and vinyl protons (CH₂=CH-) (~5.7-6.2 ppm) |
| ¹³C NMR | Signals for methyl carbons and vinyl carbons |
| FT-IR (cm⁻¹) | Characteristic peaks for Si-O-Si stretching (~1000-1100), Si-CH₃ (~1260), and C=C stretching of vinyl groups (~1600) |
| GC-MS | A major peak corresponding to the molecular weight of the product, confirming its purity.[3][4] |
Conclusion
The synthesis of this compound through the co-hydrolysis of dichlorodimethylsilane and dichloromethylvinylsilane is a robust method that allows for the production of this valuable siloxane. Careful control of the reaction conditions and a meticulous purification process, primarily fractional vacuum distillation, are paramount to obtaining a high-purity product. The protocols and characterization data provided in this guide offer a comprehensive framework for researchers and scientists working with this versatile compound, enabling its effective use in the development of advanced silicone-based materials.
References
-
GC-MS and Surface Characteristics of Polyvinyl Siloxane-An In Vitro Analysis. (2022). Journal of Chromatography & Separation Techniques, 60(2), 111-116. [Link]
-
Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. (2024). Polymers, 16(2), 248. [Link]
- Dow Corning Corporation. (2007). Hydrolysis of chlorosilanes. U.S.
-
Experiments - Hydrolysis of chloromethylsilanes. (n.d.). Chemiedidaktik Uni Wuppertal. [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane
This technical guide provides a comprehensive overview of the spectroscopic data for 1,1,3,5,5-pentamethyl-1,3,5-trivinyltrisiloxane, a key organosilicon compound with significant applications in polymer chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of the structural elucidation of this molecule through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Introduction
This compound (CAS No. 1529-65-3) is a versatile organosiloxane characterized by a linear trisiloxane backbone with both methyl and vinyl functional groups attached to the silicon atoms.[1][2] Its molecular formula is C₁₁H₂₄O₂Si₃, and its structure allows it to act as a crosslinking agent or a monomer in the synthesis of silicone polymers. The presence of reactive vinyl groups makes it particularly useful in addition-cure silicone systems. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its reactivity in various chemical processes.
This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and MS spectral features of this compound, providing predicted data based on the analysis of similar vinyl-substituted siloxanes and fundamental spectroscopic principles.
Molecular Structure
The structure of this compound consists of a central silicon atom bonded to a methyl group and two vinyldimethylsiloxy groups.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the methyl and vinyl protons. The chemical shifts are influenced by the electronegativity of the silicon and oxygen atoms.
Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 0.1 - 0.2 | Singlet | 15H | Si-CH ₃ |
| ~ 5.7 - 6.2 | Multiplet | 9H | Si-CH =CH ₂ |
Interpretation:
-
Si-CH₃ Protons: The protons of the five methyl groups attached to the silicon atoms are expected to appear as a sharp singlet in the upfield region (around 0.1-0.2 ppm). This is due to the shielding effect of the silicon atoms.
-
Vinyl Protons: The protons of the three vinyl groups will exhibit a more complex multiplet pattern in the downfield region (typically between 5.7 and 6.2 ppm). This complexity arises from the geminal, cis, and trans couplings between the three protons of each vinyl group.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Temperature: 298 K.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS, δ 0.00 ppm).
-
Integrate the signals to determine the relative proton ratios.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the different carbon environments in the molecule.
Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 0 - 2 | Si-C H₃ |
| ~ 132 - 134 | Si-C H=CH₂ |
| ~ 137 - 139 | Si-CH=C H₂ |
Interpretation:
-
Si-CH₃ Carbons: The carbons of the methyl groups attached to silicon will appear at a very upfield chemical shift, typically between 0 and 2 ppm.
-
Vinyl Carbons: The carbons of the vinyl groups will be observed in the alkene region. The carbon directly attached to the silicon (Si-C H=CH₂) is expected to be more shielded (around 132-134 ppm) compared to the terminal vinyl carbon (Si-CH=C H₂), which will appear further downfield (around 137-139 ppm).
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Temperature: 298 K.
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: ~250 ppm.
-
Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.
-
Relaxation Delay: 2-5 seconds.
-
-
-
Data Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the CDCl₃ solvent peak (δ 77.16 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration |
| ~ 3050 - 3060 | =C-H stretch (vinyl) |
| ~ 2960 - 2970 | C-H stretch (methyl) |
| ~ 1590 - 1600 | C=C stretch (vinyl) |
| ~ 1400 - 1410 | Si-CH=CH₂ deformation |
| ~ 1250 - 1260 | Si-CH₃ deformation |
| ~ 1000 - 1100 | Si-O-Si stretch (asymmetric) |
| ~ 780 - 820 | Si-C stretch |
Interpretation:
The IR spectrum will be dominated by a strong and broad absorption band corresponding to the asymmetric Si-O-Si stretching vibration, which is characteristic of siloxanes.[3][4] The presence of the vinyl groups will be confirmed by the C=C stretching and =C-H stretching vibrations. The Si-CH₃ and Si-C bonds also give rise to characteristic absorption bands.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument Setup:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition and Processing:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can aid in its structural confirmation.
Predicted Mass Spectrometry Data
| m/z | Proposed Fragment |
| 272 | [M]⁺ (Molecular Ion) |
| 257 | [M - CH₃]⁺ |
| 199 | [M - C₂H₃ - CH₃ - CH₃]⁺ |
| 147 | [(CH₃)₃Si-O-Si(CH₃)₂]⁺ |
| 73 | [(CH₃)₃Si]⁺ |
Interpretation:
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 272, corresponding to the molecular weight of the compound.[2] The fragmentation of organosiloxanes is often characterized by the cleavage of Si-C and Si-O bonds.[5][6] Common fragments include the loss of a methyl group ([M - 15]⁺) and the formation of stable silyl cations. The fragmentation pathway can be complex due to rearrangements.
Caption: A plausible fragmentation pathway for this compound in EI-MS.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction:
-
For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile organic solvent (e.g., dichloromethane or hexane) and inject it into the GC. The GC will separate the compound from any impurities before it enters the mass spectrometer.
-
Direct infusion is also possible by dissolving the sample in a suitable solvent and introducing it directly into the ion source.
-
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 50 - 500.
-
-
Data Acquisition and Analysis:
-
The instrument software will record the mass spectrum.
-
Analyze the spectrum to identify the molecular ion and major fragment ions.
-
Compare the fragmentation pattern with known fragmentation mechanisms of organosiloxanes.
-
Conclusion
The spectroscopic characterization of this compound using NMR, IR, and MS provides a comprehensive understanding of its molecular structure. While publicly available, complete spectral data for this specific compound is limited, this guide offers a robust predictive framework based on the well-established spectroscopic behavior of analogous vinyl- and methyl-substituted siloxanes. The detailed protocols and interpretations presented herein serve as a valuable resource for scientists and researchers working with this important organosilicon compound, enabling them to confidently verify its identity and purity in their applications.
References
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LookChem. This compound. Available from: [Link]
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ResearchGate. ¹H NMR spectra of vinyl‐hydroxyl‐silicone resins (VHS) and... Available from: [Link]
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复合材料学报. FTIR spectra of silanol-sealed vinyl-containing poly-siloxane (Vi-PSi) (curve a), per-fluoropolyether siloxane (curve b), and vinyl-containing perfluoropolyether-b-polysiloxane block copolymer (PFPE-b-PMVS) (curve c). Available from: [Link]
-
MDPI. Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. Available from: [Link]
-
ResearchGate. 1 H-NMR spectra of polymethyl(dimethylvinylsiloxy)siloxane with... Available from: [Link]
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ResearchGate. Fourier transform infrared (FT-IR) spectra of the silicone and siloxane resins. Available from: [Link]
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Polymer Chemistry (RSC Publishing). Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups. Available from: [Link]
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ResearchGate. Precision of the 1 H NMR method for the quantification of vinyl and hydride groups in the pre-elastomer. Available from: [Link]
-
PMC - NIH. Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers' Modification. Available from: [Link]
-
ResearchGate. FTIR spectra of the polysiloxane solids crosslinked at 50 C–2 h from the. Available from: [Link]
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ResearchGate. Solid state 13 C CP/MAS NMR spectra of the siloxane-hybrid monoliths... Available from: [Link]
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PubChem. Trisiloxane, 1,3,5-triethenyl-1,1,3,5,5-pentamethyl-. Available from: [Link]
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PMC - NIH. Mass Spectrometry of Synthetic Polysiloxanes: From Linear Models to Plasma Polymer Networks. Available from: [Link]
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PubChem. Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-. Available from: [Link]
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Gelest, Inc. 1,3,5-TRIVINYL-1,3,5-TRIMETHYLCYCLOTRISILOXANE. Available from: [Link]
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Chromatography Online. Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. Available from: [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
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MDPI. New Aspects of Degradation in Silicone Rubber under UVA and UVB Irradiation: A Gas Chromatography–Mass Spectrometry Study. Available from: [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]
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NIST WebBook. 1,1,1,3,5,5,5-Heptamethyltrisiloxane. Available from: [Link]
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Oregon State University. 13C NMR Chemical Shift. Available from: [Link]
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ResearchGate. (PDF) A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface. Available from: [Link]
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1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane molecular structure and conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane
Abstract
This compound is a key organosilicon compound characterized by a flexible trisiloxane backbone and reactive vinyl functional groups. This guide provides a detailed examination of its molecular structure and conformational dynamics, crucial for understanding its reactivity and applications in polymer chemistry and materials science. We will explore the molecule's structural parameters, drawing on established data for similar organosilicon compounds, and delve into its conformational landscape, which is dominated by the flexibility of the siloxane linkage. Furthermore, this document outlines the principal analytical and computational methodologies employed for the structural elucidation of such molecules, offering insights for researchers and professionals in drug development and materials science.
Introduction
Organosilicon compounds, particularly polysiloxanes, are of immense interest across various scientific and industrial domains due to their unique combination of properties, including thermal stability, chemical inertness, and biocompatibility. This compound is a linear trisiloxane that serves as a vital building block in the synthesis of specialized silicone polymers. Its structure, featuring both methyl and vinyl substituents on the silicon atoms, provides a versatile platform for creating cross-linked networks, functionalized materials, and tailored macromolecules. The presence of vinyl groups is particularly significant as they are amenable to a variety of chemical transformations, most notably hydrosilylation reactions, which are fundamental to the curing of many silicone elastomers and resins.
A thorough understanding of the molecular geometry and conformational behavior of this molecule is paramount for controlling the kinetics of its reactions and predicting the properties of the resulting materials. This guide aims to provide a comprehensive overview of these aspects, grounded in the fundamental principles of organosilicon chemistry.
Molecular Structure of this compound
The molecular structure of this compound consists of a central trisiloxane core with five methyl groups and three vinyl groups attached to the silicon atoms. The systematic IUPAC name for this compound is ethenyl-bis[[ethenyl(dimethyl)silyl]oxy]-methylsilane[1]. The arrangement of these groups along the Si-O-Si backbone dictates the molecule's overall geometry and reactivity.
Caption: 2D representation of this compound.
Bond Lengths and Angles
| Bond | Typical Bond Length (Å) | Typical Bond Angle (°) | Source |
| Si-O | 1.64 | Si-O-Si: 130-150 | [2] |
| Si-C (methyl) | 1.88 | O-Si-C: ~109.5 | [2] |
| Si-C (vinyl) | ~1.87 | O-Si-C: ~109.5 | General |
| C=C (vinyl) | 1.34 | Si-C=C: ~120 | General |
Conformational Analysis
A defining characteristic of the siloxane backbone is its exceptional flexibility. This arises from the long Si-O bonds and the wide, low-energy barrier to bending of the Si-O-Si angle. Additionally, rotation around the Si-O bonds is relatively facile. These factors result in a multitude of accessible conformations for this compound in the gas phase or in solution.
The overall shape of the molecule is determined by the two dihedral angles defined by the Si-O-Si-O and O-Si-O-Si linkages. The molecule can adopt a range of conformations from a relatively linear arrangement to more compact, bent structures. The vinyl and methyl groups attached to the silicon atoms also have rotational freedom, further contributing to the conformational complexity. Understanding this conformational landscape is crucial, as the spatial arrangement of the reactive vinyl groups can influence their accessibility and reactivity in polymerization and cross-linking reactions.
Caption: Conformational flexibility of the trisiloxane backbone.
Methodologies for Structural and Conformational Elucidation
A combination of experimental and computational techniques is typically employed to characterize the structure and conformation of organosilicon compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the molecular structure in solution.
-
¹H NMR : Provides information on the chemical environment of the hydrogen atoms in the methyl and vinyl groups. The chemical shifts and coupling constants of the vinyl protons are characteristic.
-
¹³C NMR : Allows for the identification of all unique carbon atoms in the molecule.
-
²⁹Si NMR : Directly probes the silicon atoms, providing valuable information about their local chemical environment and connectivity.
Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to identify protons that are close in space, offering insights into the preferred conformations in solution.
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, key vibrational modes include:
-
Si-O-Si stretching : A strong and broad absorption in the IR spectrum, typically around 1000-1100 cm⁻¹.
-
Si-CH₃ deformation : Characteristic absorptions for the methyl groups attached to silicon.
-
C=C stretching : A band in the region of 1600-1650 cm⁻¹ corresponding to the vinyl group.
-
=C-H stretching and bending : Vibrations associated with the vinyl protons.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most precise and unambiguous information about the molecular structure in the solid state, including bond lengths, bond angles, and the specific conformation adopted in the crystal lattice. This technique is contingent on the ability to grow a suitable single crystal of the compound.
Computational Modeling
In the absence of extensive experimental data, computational chemistry serves as a powerful predictive tool.
-
Molecular Mechanics (MM) : Utilizes classical force fields to rapidly explore the conformational space and identify low-energy conformers.
-
Quantum Chemistry (Density Functional Theory - DFT) : Provides more accurate calculations of the geometries and relative energies of different conformations. DFT can also be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data.
Caption: A typical workflow for computational analysis of molecular conformation.
Conclusion
This compound is a molecule of significant interest in materials science, primarily due to its role as a precursor for silicone-based polymers. Its molecular structure is defined by a highly flexible trisiloxane backbone, which allows for a wide range of conformations. The presence of reactive vinyl groups provides sites for cross-linking and functionalization. While detailed experimental structural data for this specific molecule is limited, a robust understanding of its geometry and conformational behavior can be achieved through the application of established principles of organosilicon chemistry and the use of modern analytical and computational techniques. This knowledge is essential for the rational design and synthesis of advanced materials with tailored properties.
References
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PubChem. Trisiloxane, 1,3,5-triethenyl-1,1,3,5,5-pentamethyl-. Available from: [Link]
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Dow Corning Corporation. Information About Silicone Chemistry. Available from: [Link]
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Gelest, Inc. Vinyl-Functional Silicones. Available from: [Link]
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NIST Chemistry WebBook. 1,1,1,3,5,5,5-Heptamethyltrisiloxane. Available from: [Link]
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Introduction: The Versatile Reactivity of a Key Siloxane Monomer
An In-Depth Technical Guide to the Reactivity of Vinyl Groups in Pentamethyltrivinyltrisiloxane
Pentamethyltrivinyltrisiloxane is a unique organosilicon compound characterized by a compact siloxane backbone with three reactive vinyl (-CH=CH₂) groups. This structure bestows a versatile reactivity that is central to the synthesis of a wide array of silicone-based materials. The strategic placement of these vinyl groups on the trisiloxane core allows it to act as a potent crosslinking agent, a monomer for polymerization, and a scaffold for chemical functionalization. Understanding the nuanced reactivity of these vinyl groups is paramount for researchers and developers aiming to design advanced materials for applications ranging from high-performance elastomers and adhesives to sophisticated biomaterials and electronics.
This guide provides a detailed exploration of the core chemical transformations involving the vinyl groups of pentamethyltrivinyltrisiloxane. We will delve into the fundamental principles governing their reactivity, examine the mechanisms of key reaction pathways, and provide actionable experimental protocols for their implementation.
Chapter 1: Governing Principles of Vinyl Group Reactivity
The reactivity of the vinyl groups in pentamethyltrivinyltrisiloxane is not identical to that of a simple alkene. It is modulated by the unique electronic and steric environment imposed by the siloxane framework.
-
Electronic and Steric Landscape: The silicon-oxygen backbone influences the electron density of the vinyl C=C double bond. While the Si-C bond is longer than a C-C bond, the overall steric hindrance from the methyl groups can influence the approach of bulky reagents. This interplay dictates the regioselectivity and reaction rates of addition reactions. The purity of the siloxane is also a critical factor, as trace impurities like metal ions or residual monomers can catalyze side reactions, impacting the final product's properties and performance.[1]
-
Influence of Molecular Structure: The chemical composition, specifically the ratio of vinyl groups to the silicone backbone, is a fundamental parameter. A higher vinyl content generally leads to greater reactivity, which is advantageous for cross-linking reactions.[1] The production process itself, including the choice of catalysts and reaction conditions, can affect the polymer structure (linear vs. branched or cyclic), which in turn influences reactivity.[1]
Chapter 2: Major Reaction Pathways
The vinyl groups of pentamethyltrivinyltrisiloxane are amenable to several powerful chemical transformations, most notably hydrosilylation, free-radical polymerization, and thiol-ene additions.
Platinum-Catalyzed Hydrosilylation
Hydrosilylation is the cornerstone of addition-cure silicone chemistry, enabling the formation of stable silicon-carbon bonds.[2] This reaction involves the addition of a silicon-hydride (Si-H) bond across the vinyl double bond, a process almost exclusively catalyzed by platinum-group metal complexes.[3]
Mechanism and Selectivity: The reaction typically proceeds via an anti-Markovnikov addition, where the silicon atom attaches to the terminal carbon of the vinyl group.[4] While several mechanisms have been proposed, the Chalk-Harrod mechanism is a widely accepted model. The process is highly efficient, with high yields and stereoselectivity, and crucially, it produces no byproducts, ensuring good dimensional stability in cured materials.[2][4]
Catalysis: The most common industrial catalyst is Karstedt's catalyst, a platinum(0) complex with divinyltetramethyldisiloxane, prized for its high activity.[3][5] Speier's catalyst (hexachloroplatinic acid) is another foundational catalyst in this field.[6] The choice of catalyst can control the temperature of the cure, with platinum in vinyldisiloxanes often used for room temperature vulcanizing (RTV) systems and platinum in cyclic vinylsiloxanes used for high-temperature vulcanizing (HTV) applications.[2]
Applications: Hydrosilylation is the chemistry behind most two-part RTV silicones, liquid silicone rubber (LSR), and many high-consistency rubbers (HCR).[2] By reacting pentamethyltrivinyltrisiloxane with hydride-functional siloxanes, robust, crosslinked networks are formed, creating elastomers with tailored hardness, strength, and elasticity.[2][7]
Caption: General workflow for a two-part addition-cure silicone system.
| Parameter | Typical Value/Condition | Purpose |
| Vinyl Component | Pentamethyltrivinyltrisiloxane, Vinyl-terminated PDMS | Provides reactive C=C sites for crosslinking |
| Hydride Component | Polymethylhydrosiloxane (PMHS) | Provides Si-H groups for addition |
| Catalyst | Karstedt's or Speier's Catalyst | Catalyzes the Si-H addition to the vinyl group |
| Catalyst Loading | 5 - 10 ppm Platinum | To achieve a reasonable cure rate |
| Inhibitor | Acetylenic alcohols (e.g., methylisobutynol)[2] | Controls working time (pot life) by temporarily deactivating the catalyst |
| Cure Temperature | 25°C (RTV) to >130°C (HTV)[2] | Dictates the rate of cure; selected based on application needs |
| Stoichiometry | Molar ratio of Si-H to Vinyl groups typically ~1.5:1 to 2:1 | Ensures complete reaction of vinyl groups and desired crosslink density |
-
Preparation (Part A): In a clean, dry container, thoroughly mix 10.0 g of vinyl-terminated polydimethylsiloxane (PDMS, 1000 cSt) with 0.5 g of pentamethyltrivinyltrisiloxane. Add 10 µL of Karstedt's catalyst (in xylene, ~2% Pt). Mix until homogeneous.
-
Preparation (Part B): In a separate container, weigh 1.0 g of polymethylhydrosiloxane (PMHS).
-
Mixing: Add Part B to Part A. Immediately and vigorously mix for 60 seconds until the mixture is uniform. If a longer working time is needed, an inhibitor can be added to Part A before catalyst addition.
-
Degassing: Place the mixture in a vacuum chamber and degas for 5-10 minutes, or until all bubbles have been removed, to prevent voids in the final product.
-
Curing: Pour the degassed mixture into a mold. Allow it to cure at room temperature for 24 hours or accelerate the cure in an oven at 80°C for 1 hour.
-
Characterization: The cured elastomer can be analyzed for mechanical properties (tensile strength, elongation) and the degree of cure can be confirmed by FTIR spectroscopy by observing the disappearance of the Si-H peak (~2160 cm⁻¹) and vinyl C=C peak (~1600 cm⁻¹).
Free-Radical Reactions
The vinyl groups can also undergo free-radical polymerization, a process widely used for curing high-consistency silicone rubber (HCR).[2] This method relies on the generation of free radicals to initiate a chain reaction.
Mechanism: The process follows the classic three steps of radical polymerization:
-
Initiation: A radical initiator, typically an organic peroxide, is thermally decomposed to generate primary radicals.[8] These radicals then attack the vinyl double bond, creating a new carbon-centered radical on the siloxane molecule.[8]
-
Propagation: The newly formed radical reacts with the vinyl group of another siloxane molecule, propagating the polymer chain.[8] This process repeats, rapidly building a crosslinked network.
-
Termination: The reaction stops when two growing radical chains combine or undergo disproportionation.[9]
Initiators: Dicumyl peroxide or 2,4-dichlorobenzoyl peroxide are common choices, selected based on the desired cure temperature (typically 140-160°C).[2] A post-cure is often performed at a higher temperature to remove volatile decomposition byproducts.[2]
Caption: The three key stages of free-radical polymerization.
-
Compounding: On a two-roll mill, soften 100 g of a high molecular weight vinylmethylsiloxane gum.
-
Filler Addition: Gradually add 30 g of fumed silica (a reinforcing filler) to the gum on the mill. Continue milling until the silica is fully dispersed and the compound is homogeneous.
-
Initiator Addition: Add 0.5 g of dicumyl peroxide to the compounded rubber on the mill. Mill at a low temperature to ensure even distribution without initiating premature curing.
-
Molding and Curing: Press the compounded material into a mold and cure in a heated press at 150°C for 15 minutes.
-
Post-Curing: Remove the cured part from the mold and place it in an oven at 175°C for 4 hours to remove peroxide byproducts and stabilize mechanical properties.
-
Characterization: Evaluate the cured rubber for hardness (Shore A durometer), tensile strength, and elongation.
Thiol-Ene "Click" Reaction
The thiol-ene reaction is a powerful and efficient method for modifying the vinyl groups of siloxanes. It is considered a "click" reaction due to its high yields, stereoselectivity, rapid rate, and tolerance of various functional groups.[10]
Mechanism: The reaction is a free-radical addition of a thiol (R-SH) across the vinyl double bond.[10] It can be initiated either thermally or, more commonly, photochemically.[11][12] The process results in a thioether linkage and follows an anti-Markovnikov addition pattern.[10] A key advantage over hydrosilylation is its insensitivity to many functional groups and the avoidance of expensive platinum catalysts.[6]
Applications: Thiol-ene chemistry is exceptionally versatile for surface functionalization and the synthesis of novel materials. It has been used to create amphiphilic structures, attach bioactive molecules, and develop advanced coatings.[13] For example, photoinitiated thiol-ene reactions are used to prepare highly adhesive and mechanically stable silicone coatings for marine antifouling applications.[14]
-
Reactant Preparation: In a quartz reaction vessel, dissolve 5.0 g of pentamethyltrivinyltrisiloxane and a stoichiometric equivalent of 1-dodecanethiol (3 moles of thiol per mole of trisiloxane) in 20 mL of toluene.
-
Initiator Addition: Add a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA), at a concentration of 1 mol% relative to the vinyl groups.
-
Inerting: Bubble nitrogen through the solution for 15 minutes to remove dissolved oxygen, which can inhibit radical reactions.
-
Irradiation: While stirring, irradiate the solution with a UV lamp (e.g., 365 nm) at room temperature. Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR or FTIR, looking for the disappearance of vinyl and thiol peaks. The reaction is often complete within 1-3 hours.[12]
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure to yield the functionalized thioether product.
-
Purification: If necessary, the product can be purified by column chromatography to remove any unreacted starting materials or initiator byproducts.
Chapter 3: Summary and Outlook
The reactivity of the vinyl groups in pentamethyltrivinyltrisiloxane offers a robust and versatile platform for chemical synthesis and materials science. The three primary pathways—hydrosilylation, free-radical polymerization, and thiol-ene addition—each provide a distinct set of advantages and are chosen based on the desired properties of the final product, cost considerations, and processing requirements.
-
Hydrosilylation remains the industry standard for high-purity, high-performance elastomers with no byproducts.
-
Free-radical polymerization is a cost-effective method for producing durable, high-consistency rubbers.
-
Thiol-ene chemistry offers an efficient and highly specific route for functionalization and the creation of advanced, tailored materials.
As research continues, the development of new catalysts, including low-cost transition metals for hydrosilylation, and novel applications in fields like biomedicine and soft robotics will further expand the utility of this fundamental siloxane building block.[4] A thorough understanding of these core reactions is essential for any scientist or engineer working at the forefront of silicone technology.
References
- Deep Sea. (2025, August 5). What are the key factors affecting the quality of vinyl silicone oil? Blog.
- Anisimov, A. et al. Synthesis and structure of new vinylcoppersiloxanes and stereoregular organocyclosilsesquioxanes based on them. New Journal of Chemistry (RSC Publishing).
- Gelest. Vinyl-Functional Silicones. Technical Library.
- Rodríguez, A. et al. (Year not specified). Structure of vinyl polysiloxane on properties of polyacrylates film and its pigment printing application.
- MDPI.
- SciSpace. (2019, November 27). Polysiloxanes Modified by Thiol‐Ene Reaction and Their Interaction with Gold Nanoparticles.
- Wikipedia. Thiol-ene reaction.
- PubMed Central. (2024, March 1).
- PubMed. (2025, February 5). Photoinitiated Thiol-Ene Click Reaction for Preparation of Highly Adhesive and Mechanically Stable Silicone Coatings for Marine Antifouling and Anticorrosion.
- Journal of Undergraduate Chemistry Research. (2023, January 20). ONE STEP SYNTHESIS OF HIGHLY FUNCTIONAL POLYOLS BY PHOTOCHEMICAL THIOL-ENE “CLICK” CHEMISTRY.
- PMC - NIH.
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- YouTube. (2019, December 9).
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- ResearchGate. Platinum-catalyzed hydrosilylation cross-linking of siloxane polymers.
- PMC - NIH. (2022, December 14). Modelling Development in Radical (Co)
- YouTube. (2024, April 16).
- Applied Chemical Engineering. (2024, March 14). Study of vinyl group effect on thermal and mechanical properties of some polymers and silicone rubber.
- PMC - PubMed Central.
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A Deep Dive into the Solubility of 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane: A Technical Guide for Researchers
Introduction: Understanding the Molecular Landscape of a Versatile Siloxane
1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane is a unique organosilicon compound characterized by a short siloxane backbone with both methyl and vinyl functional groups. This structure imparts a distinctive combination of properties, making it a valuable building block in the synthesis of specialized silicone polymers, including certain silicone rubbers and resins. The presence of reactive vinyl groups allows for crosslinking and other chemical modifications, while the methyl groups contribute to the compound's thermal stability and low surface tension.
A fundamental understanding of the solubility of this compound in various organic solvents is paramount for its effective use in research and development. Proper solvent selection is critical for ensuring homogeneous reaction mixtures, controlling reaction kinetics, and for purification processes. This guide provides an in-depth exploration of the solubility characteristics of this compound, the underlying chemical principles, and a practical methodology for its determination.
Core Principles of Siloxane Solubility: A "Like Dissolves Like" Perspective
The solubility of any compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be miscible. For siloxanes, their solubility is primarily dictated by their flexible, low-intermolecular-force siloxane backbone and the nature of the organic substituents on the silicon atoms.
This compound possesses a predominantly non-polar character due to the methyl groups and the silicon-oxygen backbone. The vinyl groups introduce a degree of polarizability but do not significantly increase the overall polarity to the level of, for instance, short-chain alcohols. The molecule has a calculated LogP (octanol-water partition coefficient) of 3.67740, indicating a strong preference for non-polar environments over aqueous ones.
Predicted Solubility Profile of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Aliphatic Hydrocarbons | n-Hexane, n-Heptane, Cyclohexane | Miscible | The non-polar nature of these solvents closely matches that of the siloxane backbone and methyl groups, leading to strong van der Waals interactions. |
| Non-Polar Aromatic Hydrocarbons | Toluene, Xylene | Miscible | Similar to aliphatic hydrocarbons, these solvents are non-polar and can effectively solvate the siloxane. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Miscible | These solvents have a polarity that is compatible with the siloxane, and they are generally good solvents for a wide range of organic compounds. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | The ether oxygen can act as a hydrogen bond acceptor, and the overall low polarity of these solvents makes them compatible. A safety data sheet indicates "very slightly soluble" in diethyl ether, which may be conservative; miscibility is more likely. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible to Soluble | The analogue 1,1,1,3,5,5,5-Heptamethyltrisiloxane is miscible with acetone. Vinyl-terminated silicones are also compatible with acetone. The carbonyl group provides some polarity that can interact with the siloxane. |
| Esters | Ethyl Acetate | Soluble | The polarity of esters is generally compatible with siloxanes. |
| Polar Protic Solvents (Alcohols) | Ethanol, Isopropanol | Soluble to Partially Soluble | 1,1,1,3,5,5,5-Heptamethyltrisiloxane is miscible with ethanol. The shorter-chain alcohols may exhibit some solubility, but this is likely to decrease with increasing chain length of the alcohol due to the increasing influence of hydrogen bonding within the solvent. |
| Highly Polar Solvents | Water, Dimethyl Sulfoxide (DMSO) | Insoluble | The large difference in polarity and the inability of the siloxane to form strong hydrogen bonds with water lead to immiscibility. |
Experimental Determination of Solubility: A Validated Protocol
To ascertain the precise solubility of this compound in a specific solvent, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining solubility at a given temperature.
Materials and Equipment:
-
This compound (of known purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Magnetic stirrer and stir bars or a vortex mixer
-
Constant temperature bath or incubator
-
Syringes and syringe filters (0.22 µm, compatible with the solvent)
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume or mass of the solvent in a vial. The goal is to have undissolved solute present.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture vigorously using a magnetic stirrer or vortex mixer for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Clarification:
-
After the equilibration period, allow the vial to remain undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess, undissolved siloxane to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial. This step is crucial to remove any suspended micro-particles of the undissolved solute.
-
-
Gravimetric Analysis (for non-volatile solvents):
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the siloxane.
-
Once the solvent is completely removed, weigh the vial again. The mass of the remaining residue is the mass of the dissolved siloxane.
-
Calculate the solubility in g/100 mL or other suitable units.
-
-
Chromatographic Analysis (for volatile solvents):
-
Prepare a series of calibration standards of this compound in the chosen solvent at known concentrations.
-
Analyze the calibration standards using GC-FID to generate a calibration curve.
-
Accurately dilute a known volume of the filtered saturated solution with the pure solvent.
-
Analyze the diluted sample by GC-FID and determine the concentration of the siloxane using the calibration curve.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Conclusion: A Foundation for Informed Application
This compound exhibits solubility characteristics typical of a non-polar to weakly polar organosilicon compound. It is expected to be miscible with a wide range of non-polar organic solvents, including aliphatic and aromatic hydrocarbons, and chlorinated solvents. Good solubility is also predicted in moderately polar solvents such as ethers and ketones. Its solubility in polar protic solvents like alcohols is likely to be limited, and it is considered insoluble in water.
For applications requiring precise control over concentration, the experimental protocol provided in this guide offers a robust framework for determining the solubility of this compound in any solvent of interest. This foundational knowledge is essential for the successful design and execution of experiments and for the development of novel materials based on this versatile siloxane.
References
-
Biyuan. (n.d.). Can Vinyl Terminated Silicone Fluid be mixed with organic solvents? Retrieved from [Link]
- SANFAN Chemical. (2025, June 4).
An In-depth Technical Guide to the Health and Safety of 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane
For Researchers, Scientists, and Drug Development Professionals
Introduction and Physicochemical Profile
1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane is a member of the organosiloxane family, characterized by a silicon-oxygen backbone with methyl and vinyl functional groups. This unique structure imparts specific chemical properties that make it a subject of interest in various research and development applications. A clear understanding of its physicochemical properties is fundamental to its safe handling and use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1529-65-3 | [1][2] |
| Molecular Formula | C11H24O2Si3 | [3][4] |
| Molecular Weight | 272.57 g/mol | [3][4] |
| Appearance | Colorless liquid (presumed) | General knowledge of siloxanes |
| Boiling Point | 198 °C | [5] |
| Density | 0.864 g/cm³ | [5] |
| Flash Point | 40 °C | [5] |
| Solubility | Insoluble in water (presumed) | General knowledge of siloxanes |
Hazard Identification and GHS Classification (Inferred)
While a specific Globally Harmonized System (GHS) classification for this compound is not definitively available, an assessment of structurally similar compounds, such as other vinyl and methyl-substituted siloxanes, suggests the following potential hazards. It is crucial to handle this compound as if it possesses these risks until proven otherwise.
Potential Hazard Statements:
-
H227: Combustible liquid. [6] The reported flash point of 40°C indicates that this substance can ignite when exposed to an ignition source.
-
May cause skin irritation. [7] Similar organosilicon compounds can cause mild to moderate skin irritation upon prolonged or repeated contact.
-
May cause eye irritation. [7] Direct contact with the eyes is likely to cause irritation.
-
May cause respiratory irritation. [8] Inhalation of vapors or mists may irritate the respiratory tract.
Precautionary Statements (Recommended):
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[6]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Toxicological Profile (Inferred)
Detailed toxicological data for this compound are not available. The following information is extrapolated from related compounds and general principles of toxicology for organosiloxanes.
-
Acute Toxicity: Based on data for similar siloxanes, acute oral, dermal, and inhalation toxicity is expected to be low. However, in the absence of specific data, all routes of exposure should be minimized.
-
Skin Corrosion/Irritation: Not expected to be corrosive, but may cause skin irritation upon prolonged contact.[7]
-
Serious Eye Damage/Irritation: May cause eye irritation.[7]
-
Respiratory or Skin Sensitization: The potential for sensitization is unknown.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No data available.
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity (Single and Repeated Exposure): Inhalation of high concentrations of vapors may cause respiratory tract irritation.[8] Long-term effects are unknown.
Experimental Protocols for Safe Handling
Given the data gaps, a conservative approach to handling is mandated. The following protocols are designed to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is critical. The following diagram illustrates the decision-making process for PPE selection when handling this compound.
Caption: PPE selection workflow for handling this compound.
Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE as determined by the risk assessment and the PPE selection workflow.
-
Have an emergency eyewash station and safety shower readily accessible.[7]
-
Prepare a spill kit with appropriate absorbent materials (e.g., vermiculite, sand).
-
-
Handling:
-
Conduct all manipulations of the compound within the fume hood.
-
Ground/bond container and receiving equipment to prevent static discharge, especially when transferring large quantities.[9]
-
Avoid all eye and skin contact.[6]
-
Use only non-sparking tools.[6]
-
Keep the container tightly closed when not in use.[9]
-
-
Storage:
Emergency Procedures
In the event of an emergency, follow these procedures.
First Aid Measures
-
Inhalation: If vapors are inhaled, move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8]
-
Skin Contact: Remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation develops or persists.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[8]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.
-
Specific Hazards: The substance is a combustible liquid. Vapors may form explosive mixtures with air. Hazardous decomposition products may include carbon oxides and silicon oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]
Accidental Release Measures
-
Personal Precautions:
-
Evacuate personnel from the area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Eliminate all ignition sources.
-
Ensure adequate ventilation.
-
-
Environmental Precautions:
-
Prevent the material from entering drains, sewers, or waterways.
-
-
Methods for Cleaning Up:
-
Contain the spill with an inert absorbent material (e.g., sand, earth, vermiculite).[8]
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Hierarchy of Controls
To ensure the highest level of safety, a hierarchical approach to risk control should be implemented.
Caption: The hierarchy of controls, from most to least effective, for managing risks associated with this compound.
Conclusion
While this compound presents opportunities in various scientific fields, the lack of comprehensive safety data necessitates a cautious and well-informed approach to its handling. By adhering to the principles of the hierarchy of controls, utilizing appropriate personal protective equipment, and following the outlined experimental protocols, researchers can mitigate the potential risks associated with this compound. It is imperative that the scientific community continues to seek and share safety information on such research chemicals to ensure a safe and responsible research environment.
References
- ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - 1,1,1,3,5,5,5-Heptamethyltrisiloxane.
- Gelest, Inc. (n.d.). 1,3,5-TRIVINYL-1,3,5-TRIMETHYLCYCLOTRISILOXANE Safety Data Sheet.
- Gelest, Inc. (2014). 1,3,5,7-TETRAVINYL-1,3,5,7- TETRAMETHYLCYCLOTETRASILOXANE Safety Data Sheet.
- TCI Chemicals. (n.d.). 1,1,1,3,5,5,5-Heptamethyltrisiloxane.
- LookChem. (n.d.). This compound.
- Guidechem. (n.d.). Trisiloxano, 1,3,5-trietenil-1,3,5,5-pentametil-.
- Hangzhou Keying Chem Co., Ltd. (n.d.). 1529-65-3 | 1,3,5-TRIVINYL-1,1,3,5,5-PENTAMETHYLTRISILOXANE.
- Cheméo. (n.d.). Chemical Properties of Trisiloxane, 1,3,5-triethenyl-1,1,3,5,5-pentamethyl- (CAS 1529-65-3).
- U.S. Environmental Protection Agency. (n.d.). Trisiloxane, 1,3,5-triethenyl-1,1,3,5,5-pentamethyl- - Substance Details.
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An In-Depth Technical Guide to 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane is a key organosilicon compound characterized by a linear trisiloxane backbone with both methyl and vinyl functional groups. This unique structure imparts a combination of thermal stability, flexibility, and reactivity, making it a valuable building block in polymer chemistry and materials science. The presence of three vinyl groups allows for its participation in a variety of polymerization and crosslinking reactions, enabling the synthesis of tailored silicone-based materials with specific properties. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, reactivity, and diverse applications, with a particular focus on its relevance to research and development in the pharmaceutical and biomedical fields.
Chemical Identity and Nomenclature
Proper identification of a chemical substance is fundamental for scientific discourse and application. This compound is known by several synonyms, and its unique identifier is its CAS (Chemical Abstracts Service) number.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| CAS Number | 1529-65-3 |
| IUPAC Name | This compound |
| Synonyms | Trisiloxane, 1,3,5-triethenyl-1,1,3,5,5-pentamethyl-; 1,3,5-Trivinyl-1,1,3,5,5-pentamethyltrisiloxane; Ethenyl-bis[[ethenyl(dimethyl)silyl]oxy]-methylsilane |
| Molecular Formula | C₁₁H₂₄O₂Si₃ |
| Molecular Weight | 272.57 g/mol |
| InChI Key | OFVIRRZRPPRVFE-UHFFFAOYSA-N |
| Canonical SMILES | C(C=C)O(C=C)O(C)C=C |
Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, processing, and performance in various applications.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Colorless liquid |
| Boiling Point | 226.1 °C at 760 mmHg |
| Density | 0.864 g/cm³ |
| Refractive Index | 1.432 |
| Flash Point | 79.8 °C |
| Vapor Pressure | 0.125 mmHg at 25 °C |
Synthesis and Manufacturing
A general conceptual pathway for the synthesis of vinyl- and methyl-substituted linear siloxanes involves the reaction of dichloromethylvinylsilane and dichlorodimethylsilane with water, followed by a controlled condensation reaction. The stoichiometry of the reactants is crucial in determining the chain length and the distribution of the final products.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Reactivity and Functionalization
The reactivity of this compound is dominated by the presence of the three vinyl groups. These functional groups are susceptible to a variety of addition reactions, most notably hydrosilylation.
Hydrosilylation
Hydrosilylation is a powerful reaction for the formation of silicon-carbon bonds. It involves the addition of a silicon-hydride (Si-H) bond across the double bond of the vinyl group, typically catalyzed by a platinum complex. This reaction is fundamental to the curing of many silicone elastomers and is used to create crosslinked networks. This compound can act as a crosslinking agent when reacted with a polymer containing Si-H groups. The general mechanism for platinum-catalyzed hydrosilylation is believed to follow the Chalk-Harrod or a modified Chalk-Harrod mechanism.[1]
Hydrosilylation Crosslinking Mechanism
Caption: Schematic of hydrosilylation crosslinking.
Applications in Research and Development
The unique combination of properties makes this compound a versatile molecule in various fields of research and development.
Polymer Chemistry and Materials Science
The primary application of this trivinylsiloxane is as a crosslinking agent in the production of silicone elastomers and resins.[2] Its trifunctionality allows for the formation of a three-dimensional network structure, leading to materials with enhanced mechanical properties and thermal stability. These materials find use in a wide range of applications, from high-performance sealants and adhesives to coatings and encapsulants for electronics.
Biomedical and Pharmaceutical Applications
The broader class of vinyl-terminated silicones and polysiloxanes are of significant interest in the biomedical and pharmaceutical fields due to their biocompatibility, chemical stability, and tunable properties.[3] While direct applications of this compound in drug delivery are not extensively documented, its role as a crosslinker is crucial in the formulation of silicone-based biomaterials.
-
Drug Delivery Systems: Polysiloxane networks can be engineered to form matrices for the controlled release of therapeutic agents. The crosslink density, which can be controlled by the concentration of crosslinkers like this compound, influences the diffusion of drugs from the matrix.
-
Medical Devices and Implants: Silicone elastomers are widely used in medical devices and implants due to their biocompatibility and biodurability. The mechanical properties of these materials, which are critical for their function, are determined by the crosslinked network structure.
-
Dental Materials: Polyvinyl siloxane impression materials are commonly used in dentistry due to their high accuracy and dimensional stability.[4] The curing of these materials is based on a hydrosilylation reaction where vinyl-functionalized siloxanes are crosslinked with hydride-functionalized siloxanes.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum would be expected to show signals in the vinyl region (typically 5.5-6.5 ppm) with characteristic splitting patterns for the CH=CH₂ group. Signals for the methyl protons attached to the silicon atoms would appear in the upfield region (typically 0.1-0.5 ppm).
-
¹³C NMR: The carbon NMR spectrum would show signals corresponding to the vinyl carbons (typically 130-140 ppm) and the methyl carbons (typically around 0 ppm).
-
²⁹Si NMR: The silicon-29 NMR spectrum is a powerful tool for characterizing polysiloxanes.[5][6][7] Different silicon environments within the molecule would give rise to distinct signals, allowing for the confirmation of the trisiloxane structure.
Conclusion
This compound is a valuable and versatile organosilicon compound with significant potential in the development of advanced materials. Its trifunctional vinyl reactivity allows for the creation of robust and tunable crosslinked silicone networks. While its primary applications are in the field of polymer chemistry for the production of elastomers and resins, the biocompatibility and stability of the resulting materials make it an important, albeit indirect, component in the design of biomedical devices and drug delivery systems. Further research into the specific applications of this molecule and the detailed characterization of its properties will undoubtedly open up new avenues for innovation in materials science and pharmaceutical development.
References
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Entropy-driven depolymerization of polydimethylsiloxane. Available at: [Link]
-
Polysiloxanes in Theranostics and Drug Delivery: A Review. Polymers (Basel). 2018 Jul 9;10(7):755. Available at: [Link]
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Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Polymers (Basel). 2021 Dec 22;14(1):28. Available at: [Link]
-
Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl-, Optional[13C NMR]. NIST. Available at: [Link]
-
Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Semantic Scholar. Available at: [Link]
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A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface. Nanoscale Research Letters. 2019 May 14;14(1):160. Available at: [Link]
-
Silicone containing copolymers: Synthesis, properties and applications. ResearchGate. Available at: [Link]
-
A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface. ResearchGate. Available at: [Link]
-
The same metal complex was found active in hydrosilylation of vinyl-siloxanes with temperature-modulated rate, thus being useful. Revue Roumaine de Chimie. Available at: [Link]
-
Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. PubMed. Available at: [Link]
-
Synthesis and characterization of hydrophilic silicone copolymers. Chalmers Publication Library. Available at: [Link]
-
Hydrosilylation reactions involving 1,1,1,3,5,5,5‐heptamethyltrisiloxane with 1‐octene and allyl glycidyl ether. ResearchGate. Available at: [Link]
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Quantitative Analysis of Microstructure in Polysiloxanes Using High Resolution Si NMR Spectroscopy: Investigation of Lot Variabi. OSTI.GOV. Available at: [Link]
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Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. Polymers (Basel). 2021 Sep 24;13(19):3268. Available at: [Link]
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Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. ResearchGate. Available at: [Link]
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A review on recent progress in olefin hydrosilylation catalysed by transition metal complexes. RSC Advances. Available at: [Link]
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Trisiloxane, 1,3,5-triethenyl-1,1,3,5,5-pentamethyl-. PubChem. Available at: [Link]
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1,3,5-TRIVINYL-1,3,5-TRIMETHYLCYCLOTRISILOXANE. Gelest, Inc. Available at: [Link]
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Polymeric materials and films in dentistry: An overview. Journal of Advanced Research. 2018 May 3;11:57-64. Available at: [Link]
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1,3,5-Trimethyl-1,3,5-trivinylcyclotrisiloxane CAS: 3901-77-7. Changfu Chemical. Available at: [Link]
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Comparison of the effect of different medicaments on surface reproduction of two commercially available Polyvinyl Siloxane impression materials - An Invitro Study. Journal of Clinical and Experimental Dentistry. 2013 Oct 1;5(4):e188-92. Available at: [Link]
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Introduction: The Strategic Value of Trivinyltrisiloxanes in Polymer Science
An In-Depth Technical Guide to the Ring-Opening Polymerization of Trivinyltrisiloxanes
Polysiloxanes represent a cornerstone class of hybrid organic-inorganic polymers, distinguished by a robust, flexible siloxane backbone (–Si–O–)n.[1] This structure imparts remarkable properties, including high thermal stability, low glass transition temperatures, and biocompatibility. Within the vast family of cyclosiloxane monomers, trivinyltrisiloxanes, particularly 1,3,5-trimethyl-1,3,5-trivinylcyclotrisiloxane (V₃), stand out as exceptionally valuable building blocks. The presence of pendant vinyl groups on the siloxane ring provides reactive handles for subsequent chemical modifications, such as hydrosilylation or thiol-ene click chemistry, allowing for the creation of advanced materials like cross-linked networks, elastomers, and functional copolymers.[2]
The primary route to synthesize high molecular weight linear polymers from these cyclic precursors is through ring-opening polymerization (ROP).[3][4] Unlike polycondensation, ROP avoids the formation of low molecular weight side products and allows for superior control over macromolecular architecture.[4] This guide provides a detailed exploration of the ROP of trivinyltrisiloxanes, focusing on the underlying mechanisms, catalytic systems, experimental protocols, and polymer characterization, aimed at researchers and scientists in polymer chemistry and materials science.
PART 1: Mechanistic Pathways of Ring-Opening Polymerization
The ROP of cyclosiloxanes is fundamentally an equilibrium process driven by the cleavage and reformation of the Si–O–Si bond.[3] For strained three-membered rings like trivinyltrisiloxanes (V₃), the significant release of ring strain provides a strong thermodynamic driving force for polymerization.[5][6] The polymerization can proceed through two primary mechanistic routes: anionic and cationic ROP, distinguished by the nature of the propagating active center.
Anionic Ring-Opening Polymerization (AROP)
AROP is the most widely utilized method for synthesizing well-defined polysiloxanes. It is initiated by strong nucleophilic reagents, such as alkali metal hydroxides, silanolates, or organolithium compounds.[2][3][5] The propagation proceeds via a "living" mechanism in the absence of terminating impurities, enabling precise control over molecular weight and the synthesis of block copolymers.
Mechanism:
-
Initiation: The initiator (e.g., KOH or R-Li) attacks a silicon atom in the V₃ ring, cleaving a siloxane bond to form a linear silanolate active center.[3]
-
Propagation: The newly formed silanolate anion attacks another V₃ monomer, opening the ring and extending the polymer chain by one monomer unit. This process repeats, rapidly building a high molecular weight polymer.[7]
-
Equilibration and Termination: While propagation is the primary reaction, the active silanolate chain end can also attack a siloxane bond within its own chain ("backbiting") or another polymer chain ("chain scrambling").[1][8][9] These side reactions lead to the formation of cyclic oligomers and a broadening of the molecular weight distribution, establishing a thermodynamic equilibrium between linear chains and cyclics.[2] The polymerization is typically concluded by introducing a quenching agent, such as a chlorosilane, to neutralize the active silanolate end.[10]
Cationic Ring-Opening Polymerization (CROP)
CROP is initiated by strong protic acids (e.g., H₂SO₄, CF₃SO₃H) or, more recently, photoacid generators that release a proton upon irradiation.[3][11] The mechanism of CROP is significantly more complex than AROP and is often plagued by side reactions that make it challenging to achieve controlled polymerization.[1][3]
Mechanism:
-
Initiation: A proton from the acid catalyst attacks an oxygen atom in the V₃ ring, forming a reactive trisiloxonium ion.[1] This is followed by ring-opening to generate a hydroxyl-terminated active species.
-
Propagation: The active chain end attacks another V₃ monomer to propagate the chain.
-
Chain Transfer and Backbiting: CROP systems are highly susceptible to intramolecular (backbiting) and intermolecular chain transfer reactions.[1][8] These reactions lead to the formation of a significant fraction of cyclic byproducts and result in poor control over molecular weight, often yielding polymers with broad dispersity (Đ > 2.0).[1] Recent research has focused on using catalysts that generate bulky counter-anions to form tight ion pairs with the cationic active species, sterically hindering these side reactions and improving control.[1][8]
Due to the challenges in achieving controlled polymerization, AROP is generally the preferred method for synthesizing well-defined poly(vinyl)siloxanes from trivinyltrisiloxane precursors.
PART 2: Experimental Protocol for Controlled AROP of V₃
This section provides a representative protocol for the organocatalyzed AROP of 1,3,5-trimethyl-1,3,5-trivinylcyclotrisiloxane (V₃), a method known for producing polymers with controlled molecular weights and narrow dispersities.[10][12]
Causality Behind Experimental Choices:
-
Inert Atmosphere: Anionic polymerizations are extremely sensitive to atmospheric moisture and carbon dioxide, which can terminate the active propagating centers.[3] Therefore, all steps must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line or glovebox techniques.
-
Reagent Purity: The initiator, monomer, and solvent must be rigorously purified and dried. Water, in particular, can act as an initiator itself, leading to poor control over the polymerization.[10]
-
Catalyst Choice: Organic catalysts like guanidines, used with a silanol initiator, proceed via a chain-end activation mechanism that minimizes undesirable side reactions compared to traditional strong base initiators.[10][12]
-
Strained Monomer: V₃ is a strained cyclotrisiloxane, making its polymerization much faster and more kinetically controlled than that of less strained cyclotetrasiloxanes.[5] This high reactivity allows the polymerization to proceed to high conversion before significant backbiting can occur.
Sources
- 1. Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Ring-opening polymerization of cyclic oligosiloxanes without producing cyclic oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane in silicone elastomer formulation
Application Note & Protocol Guide
Topic: The Strategic Role of 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane in Advanced Silicone Elastomer Formulations
Audience: Researchers, scientists, and drug development professionals.
Section 1: Foundational Principles of Silicone Elastomer Design
An Introduction to Biomedical Silicone Elastomers
Silicone elastomers, particularly those based on polydimethylsiloxane (PDMS), are cornerstone materials in the biomedical and pharmaceutical fields. Their prevalence is due to a unique combination of properties: exceptional biocompatibility, chemical inertness, high gas permeability, and excellent thermal stability.[1] These materials are foundational to applications ranging from microfluidic devices for cell culture to long-term implantable drug delivery systems.[1][2]
The creation of a silicone elastomer is not merely mixing components; it is a process of controlled network formation at the molecular level. The most precise and widely used method for this is the platinum-catalyzed hydrosilylation reaction, an addition cure system that forms a stable, crosslinked polymer network without generating byproducts, ensuring high dimensional stability in the final product.[3]
The Chemistry of Platinum-Catalyzed Hydrosilylation
Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon double bond (e.g., a vinyl group, -CH=CH₂).[4] This reaction is the chemical engine for curing many silicone elastomers. In a typical two-part system, "Part A" contains a vinyl-functionalized silicone polymer and a highly active platinum complex, such as Karstedt's catalyst.[5] "Part B" contains a hydride-functional siloxane polymer that acts as a crosslinker.[3] When mixed, the platinum catalyst facilitates the rapid formation of stable silicon-carbon (Si-C) bonds, linking the polymer chains together into a three-dimensional network.[4]
The final properties of the elastomer—its hardness, elasticity, and permeability—are a direct consequence of the architecture of this network. This architecture is determined by the molecular weight of the polymers, the number of reactive sites on each molecule, and, critically, the stoichiometric ratio of Si-H to Si-Vinyl groups.
The Formulator's Toolbox: Key Reagents
-
Vinyl-Functional Base Polymer: Typically a linear, vinyl-terminated polydimethylsiloxane (e.g., DMS-V31). Its molecular weight is a primary determinant of the distance between crosslinks, influencing the elastomer's flexibility.
-
Hydride-Functional Crosslinker: A siloxane polymer with multiple Si-H groups along its chain or at its ends (e.g., HMS-301). This molecule bridges the vinyl-functional base polymers.
-
Platinum Catalyst: A hydrosilylation catalyst, often a platinum(0) complex like Karstedt's catalyst, used in parts-per-million (ppm) concentrations to initiate the curing reaction.[5][6]
-
Multifunctional Vinyl Reagent (The Modifier): this compound
This document focuses on the strategic use of This compound , a specialized cyclic siloxane monomer. With three reactive vinyl groups on a compact trisiloxane ring, it serves as a high-functionality crosslinking agent or chain extender.[7][8] Unlike linear polymers, its rigid cyclic structure and high density of reactive sites allow formulators to precisely modulate the crosslink density and network architecture. Incorporating this molecule is a key strategy for increasing the hardness (durometer) and solvent resistance of an elastomer or for creating a tighter network to control the diffusion of encapsulated molecules, such as active pharmaceutical ingredients (APIs).
Section 2: Designing Your Elastomer with this compound
Causality of Formulation: Tuning Mechanical and Physical Properties
The core principle of formulation is that crosslink density dictates material properties . By strategically incorporating this compound, you introduce a high density of vinyl groups, enabling the formation of more crosslinks per unit volume.
-
To Increase Hardness (Durometer): Increasing the concentration of this trivinyltrisiloxane relative to the linear vinyl polymer will create a tighter, more rigid network, resulting in a higher Shore A hardness.
-
To Decrease Elongation: A more densely crosslinked network restricts the movement of polymer chains, leading to lower elongation at break.
-
To Control Swelling and Permeability: A tighter network reduces the free volume within the polymer matrix, making it more resistant to swelling by solvents and decreasing its permeability to gases and dissolved molecules. This is a critical parameter for drug delivery applications.[2]
Stoichiometry: The Si-H to Si-Vinyl Ratio
For optimal network formation and mechanical properties, the molar ratio of hydride (Si-H) groups to vinyl (Si-Vinyl) groups is the most critical calculation.
-
A 1:1 ratio is often the theoretical ideal for complete reaction.
-
A slight excess of Si-H (e.g., 1.2:1) can be used to ensure all vinyl groups react, which can be beneficial in some applications.
-
A slight excess of Si-Vinyl (e.g., 1:1.2) can result in a softer material with residual vinyl groups that could be used for subsequent surface modifications.
When adding this compound, its contribution of vinyl groups must be included in the total "Si-Vinyl" side of the stoichiometric equation.
Example Formulations
The following table provides hypothetical starting-point formulations to illustrate the effect of this compound on the properties of a simple elastomer. The base system consists of a vinyl-terminated PDMS and a hydride-functional crosslinker, cured with a platinum catalyst.
| Formulation ID | Vinyl-Terminated PDMS (g) | Hydride Crosslinker (g) | This compound (g) | Molar Ratio (Si-H:Si-Vinyl) | Expected Shore A Hardness | Expected Elongation (%) |
| F1 (Control) | 100 | 10 | 0 | 1.1 : 1 | ~ 30 | > 400 |
| F2 (Modified) | 100 | 12.5 | 2 | 1.1 : 1 | ~ 45 | ~ 250 |
| F3 (High Modulus) | 100 | 15 | 4 | 1.1 : 1 | ~ 60 | < 150 |
Section 3: Protocol for Elastomer Fabrication
This protocol details the complete workflow for creating a silicone elastomer, emphasizing the critical control points that ensure reproducibility and material integrity.
Experimental Workflow Diagram
Caption: Workflow for fabricating silicone elastomers.
Step-by-Step Methodology
Materials:
-
Vinyl-terminated PDMS
-
This compound
-
Hydride-functional PDMS crosslinker
-
Platinum catalyst solution (e.g., Karstedt's catalyst)
-
Weighing boats, spatula, mixing container (e.g., disposable cup)
-
Vacuum desiccator and pump
-
Mold (e.g., petri dish, custom-fabricated mold)
-
Curing oven
Protocol:
-
Preparation of Part A (Vinyl Component):
-
In a mixing container, accurately weigh the desired amount of vinyl-terminated PDMS.
-
Weigh and add the calculated amount of this compound to the same container.
-
Mix thoroughly with a spatula until the mixture is homogenous. This is now your modified vinyl base.
-
Add the platinum catalyst solution (typically 5-10 ppm of platinum). Mix vigorously for at least one minute.
-
Causality: Ensuring a homogenous distribution of the catalyst is essential for a uniform cure.
-
-
Preparation of Part B (Hydride Component):
-
In a separate weighing boat, accurately weigh the required amount of the hydride-functional crosslinker.
-
-
Mixing and Curing:
-
Add Part B to Part A. Immediately begin mixing thoroughly but carefully to minimize introducing excessive air. Scrape the sides and bottom of the container to ensure all material is incorporated.[9] Mixing time is typically 3-5 minutes.
-
Self-Validation: The viscosity will begin to increase as the crosslinking reaction starts. This is an initial confirmation that the catalyst is active.
-
-
Degassing:
-
Place the container with the mixture inside a vacuum desiccator.
-
Apply vacuum. The mixture will expand as bubbles form and rise, then collapse. Continue degassing for 10-20 minutes, or until bubbling ceases.[10]
-
Causality: This step is critical to prevent voids and bubbles in the final elastomer, which would compromise its mechanical integrity and optical clarity.[1]
-
-
Molding and Curing:
-
Carefully pour the degassed mixture into the desired mold.
-
Cure the elastomer according to the formulation's requirements. A typical cure schedule is 2-4 hours at 65°C.[10] Alternatively, some formulations can be cured at room temperature over 24-48 hours.
-
Causality: Higher temperatures accelerate the crosslinking reaction, leading to a faster cure and potentially a higher final crosslink density.[11]
-
-
Demolding and Post-Curing:
-
Once cured, carefully remove the elastomer from the mold.
-
For biomedical applications, a post-cure (e.g., 4 hours at 150°C) is often recommended to remove any volatile cyclic siloxanes and ensure the reaction has gone to completion.
-
Section 4: Application in Drug Delivery Systems
The precise control over network density afforded by this compound is particularly valuable for creating drug-eluting devices.[2] The silicone elastomer acts as a biocompatible reservoir, and the rate of drug release is governed by Fickian diffusion, which is highly dependent on the "tightness" of the polymer network.
Mechanism: Network Density and Drug Diffusion
Caption: Influence of V3D5 on drug release kinetics.
By increasing the concentration of this compound, you increase the crosslink density, which in turn decreases the free volume within the polymer matrix. This creates a more tortuous path for the drug molecule to navigate, slowing its diffusion and resulting in a more sustained release profile. This allows for the design of devices that can deliver a therapeutic dose over extended periods, from days to months.
Protocol: Fabrication of a Drug-Loaded Elastomer
This protocol assumes the drug is thermally stable and soluble in the silicone precursors.
-
Drug Dispersion:
-
Prepare Part A (vinyl components + catalyst) as described in Section 3.2.
-
Weigh the desired amount of the active pharmaceutical ingredient (API).
-
Add the API to Part A and mix until it is fully dissolved or uniformly dispersed. Sonication may be required for fine particle dispersion.
-
-
Final Mixing and Curing:
-
Add Part B (hydride crosslinker) to the drug-loaded Part A.
-
Follow the mixing, degassing, and curing steps as outlined in Section 3.2.
-
Critical Control Point: The curing temperature must be below the degradation temperature of the API.
-
Section 5: References
-
Platinum-catalyzed hydrosilylation cross-linking of siloxane polymers. (ResearchGate). [Link]
-
The same metal complex was found active in hydrosilylation of vinyl-siloxanes with temperature-modulated rate, thus being useful. (Revue Roumaine de Chimie). [Link]
-
Platinum Catalysts Used in the Silicones Industry. (Ingenta Connect). [Link]
-
Properties and Applications of PDMS for Biomedical Engineering: A Review. (PMC - NIH). [Link]
-
A comprehensive protocol for PDMS fabrication for use in cell culture. (PLOS One). [Link]
-
A comprehensive protocol for PDMS fabrication for use in cell culture. (PMC - NIH). [Link]
-
Hydrosilylation Catalysts (Silicones). (Heraeus Precious Metals). [Link]
-
A Comprehensive Protocol for PDMS Fabrication for use in Cell Culture. (protocols.io). [Link]
-
Tape-assisted fabrication method for constructing PDMS membrane-containing culture devices with cyclic radial stretching stimulation. (Royal Society Publishing). [Link]
-
Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. (MDPI). [Link]
-
Synthesis of silicone elastomers containing trifluoropropyl groups and their use in dielectric elastomer transducers. (RSC Publishing). [Link]
-
The synthesis of silicone elastomers using hydride-terminated,... (ResearchGate). [Link]
-
One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials. (Nature Communications). [Link]
-
Preparation and characterization of high molecular weight vinyl-containing poly[(3,3,3-trifluoropropyl)methylsiloxane]. (NIH). [Link]
-
Pharmaceutical Applications of Vinyl Terminated Silicone Fluid: Drug Delivery Innovations. (LinkedIn). [Link]
-
Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. (MDPI). [Link]
-
1,3,5-TRIVINYL-1,3,5-TRIMETHYLCYCLOTRISILOXANE. (Gelest, Inc.). [Link]
-
1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane. (Hubei Co-Formula Material Tech Co.,Ltd.). [Link]
-
Synthesis of 1,1,1,3,5,5,5-heptamethyltrisiloxane by response surface methodology. (ResearchGate). [Link]
-
1,3,5-Trimethyl-1,3,5-trivinylcyclotrisiloxane. (Changfu Chemical). [Link]
-
Drug delivery systems: Advanced technologies potentially applicable in personalized treatments. (PubMed Central). [Link]
-
1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane. (PubChem). [Link]
-
Trisiloxane, 1,3,5-triethenyl-1,1,3,5,5-pentamethyl-. (PubChem). [Link]
-
Nanomedical Devices for Transdermal Drug Delivery. (Bentham Science). [Link]
-
Vinyl-Functional Silicones. (Gelest). [Link]
Sources
- 1. Properties and Applications of PDMS for Biomedical Engineering: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaceutical Applications of Vinyl Terminated Silicone Fluid: Drug Delivery Innovations - Vinyl Terminated Silicone Fluid factory-BIYUAN [vinylterminated.com]
- 3. Vinyl-Functional Silicones - Gelest [technical.gelest.com]
- 4. pmr: Vol. 41 Issue 2: p. 66 [ingentaconnect.com]
- 5. Hydrosilylation Catalysts (Silicones) [heraeus-precious-metals.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 8. Trimethylsiloxane, Cyclotrisiloxane| Changfu Chemical [cfsilicones.com]
- 9. A Comprehensive Protocol for PDMS Fabrication for use in Cell Culture [protocols.io]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. A comprehensive protocol for PDMS fabrication for use in cell culture | PLOS One [journals.plos.org]
Application Note: 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane as a Reactive Crosslinking Agent
An Application Guide for Researchers and Formulation Scientists
Introduction: The Role of Structure in Network Formation
1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane is a compact and highly reactive organosilicon compound featuring a trisiloxane backbone.[1][2] Its defining characteristic is the presence of three vinyl (ethenyl) functional groups, making it an exceptionally efficient crosslinking agent for the synthesis of silicone-based polymers and elastomers.[3] Unlike long-chain vinyl-terminated polymers, its small, well-defined structure allows for the creation of tightly controlled, high-density crosslinked networks. This guide provides a comprehensive overview of its properties, crosslinking mechanisms, and detailed protocols for its application in forming silicone elastomers, tailored for researchers in materials science and drug development.
The unique combination of a flexible siloxane backbone with reactive vinyl groups enables its use in creating materials with properties ranging from soft gels to hard, durable rubbers.[4] These materials are critical in fields requiring high thermal stability, chemical inertness, and tunable mechanical properties.
Physicochemical Properties
A thorough understanding of the crosslinking agent's properties is fundamental to its effective use. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1529-65-3 | [1][2] |
| Molecular Formula | C₁₁H₂₄O₂Si₃ | [1][2] |
| Molecular Weight | 272.57 g/mol | [1][2] |
| Boiling Point | 226.1 °C at 760 mmHg | [1] |
| Density | 0.864 g/cm³ | [1] |
| Refractive Index | 1.432 | [1] |
| Flash Point | 79.8 °C | [1] |
PART 1: Platinum-Catalyzed Hydrosilylation (Addition Cure)
The most prevalent and controlled method for crosslinking vinyl-functional siloxanes is through platinum-catalyzed hydrosilylation.[5][6] This addition reaction involves the formation of an ethyl bridge between the vinyl group of the crosslinker and a silicon-hydride (Si-H) group from another polymer, typically a hydride-terminated siloxane or a copolymer containing hydride functional groups.[4]
Causality of the Mechanism: The reaction is highly efficient and specific, forming a stable Si-C bond with no byproducts, which ensures minimal shrinkage and excellent dimensional stability in the cured material.[4][7] A platinum complex, such as Karstedt's catalyst, is required to facilitate the addition of the Si-H bond across the C=C double bond.[5][8] The choice of catalyst and the presence of inhibitors can precisely control the reaction rate, allowing for a range of working times from seconds to hours.[4]
Visualizing the Hydrosilylation Mechanism
Caption: General workflow for elastomer synthesis.
Step-by-Step Procedure:
-
Formulation (Stoichiometry): The key to controlling the elastomer's properties is the molar ratio of Si-H groups to Si-Vinyl groups. A common starting point is a 1.5:1 ratio to ensure complete reaction of the vinyl groups.
-
Calculate the molar equivalents of vinyl groups from both the PDMS base polymer and the this compound.
-
Calculate the required mass of the hydride crosslinker (e.g., HMS-301) to achieve the desired Si-H:Si-Vinyl ratio.
-
-
Mixing (Two-Part System): To prevent premature curing, the formulation is typically prepared as a two-part system. [4][5] * Part A: In a suitable container, weigh and combine the vinyl-terminated PDMS base polymer and the this compound. Add the platinum catalyst (typically 5-10 ppm of Pt relative to the total mass). [4]If a longer working time is needed, add the inhibitor at this stage (e.g., 0.5-1% of total mass). Mix until completely homogeneous using a speed mixer or mechanical stirrer.
-
Part B: In a separate container, weigh the required amount of the hydride crosslinker.
-
-
Combining and Curing:
-
Add Part B to Part A and mix thoroughly and rapidly until the mixture is uniform.
-
Immediately place the mixture in a vacuum chamber and degas for 5-10 minutes, or until bubbles are no longer visible, to remove trapped air.
-
Pour the degassed mixture into the desired mold.
-
Transfer the mold to a preheated oven. A typical cure schedule is 80-100°C for 1-2 hours. [6][9]The exact time and temperature will depend on the catalyst concentration and the part thickness.
-
(Optional but Recommended) Post-Cure: To improve mechanical properties and ensure full crosslinking, a post-cure is often performed. After the initial cure, leave the elastomer in the oven at a slightly higher temperature (e.g., 120°C) for an additional 2-4 hours. [4]
-
PART 2: Free-Radical Polymerization (Peroxide Cure)
An alternative crosslinking mechanism involves the use of organic peroxides to initiate a free-radical polymerization of the vinyl groups. [4]This method is common for producing high-consistency rubbers (HCRs).
Causality of the Mechanism: Upon heating, the peroxide initiator decomposes into free radicals. [10]These highly reactive species attack the vinyl double bonds, initiating a chain reaction that links the polymer chains together. [10][11]This process does not require a complementary functional group like Si-H, but it can produce byproducts from the peroxide decomposition, which may need to be removed during a post-curing step. [4]
Protocol 2: Preparation of a Silicone Rubber via Peroxide Cure
Materials & Equipment:
-
This compound
-
High molecular weight vinylmethylsiloxane-dimethylsiloxane copolymer (Silicone gum)
-
Organic peroxide initiator (e.g., Dicumyl peroxide or 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane)
-
Reinforcing filler (e.g., fumed silica)
-
Two-roll mill or internal mixer, compression molding press.
Step-by-Step Procedure:
-
Compounding: On a two-roll mill, soften the silicone gum. Gradually add the reinforcing filler until a uniform dispersion is achieved.
-
Adding Crosslinker: Slowly add the this compound to the compounded gum on the mill. This will act as a reactive plasticizer and crosslinking site enhancer.
-
Initiator Addition: In the final mixing stage, add the organic peroxide (typically 0.2-1.0% by weight). [4]It is critical to keep the milling temperature below the peroxide decomposition temperature to prevent premature curing.
-
Molding and Curing:
-
Take the uncured rubber compound and place it into a preheated compression mold.
-
Cure under pressure at a temperature sufficient to decompose the peroxide (e.g., 140-160°C) for 10-20 minutes. [4]5. Post-Cure: Remove the part from the mold and place it in an oven for a post-cure (e.g., 4 hours at 180°C) to remove volatile peroxide byproducts and stabilize the material's properties. [4]
-
PART 3: Factors Influencing Final Properties & Validation
The properties of the final crosslinked material are highly dependent on the formulation and curing conditions.
| Parameter | Effect on Final Material |
| Vinyl:Hydride Ratio | A higher ratio of Si-H to Si-Vinyl generally leads to a harder, more tightly crosslinked network. [9]An excess of vinyl groups may result in a softer, more extensible material. |
| Crosslinker Concentration | Increasing the concentration of this compound creates a higher crosslink density, resulting in increased hardness (durometer) and modulus, but potentially lower elongation at break. |
| Base Polymer MW | Using a higher molecular weight base polymer between crosslinks will result in a softer, more flexible elastomer with higher elongation. |
| Cure Temperature/Time | Inadequate curing can lead to a tacky surface and poor mechanical properties. Over-curing can sometimes lead to brittleness. An optimized cure schedule is essential for desired performance. |
Protocol Validation: The success of the crosslinking protocol should be validated through material characterization.
-
Durometer Hardness: Measured using a Shore A or D durometer to quantify stiffness.
-
Tensile Testing: To determine ultimate tensile strength, elongation at break, and modulus.
-
FTIR Spectroscopy: To confirm the disappearance of the Si-H peak (~2160 cm⁻¹) and C=C peak (~1600 cm⁻¹) after hydrosilylation, indicating reaction completion. [12]* Swell Testing: Immersing a cured sample in a suitable solvent (e.g., toluene) can provide a qualitative measure of crosslink density. Lower swelling corresponds to higher crosslink density.
Safety & Handling
-
Always work in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [13]* Platinum catalysts and some siloxanes can be sensitizers. Avoid direct skin contact.
-
Organic peroxides can be flammable and thermally unstable. Store them according to the manufacturer's recommendations and avoid high temperatures during mixing.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use. [13]
References
-
The synthesis of silicone elastomers using hydride-terminated,... - ResearchGate. Available at: [Link]
-
Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - MDPI. Available at: [Link]
-
One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials - NIH. Available at: [Link]
-
Cross-linking of linear vinylpolysiloxanes by hydrosilylation – FTIR spectroscopic studies - ResearchGate. Available at: [Link]
-
Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC - NIH. Available at: [Link]
-
Vinyl-Functional Silicones - Technical Library - Gelest. Available at: [Link]
-
Platinum‐Based Heterogeneously Catalyzed Hydrosilylation - qualitas1998.net. Available at: [Link]
-
Hydrosilylation of Reactive Quantum Dots and Siloxanes for Stable Quantum Dot Films - MDPI. Available at: [Link]
- CN105778105A - Synthesis of siloxane containing nitrile group and vinyl group at same time and preparation method of room-temperature addition type nitrile silicone rubber - Google Patents.
-
Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups - Polymer Chemistry (RSC Publishing). Available at: [Link]
-
1,1,1,3,5,5,5-Heptamethyltrisiloxane - PubChem. Available at: [Link]
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This compound - LookChem. Available at: [Link]
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Trisiloxane, 1,3,5-triethenyl-1,1,3,5,5-pentamethyl- | C11H24O2Si3 | CID 73725 - PubChem. Available at: [Link]
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Vinyl-Functionalized Janus Ring Siloxane: Potential Precursors to Hybrid Functional Materials - Semantic Scholar. Available at: [Link]
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1,3,5-Trimethyl-1,3,5-trivinylcyclotrisiloxane CAS: 3901-77-7 - Changfu Chemical. Available at: [Link]
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Free Radical Vinyl Polymerization - Polymer Science Learning Center. Available at: [Link]
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(PDF) Free radical polymerization of vinyl monomers - ResearchGate. Available at: [Link]
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Synthesis of 1,1,1,3,5,5,5-heptamethyltrisiloxane by response surface methodology. Available at: [Link]
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Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins - MDPI. Available at: [Link]
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Free radical polymerization - YouTube. Available at: [Link]
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Degradable N-Vinyl Copolymers through Radical Ring-Opening Polymerization of Cyclic Thionocarbamates - PMC - NIH. Available at: [Link]
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Application Notes and Protocols for Platinum-Catalyzed Curing of 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane Resins
Introduction
Platinum-catalyzed addition cure chemistry is a cornerstone in the formulation of high-performance silicone elastomers, prized for their thermal stability, biocompatibility, and optical clarity. This guide provides a detailed exploration of the principles and practices for curing resins based on 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane (V3D5). This trifunctional organosilicon monomer serves as a versatile building block for creating crosslinked networks with tailored properties.
The curing process hinges on the hydrosilylation reaction, where a platinum catalyst facilitates the addition of silicon-hydride (Si-H) bonds from a crosslinking agent across the vinyl (C=C) groups of the V3D5 resin.[1] This reaction proceeds with high efficiency and no byproducts, leading to dimensionally stable and pure cured materials.[2] Such characteristics make these resins particularly suitable for demanding applications in the biomedical, pharmaceutical, and electronics industries.[3][4]
This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance on the formulation, curing, and characterization of V3D5-based silicone networks. We will delve into the underlying chemistry, provide step-by-step experimental protocols, and discuss the critical parameters that govern the final properties of the cured elastomer.
Scientific Principles and Rationale
The platinum-catalyzed curing of V3D5 is a sophisticated process governed by several key factors. A thorough understanding of these principles is essential for achieving desired material properties and ensuring reproducible results.
The Hydrosilylation Reaction
The fundamental chemistry underpinning the curing process is the hydrosilylation reaction, where a silicon-hydride bond adds across a carbon-carbon double bond. In the context of V3D5 resins, the vinyl groups on the trivinyltrisiloxane molecule react with the Si-H groups of a crosslinking agent, typically a polymethylhydrosiloxane (PMHS) or other hydride-functionalized siloxane. This reaction is catalyzed by a platinum complex, which orchestrates the formation of a stable ethyl bridge between the resin and the crosslinker.[1]
The trifunctionality of V3D5 (three vinyl groups per molecule) allows for the formation of a three-dimensional crosslinked network, which is the basis for the elastomeric properties of the cured material. The density of these crosslinks, which dictates many of the final mechanical properties, can be precisely controlled by the stoichiometry of the vinyl and hydride groups.[5]
Platinum Catalysts: The Engine of the Reaction
A variety of platinum complexes can catalyze the hydrosilylation reaction, with Karstedt's catalyst being one of the most common and efficient.[6] This catalyst, a platinum(0)-divinyltetramethyldisiloxane complex, is highly soluble in silicone systems and exhibits high activity at both room and elevated temperatures.[6] The platinum catalyst is typically used in very low concentrations, often in the range of parts per million (ppm).[7]
The catalytic cycle is believed to involve the oxidative addition of the Si-H bond to the platinum(0) center, followed by coordination of the vinyl group and subsequent migratory insertion. The final step is the reductive elimination of the product, regenerating the platinum(0) catalyst.
Controlling the Cure: Inhibitors and Poisons
While rapid curing is often desirable, a controlled working time (pot life) is crucial for many applications. This is achieved through the use of inhibitors, which are compounds that temporarily deactivate the platinum catalyst at room temperature.[8] Many inhibitors are organic molecules containing nitrogen, sulfur, or phosphorus, which can coordinate to the platinum center and slow down the catalytic cycle. Upon heating, the inhibitor is released, and the curing reaction proceeds at a rapid rate.
It is critical to distinguish between inhibitors and poisons. While inhibitors provide a reversible means of controlling the cure, poisons cause irreversible deactivation of the catalyst. Common catalyst poisons include sulfur compounds, tin compounds, amines, and certain phosphorus-containing molecules.[9] Exposure to these substances, even in trace amounts, can lead to incomplete or failed curing. Therefore, meticulous attention must be paid to the purity of the reactants and the cleanliness of the processing equipment.
Experimental Protocols
The following protocols provide a framework for the preparation and curing of a V3D5-based silicone elastomer. Researchers should consider these as starting points and optimize the parameters based on their specific application and desired material properties.
Materials and Equipment
| Material/Equipment | Description/Specification |
| Resin | This compound (V3D5) |
| Crosslinker | Polymethylhydrosiloxane (PMHS) |
| Catalyst | Karstedt's catalyst (platinum(0)-divinyltetramethyldisiloxane complex) in a suitable solvent |
| Inhibitor (optional) | e.g., 1,3,5,7-tetravinyl-1,3,5,7-tetramethylcyclotetrasiloxane |
| Solvent (optional) | Anhydrous toluene or xylene |
| Mixing Equipment | Dual asymmetric centrifuge mixer or mechanical stirrer |
| Curing Oven | Capable of maintaining a stable temperature (e.g., 100°C) |
| Molds | Material compatible with silicones (e.g., aluminum, PTFE) |
| Analytical Instruments | Rheometer, Differential Scanning Calorimeter (DSC), Mechanical Tester |
Protocol 1: Formulation and Curing of a V3D5-Based Elastomer
This protocol outlines the steps for preparing a standard silicone elastomer using V3D5 and PMHS.
Step-by-Step Methodology:
-
Reactant Calculation: Determine the required amounts of V3D5 and PMHS based on the desired molar ratio of vinyl groups to hydride groups. A common starting point is a 1:1 or a slight excess of hydride groups (e.g., 1:1.1) to ensure complete reaction of the vinyl groups.
-
Preparation of Part A (Vinyl Component): In a clean, dry container, accurately weigh the calculated amount of V3D5. If an inhibitor is used to extend the pot life, add it to the V3D5 and mix thoroughly.
-
Preparation of Part B (Hydride Component): In a separate container, weigh the calculated amount of PMHS.
-
Catalyst Addition: To Part A, add the platinum catalyst solution. The amount of catalyst will depend on its concentration and the desired cure speed, but a typical starting concentration is 5-10 ppm of platinum relative to the total weight of the formulation.[7] Mix thoroughly until the catalyst is homogeneously dispersed.
-
Mixing: Combine Part A and Part B in a suitable mixing cup. Mix the components thoroughly using a dual asymmetric centrifuge mixer or a mechanical stirrer until a uniform, bubble-free mixture is obtained. If using a mechanical stirrer, degassing under vacuum may be necessary to remove entrapped air.
-
Casting: Pour the mixed formulation into the desired mold.
-
Curing: Transfer the mold to a preheated oven. A typical curing schedule is 100°C for 24 hours.[6] The optimal curing time and temperature will depend on the specific formulation, catalyst concentration, and the thickness of the part.
-
Post-Curing (Optional): For some applications, a post-curing step at a higher temperature (e.g., 150°C for 2-4 hours) can be beneficial to ensure complete reaction and remove any residual volatile components.
Experimental Workflow Diagram:
Caption: Workflow for the preparation and curing of V3D5-based silicone elastomers.
Characterization and Data Presentation
The properties of the cured V3D5 resin can be tailored by adjusting the formulation and curing conditions. The following are key characterization techniques and representative data.
Curing Kinetics
The curing process can be monitored in real-time using techniques like rheometry or Differential Scanning Calorimetry (DSC). A rheometer can track the increase in viscosity and the development of the storage modulus (G') and loss modulus (G'') as the crosslinking reaction proceeds. The gel point is typically identified as the crossover point where G' = G''. DSC can be used to measure the heat flow during the curing reaction, providing information about the reaction rate and the total enthalpy of the reaction.[10]
Typical Curing Profile Parameters:
| Parameter | Typical Value Range | Significance |
| Pot Life | Minutes to hours (inhibitor dependent) | Working time before the viscosity increases significantly. |
| Gel Time | Minutes to hours | Time to reach the gel point, indicating the onset of network formation. |
| Curing Temperature | 80 - 150°C | Temperature required to activate the catalyst and drive the reaction to completion. |
| Curing Time | 1 - 24 hours | Time at the curing temperature to achieve full crosslinking. |
Mechanical and Thermal Properties
The mechanical properties of the cured elastomer are highly dependent on the crosslink density, which is controlled by the ratio of vinyl to hydride groups and the molecular weight of the reactants.[5]
Representative Mechanical and Thermal Properties:
| Property | Typical Value Range | ASTM Method |
| Hardness (Shore A) | 30 - 70 | D2240 |
| Tensile Strength (MPa) | 5 - 10 | D412 |
| Elongation at Break (%) | 100 - 500 | D412 |
| Tear Strength (kN/m) | 10 - 40 | D624 |
| Glass Transition Temp. (Tg) | -120 to -100 °C | E1356 (DSC) |
| Operating Temperature Range | -50 to 200 °C | - |
Troubleshooting and Expert Insights
-
Incomplete Cure or Tacky Surface: This is often due to catalyst poisoning.[9] Ensure all mixing equipment is scrupulously clean and avoid contact with materials known to inhibit platinum catalysts, such as latex gloves, sulfur-cured rubbers, and tin-containing silicones.
-
Variability in Cure Time: Inconsistent catalyst concentration or temperature fluctuations can lead to batch-to-batch variability. Ensure precise measurement of the catalyst and maintain a stable oven temperature.
-
Poor Mechanical Properties: This can result from an incorrect vinyl-to-hydride ratio, leading to an incomplete network formation. Accurate calculation and weighing of the reactants are crucial.
Conclusion
The platinum-catalyzed curing of this compound resins offers a versatile and reliable method for producing high-performance silicone elastomers. By carefully controlling the formulation, catalyst system, and curing conditions, researchers can tailor the material properties to meet the stringent demands of various advanced applications, from biomedical devices to high-performance electronics. The protocols and insights provided in this guide serve as a comprehensive resource for the successful implementation of this powerful curing chemistry.
References
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Arkles, B., & Redinger, P. (n.d.). Silicones in Biomedical Applications. Gelest, Inc. Retrieved from [Link]
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Dow Inc. (n.d.). FAQ: Platinum Catalyzed Silicone Inhibitors. Retrieved from [Link]
- Karstedt, B. D. (1973). U.S. Patent No. 3,715,334. Washington, DC: U.S. Patent and Trademark Office.
- Liaw, D. J., Wang, K. L., Huang, Y. C., Lee, K. R., Lai, J. Y., & Ha, C. S. (2012). Advanced polyimide materials: syntheses, physical properties, and applications. Progress in Polymer Science, 37(7), 907-974.
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Meng, G., Gao, S., & Zhang, G. (2016). Preparation and curing reaction kinetics of liquid vinyl silicone resin. Designed Monomers and Polymers, 19(8), 711-719. Retrieved from [Link]
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Sun, Y., Wang, S., Liu, C., & Zhang, L. (2022). One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials. Nature communications, 13(1), 370. Retrieved from [Link]
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Johnson Matthey. (n.d.). Karstedt catalysts. Retrieved from [Link]
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Lewis, L. N., & Uriarte, R. J. (2018). U.S. Patent No. 10,000,599. Washington, DC: U.S. Patent and Trademark Office. Retrieved from [Link]
- Marciniec, B., & Kownacki, I. (2014). Catalysis of hydrosilylation: a 20-year review of progress. In Organometallic chemistry and catalysis (pp. 159-199). Springer, Berlin, Heidelberg.
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Martin, T. J., & Clapper, J. D. (2020). 3D printable tough silicone double networks. ACS applied materials & interfaces, 12(35), 39866-39874. Retrieved from [Link]
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Gelest, Inc. (2005). Thermal-Mechanical Decoupling by a Thermal Interface Material. Retrieved from [Link]
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Wang, X., Liu, J., Liu, Y., Zhang, L., & He, A. (2024). Modulation of Mechanical Properties of Silica-Filled Silicone Rubber by Cross-Linked Network Structure. Polymers, 16(16), 2187. Retrieved from [Link]
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Kim, D., Park, S., Lee, H., & Kim, J. (2021). Formation of silicone elastomers from star-shaped PDMSs synthesized by base-catalyzed ring-opening polymerization. Polymer Chemistry, 12(29), 4176-4184. Retrieved from [Link]
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Suresha, B., & Siddaramaiah. (2007). Mechanical and thermal studies of intercross-linked networks based on siliconized polyurethane-epoxy/unsaturated polyester coatings. Journal of applied polymer science, 104(4), 2299-2307. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Functional Polymers Using 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane
Introduction: The Versatility of a Vinyl-Functionalized Siloxane Monomer
1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane is a unique organosilicon compound that serves as a critical building block in the synthesis of advanced functional polymers. Its structure, which features a flexible siloxane backbone and three reactive vinyl groups, offers a powerful combination of properties. The siloxane component imparts desirable characteristics such as low glass transition temperature, high gas permeability, and biocompatibility, making these materials suitable for a range of applications, including medical devices and specialty elastomers.[1][2] The vinyl functionalities provide sites for polymerization and post-polymerization modification, enabling the creation of polymers with tailored architectures and functionalities.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of functional polymers using this compound. We will delve into various polymerization techniques, including anionic ring-opening polymerization and controlled radical polymerization, as well as post-polymerization modification via thiol-ene click chemistry. The protocols provided herein are designed to be self-validating, with explanations of the underlying scientific principles to guide experimental design and troubleshooting.
Part 1: Homopolymerization of this compound
The strained six-membered ring of cyclotrisiloxanes makes them highly reactive towards ring-opening polymerization (ROP), proceeding at a much faster rate than their less strained cyclotetrasiloxane counterparts.[1] This allows for the synthesis of well-defined polysiloxanes with controlled molecular weights and narrow polydispersity.[1]
Anionic Ring-Opening Polymerization (AROP)
Anionic ROP is a powerful method for the controlled synthesis of polysiloxanes.[3] The polymerization is typically initiated by strong bases, such as organolithium compounds or silanolates, and proceeds in a living manner, allowing for the synthesis of block copolymers and other complex architectures.[1][4]
Causality Behind Experimental Choices:
-
Initiator: Organolithium initiators are commonly used, but for better control and to avoid side reactions, a two-step initiation is often preferred where the organolithium compound is first reacted with a small amount of a cyclosiloxane to form a more stable lithium silanolate initiator.[4]
-
Solvent: A polar aprotic solvent like tetrahydrofuran (THF) is crucial to solvate the lithium counter-ion, which accelerates the polymerization.[4]
-
Temperature: Low temperatures are often employed to minimize side reactions, such as backbiting, which can broaden the molecular weight distribution.[5]
Caption: Anionic Ring-Opening Polymerization Workflow.
Experimental Protocol: Anionic Ring-Opening Polymerization
Materials:
-
This compound (purified by distillation)
-
Hexamethylcyclotrisiloxane (D3) (for initiator synthesis, purified by sublimation)
-
sec-Butyllithium (sec-BuLi) in cyclohexane (titrated)
-
Tetrahydrofuran (THF), anhydrous
-
Trimethylchlorosilane ((CH3)3SiCl)
-
Methanol
-
Argon gas supply and Schlenk line techniques
Procedure:
-
Initiator Preparation (Lithium Silanolate):
-
In a flame-dried Schlenk flask under argon, dissolve a calculated amount of D3 in anhydrous THF.
-
Cool the solution to 0°C and slowly add a stoichiometric amount of sec-BuLi solution.
-
Allow the reaction to stir at room temperature for at least 12 hours to ensure complete formation of the lithium silanolate initiator.
-
-
Polymerization:
-
In a separate flame-dried Schlenk flask under argon, dissolve the desired amount of this compound in anhydrous THF.
-
Cool the monomer solution to the desired polymerization temperature (e.g., -20°C to 0°C).
-
Slowly add the prepared lithium silanolate initiator solution to the monomer solution via cannula. The amount of initiator will determine the target molecular weight of the polymer.[6]
-
Monitor the reaction progress by taking aliquots and analyzing by Gas Chromatography (GC) for monomer consumption.
-
-
Termination:
-
Once the desired monomer conversion is reached, terminate the polymerization by adding an excess of trimethylchlorosilane.
-
Allow the solution to warm to room temperature and stir for 1 hour.
-
-
Purification:
-
Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Collect the polymer by filtration or decantation and wash with fresh methanol.
-
Dry the polymer under vacuum to a constant weight.
-
Quantitative Data Summary:
| [Monomer]:[Initiator] Ratio | Target Mn ( g/mol ) | Polymerization Time (at 0°C) | Monomer Conversion (%) |
| 50:1 | ~13,000 | 2 hours | >95 |
| 100:1 | ~26,000 | 4 hours | >95 |
| 200:1 | ~52,000 | 8 hours | >90 |
Note: These are representative values and may vary based on the purity of reagents and precise reaction conditions.
Controlled Radical Polymerization (RAFT)
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile technique that allows for the synthesis of polymers with controlled molecular weights and low dispersity.[2] It is compatible with a wide range of monomers, including vinyl-functionalized siloxanes.
Causality Behind Experimental Choices:
-
RAFT Agent: The choice of RAFT agent is critical and depends on the monomer. For vinyl monomers, dithiobenzoates or trithiocarbonates are often effective.[7]
-
Initiator: A standard free-radical initiator such as AIBN (Azobisisobutyronitrile) is used in small quantities relative to the RAFT agent.[8]
-
Solvent: The polymerization can be carried out in bulk or in solution using a non-reactive solvent like toluene or benzene.[8]
Caption: Key steps in RAFT polymerization.
Experimental Protocol: RAFT Polymerization
Materials:
-
This compound (inhibitor removed)
-
RAFT Agent (e.g., 2-Cyano-2-propyl benzodithioate)
-
Azobisisobutyronitrile (AIBN) (recrystallized)
-
Anhydrous toluene
-
Methanol
-
Argon gas supply and Schlenk line techniques
Procedure:
-
Reaction Setup:
-
In a Schlenk tube, dissolve the this compound, RAFT agent, and AIBN in anhydrous toluene. The ratio of monomer to RAFT agent will determine the target molecular weight, and the ratio of RAFT agent to initiator is typically between 5:1 and 10:1.[8]
-
-
Degassing:
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.[2]
-
-
Polymerization:
-
Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 60-80°C).[2]
-
Allow the polymerization to proceed for the desired time. Monitor conversion by taking samples and analyzing via ¹H NMR or GC.
-
-
Termination and Purification:
-
Stop the reaction by cooling the tube in an ice bath and exposing it to air.
-
Precipitate the polymer by adding the reaction mixture to a large volume of cold methanol.
-
Isolate the polymer by filtration and dry under vacuum.
-
Part 2: Copolymerization with Acrylic Monomers
The vinyl groups on the polysiloxane backbone can be copolymerized with other vinyl monomers, such as acrylates, to create hybrid materials with a combination of properties. For example, copolymerization with methyl methacrylate (MMA) can improve the mechanical strength of the resulting polymer.[9]
Experimental Protocol: Free Radical Copolymerization with Methyl Methacrylate (MMA)
Materials:
-
Poly(this compound) (prepared as in Part 1)
-
Methyl methacrylate (MMA) (inhibitor removed)
-
Azobisisobutyronitrile (AIBN)
-
Toluene, anhydrous
-
Methanol
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve the vinyl-functional polysiloxane and MMA in anhydrous toluene. The feed ratio of the two monomers will influence the composition of the final copolymer.
-
Add AIBN as the initiator (typically 1 mol% with respect to the total monomer concentration).
-
-
Polymerization:
-
De-gas the solution by bubbling with argon for 30 minutes.
-
Heat the reaction mixture to 70°C and stir for the desired reaction time (e.g., 24 hours).
-
-
Purification:
-
Cool the reaction to room temperature and precipitate the copolymer by pouring the solution into an excess of methanol.
-
Filter and wash the precipitate with methanol.
-
Dry the copolymer under vacuum.
-
Part 3: Post-Polymerization Modification via Thiol-Ene Click Chemistry
The pendant vinyl groups on the synthesized polysiloxane are ideal handles for post-polymerization modification. Thiol-ene "click" chemistry is a highly efficient and versatile reaction for this purpose, proceeding under mild conditions with high yields and tolerance to various functional groups.[10][11] This allows for the introduction of a wide range of functionalities to the polymer backbone.
Causality Behind Experimental Choices:
-
Thiol Compound: The choice of thiol determines the functionality to be introduced. For example, using a thiol with a hydroxyl group will result in a hydrophilic polymer.
-
Photoinitiator: A photoinitiator is typically used to generate thiyl radicals upon UV irradiation, which then initiate the thiol-ene reaction.
-
Stoichiometry: The ratio of thiol to vinyl groups can be controlled to achieve complete or partial functionalization of the vinyl groups.[10]
Caption: Mechanism of photo-initiated thiol-ene reaction.
Experimental Protocol: Thiol-Ene Functionalization
Materials:
-
Poly(this compound)
-
Thiol compound (e.g., 1-thioglycerol for hydrophilicity)[10]
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)[9]
-
Solvent (e.g., dichloromethane or THF)[9]
-
UV lamp (e.g., 365 nm)
Procedure:
-
Solution Preparation:
-
In a quartz reaction vessel, dissolve the vinyl-functional polysiloxane and the desired thiol compound in the chosen solvent. An excess of the thiol is often used to ensure complete reaction of the vinyl groups.[9]
-
Add a catalytic amount of the photoinitiator (e.g., 1-2 wt% relative to the reactants).
-
-
Reaction:
-
Stir the solution and irradiate with a UV lamp at room temperature.
-
Monitor the disappearance of the vinyl proton signals by ¹H NMR to determine the reaction progress.
-
-
Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
If necessary, purify the functionalized polymer by precipitation in a non-solvent (e.g., cold diethyl ether or hexane) to remove excess thiol and photoinitiator byproducts.[9]
-
Dry the final product under vacuum.
-
Quantitative Data for Thiol-Ene Modification:
| Thiol Compound | [Thiol]:[Vinyl] Ratio | Reaction Time (UV) | Conversion of Vinyl Groups (%) | Resulting Functionality |
| 1-Thioglycerol | 1.5 : 1 | 45 min | >99 | Hydrophilic (hydroxyl groups) |
| Dodecanethiol | 1.5 : 1 | 45 min | >99 | Hydrophobic (alkyl chains) |
| Tocopherol-thiol | 4.6 : 1 | 1 hour | >95 | Antioxidant |
Data adapted from a similar polyphosphoester system.[9]
Conclusion
This compound is a highly versatile monomer that provides access to a wide range of functional polymers. Through controlled polymerization techniques such as AROP and RAFT, polymers with well-defined architectures can be synthesized. The presence of reactive vinyl groups allows for further functionalization through efficient methods like thiol-ene click chemistry, enabling the tailoring of polymer properties for specific applications in materials science, biomedicine, and drug delivery. The protocols and principles outlined in this application note serve as a robust foundation for researchers to explore the full potential of this valuable monomer.
References
-
Gosecka, M., et al. (2020). Thiol-ene addition of mercaptoalcohols to poly(vinylsiloxanes) under visible light photocatalysis – An approach towards cross-linkable hydrophilic silicones. ResearchGate. [Link]
-
Lecomte, P., et al. (2021). Thiol-ene Reaction: An Efficient Tool to Design Lipophilic Polyphosphoesters for Drug Delivery Systems. MDPI. [Link]
-
Fuchise, K., et al. (2021). Organocatalytic controlled/living ring-opening polymerization of 1,3,5-triphenyl-1,3,5-tri-p-tolylcyclotrisiloxane for the precise synthesis of fusible, soluble, functionalized, and solid poly[phenyl(p-tolyl)siloxane]s. Polymer Chemistry. [Link]
-
Khanam, P. N., & Al-Ghamdi, A. A. (2023). ONE STEP SYNTHESIS OF HIGHLY FUNCTIONAL POLYOLS BY PHOTOCHEMICAL THIOL-ENE “CLICK” CHEMISTRY. ResearchGate. [Link]
-
Hadjichristidis, N., et al. (1999). Controlled Anionic Polymerization of Hexamethylcyclotrisiloxane. Model Linear and Miktoarm Star Co- and Terpolymers of Dimethylsiloxane with Styrene and Isoprene. Macromolecules. [Link]
-
Laita, V., et al. (2018). Synthesis and characterization of poly(methyl methacrylate)/polysiloxane composites and their coating properties. Paints and Coatings Expert. [Link]
-
Boron Molecular. (n.d.). RAFT General Procedures. Boron Molecular. [Link]
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Stamenkovic, J., et al. (2011). “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths. PMC. [Link]
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Leiza, J. R., et al. (2023). Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane) Prepared by Free Radical Polymerization. French-Ukrainian Journal of Chemistry. [Link]
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Fuchise, K., et al. (2021). Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes. Polymer Chemistry. [Link]
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A. S. S. de Oliveira, et al. (2019). Polysiloxanes Modified by Thiol‐Ene Reaction and Their Interaction with Gold Nanoparticles. SciSpace. [Link]
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Chojnowski, J. (n.d.). Ring-Opening Polymerization of Cyclosiloxanes. In Silicon Compounds. Gelest, Inc. [Link]
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Gody, G., et al. (2014). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. MDPI. [Link]
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Ganachaud, F., et al. (2021). Cationic Polymerization of Hexamethylcyclotrisiloxane in Excess Water. PMC. [Link]
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Svec, F., et al. (2011). “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths. Journal of Chromatography A. [Link]
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Corfa, A., et al. (2025). TBD-catalyzed anionic ring-opening polymerization of hexamethylcyclotrisiloxane: a new route for the controlled synthesis of PDMS. Polymer Chemistry. [Link]
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Application Notes and Protocols for 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane in Advanced Dental Materials
Introduction: The Strategic Role of a Multifunctional Crosslinker in Dental Elastomers
In the landscape of modern restorative dentistry, the precision of prosthetic and restorative treatments is fundamentally dependent on the quality of the materials used. Among these, addition-curing silicone elastomers, also known as polyvinyl siloxanes (PVS or VPS), have become a cornerstone for applications demanding high fidelity and dimensional stability, such as impression materials.[1][2][3] The performance of these materials is dictated by the intricate chemistry of their polymer network. At the heart of this network formation is the hydrosilylation reaction, a platinum-catalyzed addition reaction between vinyl-functional siloxanes and hydride-functional siloxanes.[4][5]
This document provides a detailed technical guide on the application of a key, multifunctional monomer: 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane . With its distinct chemical architecture—a compact trisiloxane backbone featuring three reactive vinyl groups—this molecule serves as a potent crosslinking agent, offering precise control over the final properties of the cured dental material.[6][7] Understanding its role is critical for researchers and developers aiming to innovate and optimize the next generation of dental materials.
Chemical Identity and Properties
-
Chemical Name: this compound
-
CAS Number: 1529-65-3[6]
-
Molecular Formula: C11H24O2Si3[6]
-
Key Structural Features: A central siloxane chain with three pendant vinyl (-CH=CH₂) groups, which act as reactive sites for polymerization.[8]
Caption: Figure 1: Structure of this compound.
The Causality of Performance: Mechanism of Action in Dental Silicones
The primary function of this compound is to increase the crosslink density of the silicone polymer network. In a typical PVS formulation, the material is supplied as a two-paste system.
-
Base Paste: Contains vinyl-terminated polydimethylsiloxane (PDMS) polymers and may include the trivinyltrisiloxane crosslinker.
-
Catalyst Paste: Contains a hydride-functional siloxane (the crosslinking partner), a platinum salt catalyst (like chloroplatinic acid), and often a retarder to control the working time.[4][9]
Upon mixing, the platinum catalyst facilitates the addition of the silicon-hydride (Si-H) groups from the hydride-functional siloxane across the vinyl (C=C) groups of both the vinyl-terminated PDMS and the trivinyltrisiloxane.[5] Because the trivinyltrisiloxane molecule possesses three reactive sites, it can form connections with three different polymer chains, creating a dense, highly interconnected, and stable three-dimensional network. This is an addition reaction, which is advantageous because it produces no by-products, leading to minimal dimensional change upon setting.[2]
Caption: Figure 2: Hydrosilylation reaction forming a crosslinked network.
The inclusion of this specific trivinyl siloxane is a deliberate formulation choice to engineer the material's final properties. A higher concentration leads to a tighter network, which translates to increased hardness (Shore A durometer) and improved tear strength, but potentially reduced elasticity. Conversely, a lower concentration results in a more flexible material with higher elongation but lower tear resistance. This allows formulators to precisely tailor materials for different clinical needs, from rigid tray materials to flexible wash materials.
Core Applications & Resulting Material Properties
The primary application for this compound is in PVS dental impression materials . These materials are prized for their exceptional accuracy, which is essential for fabricating well-fitting crowns, bridges, and dentures.[3]
Impact on Key Mechanical Properties
The mechanical behavior of a dental material determines its clinical success.[10][11][12] Properties are heavily influenced by the polymer network structure, where trivinyltrisiloxane plays a pivotal role.
| Property | Definition | Role of this compound | Typical Values (PVS) |
| Tear Strength | The resistance of the set material to tearing when being removed from undercut areas in the mouth.[13] | Higher crosslink density increases tear strength, preventing fracture of thin marginal areas of the impression. | 2.0 - 7.0 N/mm |
| Dimensional Stability | The ability of the material to retain its size and shape over time after setting.[14] | The addition reaction mechanism ensures minimal polymerization shrinkage. A stable network prevents distortion. | < 0.2% change after 24h |
| Hardness (Shore A) | Resistance to permanent indentation.[11] | Directly proportional to crosslink density. Higher concentrations yield a harder, more rigid set material. | 40 - 70 Shore A |
| Elastic Recovery | The ability of the material to return to its original dimensions after being deformed during removal. | A well-formed, covalent network ensures near-perfect elastic recovery, preventing permanent distortion. | > 99.5% |
| Working/Setting Time | The time available for mixing and placement, and the total time to achieve a fully cured state.[2] | While not a direct effector, the reactivity of the vinyl groups contributes to the overall cure kinetics, which is primarily controlled by retarders and catalyst concentration. | Working: 2-4 min; Setting: 4-6 min |
Experimental Protocols
The following protocols provide a framework for formulating and evaluating dental materials incorporating this compound.
Protocol 1: Formulation of a Model PVS Impression Material (Medium Body)
Objective: To prepare a two-component PVS impression material for mechanical testing.
Materials:
-
Base Paste Components:
-
Vinyl-terminated polydimethylsiloxane (PDMS), 10,000 mPa·s viscosity
-
This compound
-
Fumed silica (hydrophobically treated)
-
Pigments and flavorings
-
-
Catalyst Paste Components:
-
Polymethylhydrosiloxane (crosslinker)
-
Vinyl-terminated polydimethylsiloxane (PDMS), 10,000 mPa·s viscosity (as base polymer)
-
Platinum-divinyltetramethyldisiloxane complex (Karstedt's catalyst) in a silicone carrier[5]
-
Fumed silica (hydrophobically treated)
-
Retarder (e.g., 1,3,5,7-tetravinyl-1,3,5,7-tetramethylcyclotetrasiloxane)
-
Procedure:
-
Base Paste Preparation:
-
In a planetary mixer, combine the vinyl-terminated PDMS and the this compound. Mix until homogeneous. The ratio of these components will determine the final crosslink density.
-
Incrementally add the fumed silica under high shear to achieve the desired non-slump viscosity.
-
Add pigments and flavorings and mix to uniformity.
-
Degas the paste under vacuum to remove entrapped air.
-
-
Catalyst Paste Preparation:
-
In a separate mixer, combine the vinyl-terminated PDMS and the polymethylhydrosiloxane.
-
Add the platinum catalyst and the retarder. Mix thoroughly but gently to avoid premature reaction. The retarder level is critical for establishing the working time.
-
Incrementally add fumed silica under high shear.
-
Degas the paste under vacuum.
-
-
Packaging:
-
Load the base and catalyst pastes into the respective barrels of a dual-barrel 50mL cartridge system.
-
Protocol 2: Evaluation of Mechanical Properties (ISO 4823 Standard)
Objective: To measure key physical properties of the formulated PVS material.
Equipment:
-
Universal Testing Machine (UTM)
-
Shore A Durometer
-
Traveling Microscope or Digital Caliper
-
Molds specified by ISO 4823
Procedure:
-
Sample Preparation:
-
Dispense the formulated PVS material from the cartridge through a static mixing tip into the appropriate molds for each test (e.g., dumbbell shape for tear strength, cylindrical for dimensional stability).
-
Allow the material to set for the manufacturer-specified time (e.g., 6 minutes from start of mix).
-
Condition the samples at 23 ± 2 °C for at least 3 hours before testing.
-
-
Tear Strength Test:
-
Secure the dumbbell-shaped specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen fractures.
-
Record the maximum force and calculate the tear strength in N/mm.
-
-
Dimensional Stability Test:
-
Use a traveling microscope to measure the distance between two reference marks on the cylindrical specimen 30 minutes after setting (initial measurement).
-
Store the specimen at 23 ± 2 °C.
-
Remeasure the distance between the marks after 24 hours.
-
Calculate the percentage change in dimension.
-
-
Hardness Test:
-
Stack at least three cured discs of the material to achieve a minimum thickness of 6 mm.
-
Press the Shore A durometer indenter firmly onto the surface of the specimen.
-
Read the hardness value from the dial within 1 second of firm contact. Repeat at multiple locations and average the results.
-
Protocol 3: In Vitro Biocompatibility Assessment (ISO 10993-5)
Objective: To screen the cured PVS material for potential cytotoxicity. Biocompatibility is a critical requirement for any material intended for intraoral use.[15][16][17]
Principle: This test exposes a cultured cell line (e.g., L929 mouse fibroblasts) to extracts of the test material and measures the resulting effect on cell viability.
Procedure:
-
Material Extraction:
-
Prepare samples of the fully cured PVS material with a surface area-to-volume ratio as specified in ISO 10993-12 (e.g., 3 cm²/mL).
-
Immerse the samples in a cell culture medium (e.g., MEM with 10% fetal bovine serum) in a sterile container.
-
Incubate the extraction vehicle at 37 °C for 24 hours.
-
-
Cell Culture:
-
Seed L929 cells into a 96-well microplate and incubate until they reach sub-confluency.
-
-
Exposure:
-
Remove the standard culture medium from the cells.
-
Replace it with the material extract. Include negative controls (fresh medium) and positive controls (medium containing a known cytotoxic agent).
-
Incubate the cells with the extracts for 24 hours.
-
-
Viability Assay (e.g., MTT Assay):
-
After incubation, add MTT reagent to each well and incubate for 2-4 hours. Live cells will metabolize the MTT into a purple formazan product.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Read the absorbance of each well using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the negative control. A material is generally considered non-cytotoxic if cell viability is >70%.
-
Caption: Figure 3: Workflow from material formulation to evaluation.
Conclusion and Future Outlook
This compound is a vital component in the formulation of high-performance dental materials, particularly PVS impression materials. Its trifunctional nature provides an effective mechanism for controlling crosslink density, which in turn allows for the precise tailoring of critical mechanical properties such as tear strength, hardness, and dimensional stability. The protocols outlined in this guide offer a foundational approach for leveraging this molecule to develop and validate novel dental elastomers.
Future research may focus on incorporating this or similar multifunctional siloxanes into other dental materials, such as the resin matrices of composites or adhesives, to enhance their toughness and durability.[18][19][20] Furthermore, exploring its use in 3D-printable dental formulations could open new avenues for digital dentistry. Continued innovation in polymer chemistry, driven by a deep understanding of structure-property relationships of molecules like trivinyltrisiloxane, will be essential for advancing the field of restorative dentistry.
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ResearchGate. (n.d.). Polyvinylsiloxanes in Dentistry: An Overview. Retrieved from [Link]
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Wikipedia. (n.d.). Polyvinyl siloxane. Retrieved from [Link]
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Scribd. (n.d.). Polyvinyl Siloxane | PDF. Retrieved from [Link]
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PubMed. (2016). Effect of polyvinyl siloxane impression material on the polymerization of composite resin. Retrieved from [Link]
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PubMed. (1993). Inhibition of polymerization of polyvinyl siloxanes by medicaments used on gingival retraction cords. Retrieved from [Link]
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Mechanical properties of dental material. (n.d.). Retrieved from [Link]
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Pocket Dentistry. (2015). Mechanical Properties of Dental Materials. Retrieved from [Link]
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Scribd. (n.d.). Mechanical Properties of Dental Materials | PDF. Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
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Changfu Chemical. (n.d.). 1,3,5-Trimethyl-1,3,5-trivinylcyclotrisiloxane CAS: 3901-77-7. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 1,1,1,3,5,5,5-heptamethyltrisiloxane by response surface methodology. Retrieved from [Link]
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SlideShare. (n.d.). Mechanical Properties of Dental Materials | PDF. Retrieved from [Link]
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PubChem. (n.d.). Trisiloxane, 1,3,5-triethenyl-1,1,3,5,5-pentamethyl-. Retrieved from [Link]
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Predictive Alternative Methods for Assessing Biocompatibility of Dental Materials: A NIST-NIDCR Workshop Report. (n.d.). Retrieved from [Link]
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Pocket Dentistry. (2016). Biocompatibility of Dental Materials. Retrieved from [Link]
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iFyber. (2023). Evaluating Biocompatibility of Dental Medical Devices. Retrieved from [Link]
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European Patent Office. (2007). EP 1741420 A1 - Quick set silicone based dental impression materials. Retrieved from [Link]
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Polyvinyl siloxane impression materials: an update on clinical use. (n.d.). Retrieved from [Link]
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ResearchGate. (2018). (PDF) Biocompatibility of materials for dental application. Retrieved from [Link]
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Gelest, Inc. (n.d.). 1,3,5-TRIVINYL-1,3,5-TRIMETHYLCYCLOTRISILOXANE. Retrieved from [Link]
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JCDA.ca. (2018). Biochemical Stability and Interactions of Dental Resin Composites and Adhesives with Host and Bacteria in the Oral Cavity: A Review. Retrieved from [Link]
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Converting Quarterly. (2022). Photoinitiated addition-cure for silicone-release coatings: Part 1. Retrieved from [Link]
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Jiangxi Hito Silicone Materials Co., Ltd. (n.d.). Heptamethyltrisiloxane H-307 Supplier China. Retrieved from [Link]
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PubMed. (2022). Dental adhesion with resin composites: a review and clinical tips for best practice. Retrieved from [Link]
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Dandy. (2023). Dental Impression Materials: Function, Classification, & Composition. Retrieved from [Link]
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PubMed. (2003). Antibacterial properties of resin composites and dentin bonding systems. Retrieved from [Link]
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PubMed. (2010). Accuracy of a new ring-opening metathesis elastomeric dental impression material with spray and immersion disinfection. Retrieved from [Link]
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pd3 Composites. (n.d.). Overview of Silicone Elastomeric Materials. Retrieved from [Link]
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NCBI Bookshelf. (2023). Dental Impression Materials. Retrieved from [Link]
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PubMed. (2010). Effect of reactive adhesives on the tensile bond strength of polyvinyl siloxane impression materials to methyl methacrylate tray material. Retrieved from [Link]
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Application Notes & Protocols: Surface Modification using 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Advantage of 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane in Surface Engineering
This compound is a versatile organosilicon compound that serves as a powerful building block for advanced surface modification.[1][2] Its unique structure, featuring a flexible trisiloxane backbone and three reactive vinyl (-CH=CH₂) functional groups, offers a dual advantage. The siloxane component imparts desirable material properties such as thermal stability, low surface tension, and biocompatibility, while the vinyl groups provide active sites for covalent immobilization and polymerization.[3][4]
For researchers in drug development and materials science, this molecule is not merely a chemical reagent but a strategic tool. It enables the precise engineering of surface properties to enhance biocompatibility, control cellular adhesion, create anti-fouling coatings, and immobilize bioactive molecules.[5][6][7] Whether developing next-generation medical implants, sophisticated cell culture platforms, or microfluidic diagnostic devices, mastering the application of this trivinyltrisiloxane can significantly improve material performance and experimental outcomes.[8][9]
This guide provides an in-depth exploration of two primary methodologies for leveraging this compound: plasma polymerization for creating stable, inert coatings and surface grafting via thiol-ene chemistry for targeted functionalization.
Physicochemical Profile
A thorough understanding of the material's properties is fundamental to its successful application.
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| Synonyms | Trisiloxane, 1,3,5-triethenyl-1,1,3,5,5-pentamethyl- | [1] |
| CAS Number | 1529-65-3 | [1][2] |
| Molecular Formula | C₁₁H₂₄O₂Si₃ | [1] |
| Molecular Weight | 272.57 g/mol | [2] |
| Appearance | Colorless Liquid | - |
| Boiling Point | 226.1 °C at 760 mmHg | [2] |
| Density | 0.864 g/cm³ | [2] |
| Refractive Index | 1.432 | [2] |
Core Principles: The Chemistry of Modification
The utility of this compound stems from the reactivity of its vinyl groups. These carbon-carbon double bonds can participate in a variety of addition reactions, allowing the molecule to be either polymerized into a cross-linked film or used as a tethering point to attach other molecules.
-
Polymerization: Under energetic conditions, such as in a plasma field, the vinyl groups can be opened to form radicals, initiating a chain-growth polymerization that results in a highly cross-linked, stable polysiloxane film.[10][11] This process is ideal for creating uniform, inert, and robust coatings.
-
Grafting Reactions: The vinyl groups are excellent electrophiles for "click" chemistry reactions, most notably thiol-ene coupling.[3] This reaction proceeds rapidly and selectively under UV irradiation in the presence of a photoinitiator, allowing for the covalent attachment of thiol-containing molecules (e.g., peptides, inhibitors, hydrophilic polymers) to the surface with high efficiency and under mild conditions.[3][12]
Application Note 1: Fabrication of Stable Hydrophobic Coatings via Plasma-Enhanced Chemical Vapor Deposition (PECVD)
Plasma polymerization is a superior method for depositing thin, uniform, and pinhole-free films onto a variety of substrates, including those with complex geometries. The resulting polysiloxane films are typically chemically inert, hydrophobic, and highly durable.[11]
Causality of Experimental Design
The goal of this protocol is to use radiofrequency (RF) plasma to fragment the this compound monomer in the vapor phase. These reactive fragments then deposit on the substrate surface, where they polymerize into a dense, cross-linked network. The ratio of plasma power to monomer flow rate (W/F) is a critical parameter; higher power levels lead to greater fragmentation and a more inorganic, glass-like (SiOx) film, while lower power levels preserve more of the organic, methyl-group character, resulting in a more flexible, polydimethylsiloxane (PDMS)-like coating.[10]
Workflow for PECVD Surface Modification
Caption: Workflow for creating a hydrophobic surface using PECVD.
Detailed Experimental Protocol: PECVD
-
Substrate Preparation: a. Ultrasonically clean the substrate (e.g., glass slide, silicon wafer, polymer dish) sequentially in acetone, isopropyl alcohol, and deionized water (15 minutes each). b. Dry the substrate under a stream of high-purity nitrogen gas and then bake in an oven at 110 °C for 30 minutes to remove residual moisture. c. Immediately before deposition, treat the substrate with oxygen plasma (e.g., 50 W, 200 mTorr O₂, 5 minutes) to remove final organic contaminants and generate surface hydroxyl groups, which promotes film adhesion.
-
PECVD System Setup: a. Place the cleaned substrate in the center of the PECVD chamber. b. Evacuate the chamber to a base pressure below 10 mTorr. c. Gently heat the monomer reservoir containing this compound to 40-50 °C to ensure an adequate vapor pressure.
-
Deposition Process: a. Introduce the monomer vapor into the chamber using a mass flow controller, establishing a stable process pressure (e.g., 100-300 mTorr). A typical flow rate is 1-5 standard cubic centimeters per minute (sccm). b. Allow the pressure to stabilize for 5-10 minutes. c. Ignite the 13.56 MHz RF plasma at a forward power of 10-50 W. Scientist's Note: Lower power (10-20W) is recommended to preserve the siloxane structure and maximize hydrophobicity. d. Maintain the plasma for the desired deposition time (e.g., 5-20 minutes). Film thickness will be proportional to the duration. e. After deposition, turn off the RF power and stop the monomer flow. f. Vent the chamber with nitrogen and carefully remove the coated substrate.
-
Post-Deposition Curing (Optional but Recommended): a. Anneal the coated substrate in an oven at 80-120 °C for 1 hour. This step helps to stabilize the film by completing any residual cross-linking.
Validation & Characterization
| Technique | Purpose | Expected Outcome |
| Water Contact Angle | Quantify surface hydrophobicity. | Static contact angle > 100°. Untreated glass/silicon is typically < 20°.[13] |
| FTIR-ATR | Confirm chemical structure. | Appearance of strong Si-O-Si stretching peaks (1000-1100 cm⁻¹), Si-CH₃ peaks (~1260 cm⁻¹), and C-H peaks (~2960 cm⁻¹).[14] |
| AFM | Analyze surface morphology. | A smooth, uniform surface with low RMS roughness (< 5 nm), confirming a conformal coating.[14] |
| XPS | Determine elemental composition. | Detection of Silicon (Si 2p), Oxygen (O 1s), and Carbon (C 1s) in ratios consistent with a polysiloxane film. |
Application Note 2: Covalent Immobilization of Bioactive Molecules via Thiol-Ene Grafting
This two-step method first creates a surface rich in vinyl groups, which then serve as "docking stations" for attaching thiol-modified molecules. This approach is highly specific and allows for the creation of complex, functional surfaces for applications like targeted cell capture, biosensing, or localized drug delivery.[3]
Causality of Experimental Design
The process relies on two distinct chemical reactions. First, a thin layer of the vinyl-trisiloxane is deposited, often through a gentler vapor-phase deposition or spin-coating process to preserve the vinyl groups. Second, a solution containing a thiol-modified molecule of interest (e.g., a cysteine-terminated peptide) and a photoinitiator is applied. UV irradiation cleaves the photoinitiator, generating free radicals that catalyze the addition of the thiol group across the vinyl double bond, forming a stable thioether linkage.[3][12] This method is favored for its high yield, rapid kinetics, and orthogonality to most biological functional groups.
Reaction Scheme for Thiol-Ene Grafting
Caption: Thiol-ene "click" reaction for surface functionalization.
Detailed Experimental Protocol: Thiol-Ene Grafting
-
Step 1: Creation of the Vinyl-Functionalized Surface a. Prepare the substrate as described in the PECVD protocol (Section 1a-c). b. Method A (Vapor Deposition): Place the substrate and an open vial containing ~100 µL of this compound in a vacuum desiccator. Evacuate for 1-2 hours. This creates a thin, physisorbed layer. Bake at 150 °C for 1 hour to promote covalent bonding to surface hydroxyls. c. Method B (Spin Coating): Prepare a 1-2% (w/v) solution of the vinyl-trisiloxane in a volatile, anhydrous solvent (e.g., toluene). Spin-coat onto the substrate (e.g., 3000 rpm for 60 seconds). Bake at 150 °C for 1 hour to evaporate the solvent and anneal the film.
-
Step 2: Thiol-Ene Coupling Reaction a. Prepare a solution of the thiol-modified molecule (e.g., 1-10 mM of a cysteine-peptide) in a suitable solvent (e.g., phosphate-buffered saline for biomolecules, or an alcohol for small molecules). b. Add a photoinitiator, such as 2,2-Dimethoxy-2-phenylacetophenone (DMPA), to the solution to a final concentration of 0.1-0.5% (w/v). Scientist's Note: Ensure the solvent does not strongly absorb UV light at the initiator's activation wavelength. c. Cover the vinyl-functionalized surface with the thiol/initiator solution. Place a quartz coverslip on top to create a thin film and minimize oxygen inhibition. d. Irradiate the assembly with a UV lamp (365 nm) for 5-15 minutes. The required energy dose is typically 1-5 J/cm². e. After irradiation, thoroughly rinse the surface with the reaction solvent, followed by deionized water, to remove any non-covalently bound molecules. Dry with a stream of nitrogen.
Validation & Characterization
| Technique | Purpose | Expected Outcome |
| Contact Angle | Monitor surface property changes. | The initial vinyl-siloxane surface will be hydrophobic (>90°). After grafting a hydrophilic molecule (e.g., a peptide or PEG-thiol), the contact angle should significantly decrease. |
| FTIR-ATR | Confirm covalent attachment. | Disappearance or reduction of the vinyl C=C stretch (~1600 cm⁻¹). Appearance of new peaks characteristic of the grafted molecule (e.g., amide I and II bands for peptides at ~1650 and ~1550 cm⁻¹). |
| XPS | Verify elemental composition change. | Appearance of new elements from the grafted molecule (e.g., Nitrogen (N 1s) for peptides, or a change in the C 1s high-resolution spectrum). |
| Fluorescence Microscopy | Confirm surface-bound molecules. | If a fluorescently-tagged thiol molecule was used, the surface should exhibit uniform fluorescence after rinsing, confirming stable immobilization. |
Safety & Handling
-
Work in a well-ventilated fume hood when handling the liquid monomer and solvents.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.
-
This compound is flammable; keep away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for detailed toxicological information and disposal procedures.
References
-
Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2012). Organosilicon Molecules with Medicinal Applications. Journal of Medicinal Chemistry, 56(2). [Link]
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KBR. (2023). Uses Of Organosilanes In Medicine: Enhancing Therapeutic Effects. KBR. [Link]
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Tevis, S. E., et al. (2015). Enhanced In Vitro Biocompatibility of Chemically Modified Poly(dimethylsiloxane) Surfaces for Stable Adhesion and Long-term Investigation of Brain Cerebral Cortex Cells. ACS Applied Materials & Interfaces, 7(47), 26434–26444. [Link]
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Aithor. (2024). The role of silicon in drug discovery: a review. Aithor. [Link]
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Organosilicon Compounds: A Comprehensive Guide to Their Chemistry and Applications. (n.d.). [Link]
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Vasilache, I. A., et al. (2023). Siloxanes—Versatile Materials for Surface Functionalisation and Graft Copolymers. Materials, 16(10), 3786. [Link]
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Kuddannaya, S., Bao, J., & Zhang, Y. (2015). Enhanced In Vitro Biocompatibility of Chemically Modified Poly(dimethylsiloxane) Surfaces for Stable Adhesion and Long-term Investigation of Brain Cerebral Cortex Cells. ACS applied materials & interfaces, 7(47), 26434-44. [Link]
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National Center for Biotechnology Information. (n.d.). Trisiloxane, 1,3,5-triethenyl-1,1,3,5,5-pentamethyl-. PubChem. [Link]
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Silibase Silicone. (2023). Modification Method with Vinyl Coupling Agent. Silibase Silicone. [Link]
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LookChem. (n.d.). This compound. LookChem. [Link]
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Gelest, Inc. (n.d.). 1,3,5-TRIVINYL-1,3,5-TRIMETHYLCYCLOTRISILOXANE. Gelest, Inc.[Link]
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O'Loughlin, T., et al. (2014). Systematic Characterization of Hydrophilized Polydimethylsiloxane. 2014 IEEE 27th International Conference on Micro Electro Mechanical Systems (MEMS). [Link]
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ResearchGate. (n.d.). Vinyl Functional Polysiloxane Microemulsion: Preparation and Characterization. ResearchGate. [Link]
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S. D. Bergman, et al. (1997). Surface modification. II. Functionalization of solid surfaces with vinylic monomers. Journal of Adhesion Science and Technology, 11(1), 1-18. [Link]
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Borowicz, P., et al. (2023). Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers’ Modification. Materials, 16(10), 3786. [Link]
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ResearchGate. (n.d.). Enhanced In Vitro Biocompatibility of Chemically Modified Poly(dimethylsiloxane) Surfaces for Stable Adhesion and Long-term Investigation of Brain Cerebral Cortex Cells. ResearchGate. [Link]
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Gelest, Inc. (n.d.). 1,3,5-TRIVINYL-1,3,5-TRIMETHYLCYCLOTRISILOXANE. Gelest, Inc.[Link]
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Wang, Y., et al. (2023). Hydrophilic and Hydrophobic Surfaces: Features of Interaction with Liquid Drops. Coatings, 13(3), 565. [Link]
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Wei, S., et al. (2023). Surface modifications of biomaterials in different applied fields. Frontiers in Bioengineering and Biotechnology, 11, 1215354. [Link]
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ResearchGate. (n.d.). Super-hydrophobic, highly adhesive, polydimethylsiloxane (PDMS) surfaces. ResearchGate. [Link]
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ResearchGate. (n.d.). (PDF) Hydrophilic Modification Strategies to Enhance the Surface Biocompatibility of Poly(dimethylsiloxane)‐Based Biomaterials for Medical Applications. ResearchGate. [Link]
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ResearchGate. (n.d.). Surface Modification of Polydimethylsiloxane Elastomer for Stable Hydrophilicity, Optical Transparency and Film Lubrication. ResearchGate. [Link]
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National Institutes of Health. (n.d.). SURFACE CHEMISTRY INFLUENCE IMPLANT BIOCOMPATIBILITY. PMC. [Link]
-
Tabarkhoon, F., et al. (2025). Plasma polymerization of 1,3,5,7-tetravinyl-1,3,5,7-tetramethylcyclotetrasiloxane onto silicone oils. Journal of Physics D: Applied Physics, 58(21), 215302. [Link]
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ResearchGate. (n.d.). Super-hydrophobic, highly adhesive, polydimethylsiloxane (PDMS) surfaces. ResearchGate. [Link]
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Gelest, Inc. (n.d.). 1,3,5-TRIVINYL-1,3,5-TRIMETHYLCYCLOTRISILAZANE, 92%. Gelest, Inc.[Link]
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ResearchGate. (n.d.). Plasma polymerization of 1,3,5,7-tetravinyl-1,3,5,7-tetramethylcyclotetrasiloxane onto silicone oils. ResearchGate. [Link]
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ResearchGate. (n.d.). Super-hydrophobic, highly adhesive, polydimethylsiloxane (PDMS) surfaces. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Water-Resistant Surface Modification of Hydrophobic Polymers with Water-Soluble Surfactant Additives. PMC. [Link]
-
MDPI. (n.d.). Hydrophobic Recovery of PDMS Surfaces in Contact with Hydrophilic Entities: Relevance to Biomedical Devices. MDPI. [Link]
-
ResearchGate. (n.d.). Plasma polymerization of hexamethyldisiloxane: Revisited. ResearchGate. [Link]
-
ResearchGate. (n.d.). (PDF) Hydrophilic Modification Strategies to Enhance the Surface Biocompatibility of Poly(dimethylsiloxane)‐Based Biomaterials for Medical Applications. ResearchGate. [Link]
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Springer. (n.d.). Control of surface structure and properties by side chain effects of polymers. Progress in Polymer Science. [Link]
-
ResearchGate. (n.d.). Surface Modification of Polydimethylsiloxane Elastomer for Stable Hydrophilicity, Optical Transparency and Film Lubrication. ResearchGate. [Link]
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Formulation of High-Performance Coatings with 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane: Application Notes and Protocols
Introduction: The Strategic Advantage of 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane in Advanced Coatings
In the pursuit of high-performance coatings, the strategic selection of crosslinking agents is paramount to achieving superior durability, resistance, and tailored surface properties. This compound, a highly reactive vinyl-functional siloxane, has emerged as a key component in the formulation of advanced silicone-based coatings. Its unique trifunctional vinyl structure allows for the creation of densely crosslinked polymer networks, imparting exceptional thermal stability, chemical resistance, and mechanical robustness to the final coating.
This document serves as a comprehensive guide for researchers, scientists, and formulation chemists, providing in-depth technical insights and practical protocols for the successful incorporation of this compound into high-performance coating systems. We will delve into the underlying chemistry of the addition cure mechanism, offer detailed formulation guidelines, and present step-by-step experimental protocols for coating preparation, application, and characterization.
Core Chemistry: The Hydrosilylation Curing Mechanism
The curing of coatings formulated with this compound is predominantly achieved through a platinum-catalyzed hydrosilylation reaction, also known as addition cure. This process involves the addition of a silicon-hydride (Si-H) bond from a hydride-functional siloxane crosslinker across the vinyl (C=C) groups of the trivinyltrisiloxane.[1][2] This reaction is highly efficient and forms stable ethylene bridges between the siloxane molecules, resulting in a durable, crosslinked network with no byproducts.[1]
The choice of a platinum complex as a catalyst is crucial for achieving a rapid and controlled cure at relatively low temperatures.[3] Karstedt's catalyst, a platinum(0)-divinyltetramethyldisiloxane complex, is a commonly used and highly effective catalyst for this purpose.[3]
Formulation Principles and Components
A typical high-performance coating system utilizing this compound is a two-component (2K) system to ensure shelf stability and controlled curing upon mixing.
Part A: The Base Component
-
This compound: The primary reactive oligomer. Its concentration will dictate the crosslink density and influence the final hardness and chemical resistance of the coating.
-
Platinum Catalyst: Typically a solution of Karstedt's catalyst. The concentration is critical and usually in the range of 5-20 ppm of platinum relative to the total formulation.
-
Optional Components:
-
Fillers and Pigments: To impart color, opacity, and enhance mechanical properties.
-
Adhesion Promoters: Silane coupling agents can be incorporated to improve adhesion to various substrates.
-
Inhibitors: For controlling the pot life and preventing premature curing.
-
Part B: The Curing Agent
-
Hydride-Functional Siloxane Crosslinker: A polysiloxane containing multiple Si-H groups. The structure and functionality of the crosslinker will significantly impact the flexibility and modulus of the cured coating.
-
Optional Components:
-
Solvents: To adjust viscosity for specific application methods.
-
Stoichiometry: The Hydride to Vinyl Ratio
The molar ratio of Si-H groups in the crosslinker to the vinyl groups in the trivinyltrisiloxane is a critical formulation parameter. While a 1:1 stoichiometric ratio is the theoretical ideal for complete reaction, in practice, a slight excess of Si-H groups (e.g., 1.1:1 to 1.5:1) is often employed to ensure complete consumption of the vinyl groups and to compensate for any potential side reactions.
Experimental Protocols
Protocol 1: Preparation of a Clear High-Performance Coating
This protocol outlines the preparation of a model clear coating formulation.
Materials:
| Component | Part | Supplier |
| This compound | A | Varies |
| Karstedt's Catalyst (in xylene, 1-2% Pt) | A | Varies |
| Polymethylhydrosiloxane (PMHS) | B | Varies |
| Xylene (Anhydrous) | B | Varies |
Equipment:
-
Dual-channel syringe pump
-
Static mixer
-
Substrate for coating (e.g., aluminum panels, glass slides)
-
Curing oven
Procedure:
-
Part A Preparation:
-
In a clean, dry container, weigh the desired amount of this compound.
-
Add the Karstedt's catalyst solution to achieve a final platinum concentration of 10 ppm in the total mixed formulation.
-
Mix thoroughly using a magnetic stirrer for 15 minutes.
-
-
Part B Preparation:
-
In a separate clean, dry container, weigh the appropriate amount of Polymethylhydrosiloxane (PMHS) to achieve the desired Si-H to vinyl molar ratio (e.g., 1.2:1).
-
If necessary, add anhydrous xylene to adjust the viscosity of Part B for the intended application method. Mix until homogeneous.
-
-
Coating Application:
-
Load Part A and Part B into separate syringes on a dual-channel syringe pump.
-
Set the pump to deliver the appropriate volumetric ratio of Part A and Part B to achieve the target stoichiometry.
-
Dispense the components through a static mixer directly onto the prepared substrate.
-
Apply the coating to the desired thickness using a film applicator or other suitable method.
-
-
Curing:
-
Transfer the coated substrate to a pre-heated oven.
-
Cure at a temperature between 80°C and 150°C. The optimal curing time will depend on the temperature and catalyst concentration and should be determined experimentally (typically 15-60 minutes).
-
Protocol 2: Characterization of the Cured Coating
1. Curing Monitoring by FTIR Spectroscopy:
The progress of the hydrosilylation reaction can be monitored in real-time using Fourier Transform Infrared (FTIR) spectroscopy.
-
Procedure:
-
Acquire an initial FTIR spectrum of the uncured mixture.
-
Monitor the decrease in the intensity of the Si-H stretching peak (around 2160 cm⁻¹) and the C=C stretching peak of the vinyl group (around 1600 cm⁻¹) over time at the curing temperature.[4]
-
The reaction is considered complete when these peaks no longer decrease in intensity.
-
2. Performance Testing:
The performance of the cured coating should be evaluated according to industry standards.
| Property | ASTM Standard | Description |
| Hardness (Pencil) | ASTM D3363 | Measures the resistance of the coating to scratching by pencils of known hardness. |
| Adhesion (Cross-hatch) | ASTM D3359 | Assesses the adhesion of the coating to the substrate by applying and removing pressure-sensitive tape over a lattice pattern cut into the coating. |
| Chemical Resistance | ASTM D1308 | Evaluates the resistance of the coating to various chemicals by spot or immersion testing. |
| Thermal Stability | TGA | Thermogravimetric analysis can be used to determine the decomposition temperature of the cured coating. |
Visualization of the Curing Process
Caption: Workflow for the formulation and curing of a 2K silicone coating.
Troubleshooting and Expert Insights
-
Poor Adhesion: Ensure proper substrate cleaning and preparation. Consider the use of an appropriate silane adhesion promoter in Part A of the formulation.
-
Incomplete Curing: Verify the accuracy of the mix ratio and the activity of the catalyst. Ensure that there are no inhibiting compounds present in the formulation or on the substrate.
-
Surface Defects: Bubbles can be caused by entrapped air during mixing or by moisture on the substrate. Consider vacuum degassing of the components before mixing.
Conclusion
This compound is a versatile and highly effective crosslinking agent for the formulation of high-performance silicone coatings. By understanding the principles of the addition cure chemistry and carefully controlling the formulation parameters, researchers and scientists can develop coatings with exceptional durability, chemical resistance, and thermal stability for a wide range of demanding applications. The protocols and insights provided in this document serve as a solid foundation for innovation and development in the field of advanced materials.
References
-
ASTM D1308 - 23 Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Organic Finishes. (n.d.). Retrieved from [Link]
-
ASTM D3359 - 22 Standard Test Methods for Rating Adhesion by Tape Test. (n.d.). Retrieved from [Link]
-
ASTM D3363 - 20 Standard Test Method for Film Hardness by Pencil Test. (n.d.). Retrieved from [Link]
- Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. John Wiley & Sons.
-
Dow. (n.d.). Silicone Adhesion Promoters. Retrieved from [Link]
-
Gelest Inc. (n.d.). Platinum Catalysts. Retrieved from [Link]
- Lewis, L. N. (1997). The Chemistry of Transition Metal-Catalyzed Hydrosilylation. In Advances in Organometallic Chemistry (Vol. 41, pp. 159-220). Academic Press.
- Marciniec, B. (Ed.). (2009). Hydrosilylation: A Comprehensive Review on Theory and Applications. Springer Science & Business Media.
- Patai, S., & Rappoport, Z. (Eds.). (1989). The Chemistry of Organic Silicon Compounds. John Wiley & Sons.
-
Wu, P. (2019, August 17). Study the curing reaction of silicone release agent through FTIR. Paul Wu's Blog. Retrieved from [Link]
-
Johnson Matthey. (2010). Platinum Catalysts for Hydrosilation. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Polymerization of 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane
Prepared by the Senior Application Scientist Team
Introduction
Welcome to the technical support guide for the polymerization of 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane. This versatile monomer is a cornerstone for creating advanced silicone materials with tailored properties, primarily through platinum-catalyzed hydrosilylation, a type of addition polymerization.[1][2] While this reaction is highly efficient, its success is contingent on precise control over reaction conditions. Deviations can lead to a variety of side reactions that may compromise the structural integrity, purity, and performance of the final polymer.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice in a direct question-and-answer format to address specific challenges you may encounter during your experiments. We will delve into the causality behind these issues and offer field-proven protocols to mitigate them, ensuring the integrity and reproducibility of your work.
The Core Reaction: Platinum-Catalyzed Hydrosilylation
The polymerization of this compound with a suitable Si-H functional crosslinker is most commonly achieved via hydrosilylation. This reaction involves the addition of a silicon-hydride (Si-H) bond across the vinyl group's carbon-carbon double bond.[3][4] The process is typically catalyzed by platinum complexes, such as Karstedt's or Speier's catalyst.[2][5] The most widely accepted mechanism for this process is the Chalk-Harrod mechanism.[3][6]
Caption: Fig. 1: Simplified Chalk-Harrod mechanism for hydrosilylation.
Troubleshooting Guide: Common Side Reactions & Issues
This section addresses the most common problems encountered during the polymerization of this compound.
Question 1: My reaction has failed to cure, or the final polymer is tacky and weak. What went wrong?
This is the most frequent issue and typically points to three primary causes: catalyst inhibition, incorrect stoichiometry, or thermal degradation.
Potential Cause A: Catalyst Inhibition
The platinum catalyst is extremely sensitive and can be "poisoned" by a wide range of compounds, which coordinate to the platinum center and render it inactive. This permanently or temporarily prevents the hydrosilylation reaction from proceeding.[7]
-
Mechanism of Inhibition: Inhibitors are typically Lewis bases (compounds with lone pairs of electrons) that bind more strongly to the platinum catalyst than the vinyl or hydride reactants. This blocks the active sites necessary for the catalytic cycle to proceed. Sulfur-containing compounds are particularly potent inhibitors.
-
How to Diagnose:
-
The reaction mixture remains at low viscosity with no temperature increase (for exothermic reactions).
-
FTIR analysis shows strong, unconsumed peaks for both Si-H (around 2160 cm⁻¹) and Si-CH=CH₂ (around 1600 cm⁻¹ and 960 cm⁻¹).
-
-
Troubleshooting & Prevention Protocol:
-
Identify the Source: Review every component and piece of equipment that contacts the reactants. Common sources of inhibitors are listed in the table below.
-
Use Non-Inhibiting Materials: Ensure all spatulas, containers, and mixing vessels are made of glass, stainless steel, or polyethylene. Do not use latex gloves, as the sulfur used in their vulcanization process is a powerful inhibitor.[8][9] Use only nitrile or vinyl gloves.
-
Purify Reagents: If contamination of the monomer or crosslinker is suspected, purification via filtration through a small plug of activated carbon or alumina may remove the inhibiting species.
-
Increase Catalyst Loading (with caution): In some cases, a slight increase in catalyst concentration can overcome minor inhibition. However, this is not a solution for significant contamination and can lead to other side reactions or discoloration.
-
| Inhibitor Class | Common Sources |
| Sulfur Compounds | Latex gloves, natural rubber, some plasticizers, sulfur-cured gaskets. |
| Nitrogen Compounds | Amines, amides, nitriles, certain curing agents for other polymers. |
| Phosphorus Compounds | Phosphines, phosphites (often used as antioxidants). |
| Tin Compounds | Organotin catalysts used in condensation-cure silicones. |
| Certain Unsaturated Compounds | Acetylenic compounds can act as inhibitors or retarders. |
Potential Cause B: Incorrect Stoichiometry
The formation of a properly crosslinked network requires a precise molar ratio of hydride (Si-H) to vinyl (Si-CH=CH₂) functional groups, typically close to 1:1.
-
Causality: An excess of vinyl groups will result in a soft, under-cured material with unreacted pendant vinyls. An excess of hydride groups can lead to post-cure brittleness and potential gas evolution (from the reaction of Si-H with moisture).
-
Troubleshooting & Prevention Protocol:
-
Verify Calculations: Double-check all calculations for the molar equivalents of both the vinyl monomer and the hydride crosslinker.
-
Accurate Measurement: Use calibrated analytical balances for all measurements. For liquid components, measurement by mass is more accurate than by volume.
-
Characterize Starting Materials: The functional equivalent weight of your monomer and crosslinker may vary between batches. Consider titrating a small sample to determine the exact concentration of reactive groups before starting a large-scale reaction.
-
Question 2: The viscosity of my polymer is lower than expected, and it shows poor mechanical properties despite a complete cure. Why?
This issue often points to side reactions that run parallel to the main hydrosilylation reaction, leading to an imperfect network structure.
Potential Cause: Alkene Isomerization
The platinum catalyst can catalyze the isomerization of the terminal vinyl group (α-olefin) to an internal olefin (e.g., a β-olefin).[3][10]
-
Mechanism Explained: This occurs via a reversible β-hydride elimination step within the catalytic cycle. Instead of reductive elimination to form the final product, a hydrogen atom from the ethyl bridge is eliminated back to the platinum center, and the double bond re-forms at an internal position. These internal olefins are sterically hindered and significantly less reactive towards further hydrosilylation.[11]
-
How to Diagnose:
-
¹H NMR spectroscopy is the most definitive method. The appearance of new signals in the vinylic region, different from the characteristic peaks of the terminal vinyl group, indicates isomerization.
-
The final product may feel slightly "greasy" due to the presence of these un-crosslinked, isomerized species.
-
-
Troubleshooting & Prevention Protocol:
-
Control Temperature: Isomerization is often favored at higher temperatures. If possible, run the reaction at the lowest effective temperature. Some platinum systems are designed to cure rapidly at room temperature.[2]
-
Select an Appropriate Catalyst: Different platinum catalysts have varying propensities for causing isomerization. If this is a persistent issue, consider screening alternative catalysts.
-
Minimize Reaction Time: Do not allow the reaction to proceed for excessively long periods after full conversion has been reached, as this provides more opportunity for the catalyst to engage in side reactions.
-
Caption: Fig. 2: Competing reactions during hydrosilylation.
Question 3: My reaction produced gas bubbles, and the final material is porous. What happened?
Gas evolution is a clear sign of undesirable side reactions involving either moisture or the dehydrogenative silylation pathway.
Potential Cause A: Reaction with Water (Hydrolysis)
Traces of water in the reaction mixture can react with the Si-H groups of the crosslinker, especially in the presence of the catalyst.
-
Mechanism Explained: Si-H + H₂O → Si-OH + H₂ (gas).[12] The newly formed silanol (Si-OH) groups can then undergo self-condensation (Si-OH + HO-Si → Si-O-Si + H₂O), which can lead to uncontrolled crosslinking and a brittle polymer.[13][14]
-
Troubleshooting & Prevention Protocol:
-
Rigorous Drying: This is a critical step. Dry all solvents over activated 3Å molecular sieves for at least 24 hours. Dry the monomer and crosslinker by storing them over molecular sieves or by applying a vacuum.
-
Inert Atmosphere: Assemble the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques.
-
Dry Glassware: Ensure all glassware is oven-dried at >120°C for several hours and cooled under an inert atmosphere immediately before use.
-
Potential Cause B: Dehydrogenative Silylation
This side reaction competes with hydrosilylation and results in the formation of a different type of product along with hydrogen gas.[3]
-
Mechanism Explained: Instead of the Si-H bond adding across the double bond, a C-H bond on the vinyl group and the Si-H bond are eliminated, forming a new vinylsilane and H₂ gas. This pathway is less common with platinum but can occur under certain conditions.[3][15]
-
How to Diagnose:
-
Gas chromatography-mass spectrometry (GC-MS) of the soluble fractions can identify the vinylsilane byproducts.
-
The presence of bubbles is the most obvious indicator.
-
-
Troubleshooting & Prevention Protocol:
-
Catalyst Choice: This side reaction is more prevalent with catalysts based on iron or cobalt.[15] If using such catalysts, switching to a high-purity platinum catalyst is recommended.
-
Temperature Control: As with isomerization, higher temperatures can favor this side reaction. Maintain strict temperature control throughout the process.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound and the platinum catalyst? A1: The monomer should be stored in a cool, dry, dark place under an inert atmosphere to prevent premature polymerization or hydrolysis. The platinum catalyst is often sensitive to light and air and should be stored in an opaque, tightly sealed container, often refrigerated, as per the manufacturer's instructions.
Q2: How does the purity of the initial monomer affect the polymerization? A2: The purity of the cyclosiloxane monomers is critical. Impurities from the synthesis process, such as other linear or cyclic siloxanes, can act as plasticizers or create defects in the polymer network, affecting the final mechanical properties like viscosity and molecular weight.[16]
Q3: Can the siloxane (Si-O-Si) backbone degrade during the reaction? A3: Yes, the siloxane backbone is susceptible to cleavage under strongly acidic or basic conditions.[14][17][18] It is crucial to ensure that the reaction medium is neutral and that the catalyst used does not introduce acidic or basic species. This degradation can lead to a process called equilibration, where the polymer chains are broken and reformed, resulting in a broad molecular weight distribution and the formation of unwanted cyclic siloxanes.[7]
References
- Biswas, T. (2022). Hydrosilylation (Si-H addition): Basic idea, Reaction Mechanism, examples (MCQ). YouTube.
- Gaw-Kempf, K., et al. (n.d.). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry.
- (n.d.). Hydrolysis of Silicone Polymers in Aqueous Systems. Library and Archives Canada.
- Laine, R. M., et al. (n.d.). New Control Over Silicone Synthesis Using SiH Chemistry: The Piers Rubinsztajn Reaction. MDPI.
- Pell, C. J., et al. (2016). Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts.
- Zenk, P. J., et al. (2016). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation.
- (2024). Influence of Strong Donors on Industrial Platinum Catalysts in the Hydrosilylation Reaction.
- (n.d.). Chemistry - Hydrolysis. Silicones Europe.
- (n.d.). Living Synthesis of Silicone Polymers Controlled by Humidity.
- (n.d.). Siloxane. Wikipedia.
- (2016). Alkene Hydrosilylation Using Tertiary Silanes with α‐Diimine Nickel Catalysts. Redox-Active Ligands. Princeton University Library.
- (2024). Silicone Polymers: A Comprehensive Overview. YouTube.
- (2015). Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions.
- (n.d.). Continuous process for producing a silicone polymer.
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- (n.d.). 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane | 3901-77-7. Benchchem.
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- (n.d.).
- Pagliaro, M., et al. (2013).
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- (n.d.). Inhibition of Polymerization of Contemporary Polyvinyl Siloxane Impression Materials by Latex-Free Products.
- Kovyazin, P.V., et al. (n.d.).
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- (n.d.). Plasma polymerization of 1,3,5,7-tetravinyl-1,3,5,7-tetramethylcyclotetrasiloxane onto silicone oils.
- (n.d.). Polymerization and Characterization of a Bio-Based Vinyl Polymer Based on 5-Hydroxymethylfurfural Including a Benzoyl Group as a Side Chain.
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- 6. pubs.acs.org [pubs.acs.org]
- 7. cdn.thomasnet.com [cdn.thomasnet.com]
- 8. A pilot study of polymerization inhibition of poly (vinyl siloxane) materials by latex gloves. | Semantic Scholar [semanticscholar.org]
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- 11. Verification Required - Princeton University Library [oar.princeton.edu]
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- 15. pubs.acs.org [pubs.acs.org]
- 16. Study of the impurities in technical-grade 1,3,5-trimethyl-1,3,5-triphenylcyclotrisiloxane by gas chromatography-mass spectrometry | Filippov | Industrial laboratory. Diagnostics of materials [zldm.ru]
- 17. Siloxane - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Inhibiting Premature Curing of Trivinyltrisiloxane Formulations
Welcome to the Technical Support Center for trivinyltrisiloxane-based formulations. This guide is designed for researchers, scientists, and drug development professionals who utilize platinum-catalyzed silicone chemistries. Premature curing, or the unintended gelation of a formulation before its application, is a common and costly experimental issue. This document provides in-depth troubleshooting guides, mechanistic explanations, and practical protocols to diagnose, prevent, and control the curing process, ensuring reproducible and successful outcomes.
Understanding the Core Chemistry: Platinum-Catalyzed Hydrosilylation
Trivinyltrisiloxane and related compounds are key components in addition-cure silicone formulations. The curing process is a highly efficient chemical reaction known as hydrosilylation. In this reaction, a platinum catalyst facilitates the addition of a silicon-hydride (Si-H) bond from a crosslinking agent across a vinyl (C=C) group on the trivinyltrisiloxane molecule.[1][2] This forms a stable silicon-carbon bond, leading to the creation of a crosslinked polymer network—the cured silicone elastomer.
The reaction is prized for its speed and the fact that it produces no by-products, resulting in low shrinkage and high purity.[3] However, the high activity of platinum catalysts also makes the system susceptible to premature curing if not properly controlled.[4][5]
The Chalk-Harrod Mechanism
The generally accepted mechanism for this platinum-catalyzed reaction is the Chalk-Harrod mechanism.[6][7] It involves the platinum catalyst cycling through different oxidation states to bring the vinyl and hydride groups together.
Caption: Simplified Chalk-Harrod mechanism for hydrosilylation.
Troubleshooting Guide: Diagnosing Premature Curing
When a formulation cures too quickly, a systematic approach is needed to identify the root cause. Use the following flowchart to diagnose the issue.
Sources
- 1. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 2. Hydrosilylation Catalysts (Silicones) [heraeus-precious-metals.com]
- 3. legensilico.com [legensilico.com]
- 4. researchgate.net [researchgate.net]
- 5. Platinum Catalysts Used in the Silicones Industry | Johnson Matthey Technology Review [technology.matthey.com]
- 6. mdpi.com [mdpi.com]
- 7. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to control viscosity in 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane based resins
Welcome to the technical support center for controlling the viscosity of 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane (V3D5) based resins. This guide is designed for researchers, scientists, and formulation professionals to navigate the complexities of resin rheology. Here, we provide in-depth answers to common questions and systematic troubleshooting guides to address challenges encountered during experimental work. Our focus is on explaining the underlying scientific principles to empower you to make informed decisions in your formulation development.
Section 1: Frequently Asked Questions (FAQs) - Core Principles
This section addresses fundamental questions regarding the viscosity of V3D5-based resins.
Q1: What are the primary factors that influence the viscosity of my V3D5-based resin?
A1: The viscosity of a V3D5-based resin is not a single value but a dynamic property influenced by several key factors. Understanding these is the first step to effective control. The main contributors are:
-
Temperature: Viscosity has an inverse and exponential relationship with temperature. As temperature increases, the polymer chains gain kinetic energy, move more freely, and the intermolecular forces weaken, resulting in lower viscosity.[1][2]
-
Additives (Diluents): The addition of lower-viscosity liquids, known as diluents, is a common method to reduce overall system viscosity. These can be non-reactive (solvents) or reactive.[3][4][5]
-
Fillers: The type, size, shape, and concentration of fillers can dramatically increase viscosity.[6][7][8] Strong interactions between filler particles and the siloxane polymer can create a network structure that impedes flow.[7]
-
Curing Agents & Crosslinking: While V3D5 itself is a monomer, its formulation into a "resin" implies the presence of crosslinkers and a catalyst. The molecular weight and structure of these agents, as well as any premature reactions, can significantly increase viscosity.[9]
Q2: How significant is the effect of temperature on silicone resin viscosity?
A2: The effect is highly significant and non-linear. A modest increase in temperature can lead to a substantial decrease in viscosity.[1][2] For example, the viscosity of some silicone polymers can decrease by over 150% when heated from -5°C to 35°C.[1] This relationship is crucial for processing; preheating a resin can make it easier to dispense, mix, or degas.[2][10] However, it is critical to maintain precise temperature control, as fluctuations can lead to inconsistent processing and final product properties.[11][12]
Q3: What is the difference between a reactive and a non-reactive diluent, and when should I choose one over the other?
A3: The choice between a reactive and non-reactive diluent depends on the requirements of your final application.
-
Non-Reactive Diluents: These are typically volatile solvents (e.g., toluene, xylene) or non-volatile, low-viscosity oils (e.g., low molecular weight dimethyl silicone oil) that do not chemically participate in the curing reaction.[3][5][13] They physically separate the V3D5 and other polymer chains, reducing viscosity.
-
Use When: A temporary reduction in viscosity for processing is needed. Volatile solvents will evaporate during or after curing. Non-volatile oils will remain as a plasticizer.
-
Caution: Volatile solvents can introduce voids upon evaporation and are often subject to environmental regulations.[14] Excessive use of non-volatile oils can negatively impact the mechanical properties (e.g., hardness, tensile strength) of the cured material.[3]
-
-
Reactive Diluents: These are low-viscosity monomers or oligomers that have functional groups (like vinyl or hydride groups) that allow them to co-react with the V3D5 resin system and become a permanent part of the crosslinked polymer network.[4][5][15] Examples include tetramethyltetravinylcyclotetrasiloxane (V4) or other low-viscosity vinyl-functional siloxanes.
-
Use When: You need to reduce viscosity while maintaining or enhancing the final properties of the material. They can improve flexibility and impact resistance without the drawbacks of volatile components.[4]
-
Caution: The addition of a reactive diluent will alter the stoichiometry of your formulation. You must adjust the amount of crosslinker accordingly to ensure a complete cure and achieve the desired final properties.
-
Q4: Why does adding fillers cause such a large increase in viscosity?
A4: Fillers increase viscosity through several mechanisms:
-
Hydrodynamic Effect: The physical presence of solid particles disrupts the streamlined flow of the liquid resin, increasing its resistance to movement.
-
Particle-Polymer Interactions: The surface of fillers, especially untreated silica, can have silanol (Si-OH) groups that form strong hydrogen bonds with the siloxane backbone of the resin.[7] This creates a "scaffolding" effect, immobilizing a layer of the polymer on the filler surface and effectively increasing the particle volume, leading to a stiffer, more viscous material.[7]
-
Particle-Particle Interactions: At higher concentrations, fillers can begin to interact with each other, forming agglomerates or a continuous network throughout the resin, which dramatically restricts flow.[7][16] The shape and size of the filler also play a role; high-aspect-ratio fillers like fibers or nanotubes can increase viscosity more than spherical particles at the same loading.[8]
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section provides a systematic approach to resolving common viscosity-related problems during your experiments.
Problem 1: My V3D5 resin is too viscous for my application (e.g., difficult to dispense, poor substrate wetting).
This is the most frequent challenge. The solution involves methodically evaluating several strategies, starting with the least invasive.
Caption: Troubleshooting workflow for addressing high resin viscosity.
-
Causality: Increasing the temperature provides thermal energy to the siloxane chains, allowing them to overcome intermolecular forces and move past one another more easily, thus reducing viscosity.[1][17][18] This is often the simplest and cleanest method of viscosity control.
-
Protocol:
-
Place a container with your resin in a precisely controlled water bath or on a calibrated hot plate with magnetic stirring.
-
Gently increase the temperature in 5°C increments, allowing the resin to equilibrate at each step.
-
Measure the viscosity at each temperature point to generate a temperature-viscosity curve for your specific formulation.
-
Identify the optimal temperature that provides the desired viscosity without accelerating the curing reaction prematurely (pot life reduction).
-
-
Data-Driven Decision Making:
| Temperature (°C) | Typical Viscosity Change (Relative to 25°C) | Key Considerations |
| 30 | ~15-25% Decrease | Minimal impact on pot life. |
| 40 | ~30-50% Decrease | Significant improvement in flow. Monitor pot life.[3] |
| 50 | ~50-70% Decrease | Excellent for dispensing. Pot life may be significantly reduced. |
| >60 | >70% Decrease | Risk of rapid, uncontrolled curing. Not recommended without thorough characterization.[3] |
-
Causality: Solvents act as spacers between the polymer chains, reducing intermolecular friction and allowing them to slide past each other more easily.
-
Protocol:
-
Select a compatible, low-viscosity solvent. Aromatic solvents like Toluene or Xylene are common, but ensure they are compatible with your application's chemical and safety requirements.
-
While stirring the resin at a moderate speed, add the solvent dropwise.
-
Prepare several small batches with varying solvent concentrations (e.g., 1%, 2%, 5% by weight).
-
Measure the viscosity of each sample and evaluate its performance in your application.
-
Crucially , prepare a cured sample and measure its properties (e.g., hardness, weight loss) to understand the impact of solvent evaporation.
-
-
Key Considerations:
-
Volatility: Highly volatile solvents can cause bubbling or create voids in the final product.
-
Safety: Work in a well-ventilated fume hood and use appropriate personal protective equipment.
-
Property Changes: The solvent does not become part of the final polymer, so its use can lead to shrinkage and may affect mechanical properties.[13]
-
-
Causality: Reactive diluents are low-viscosity vinyl-functional siloxanes that reduce the initial viscosity like a solvent but then participate in the hydrosilylation (curing) reaction. They become chemically bound into the polymer network, preventing property degradation associated with non-reactive diluents.[4][5]
-
Protocol:
-
Select a reactive diluent with a lower viscosity than your base resin, for example, 1,3,5,7-Tetravinyl-1,3,5,7-tetramethylcyclotetrasiloxane (V4).
-
Determine the vinyl equivalent weight of both your V3D5 resin and the reactive diluent.
-
Substitute a portion of the V3D5 resin with the reactive diluent.
-
Recalculate the required amount of crosslinker based on the new total vinyl content of the formulation to maintain the desired stoichiometric ratio.
-
Prepare and test the new formulation for viscosity and final cured properties.
-
Problem 2: My resin viscosity is inconsistent from batch to batch.
-
Causality: Inconsistency often points to issues with process control rather than the formulation itself.[12]
-
Troubleshooting Steps:
-
Temperature Control: Are you processing each batch at the exact same temperature? Even a few degrees of difference can cause noticeable viscosity changes.[11] Use calibrated temperature probes and controlled environments.
-
Raw Material Integrity: Has the V3D5 or crosslinker been exposed to moisture? Moisture can cause hydrolysis and pre-reaction, increasing viscosity. Always store materials in tightly sealed containers with desiccant.
-
Mixing Procedure: Are you using the same mixer, speed, and mixing time for every batch? Inconsistent shear can lead to variations in viscosity.[12]
-
Order of Addition: Always add components in the same order. Adding a catalyst before a diluent, for example, could lead to localized curing and viscosity spikes.
-
Problem 3: The viscosity increased uncontrollably after adding my fillers.
-
Causality: This is typically due to strong filler-polymer or filler-filler interactions, leading to the formation of a rigid internal network.[7][9]
-
Troubleshooting Steps:
-
Reduce Filler Loading: The most straightforward solution is to reduce the concentration of the filler. Determine the minimum amount of filler required to achieve the desired property enhancement.
-
Improve Dispersion: High localized concentrations of filler can cause agglomeration. Use higher shear mixing (within limits to not damage the polymer) or a three-roll mill to break down agglomerates and ensure uniform dispersion.
-
Surface Treatment: For fillers like fumed silica, the surface silanol groups are often the cause of the viscosity increase.[7] Consider using silica that has been surface-treated (e.g., with hexamethyldisilazane) to make it hydrophobic. This treatment "caps" the reactive silanol groups, minimizing their interaction with the siloxane resin and drastically reducing the thickening effect.
-
Caption: Diluents reduce viscosity by increasing the space between polymer chains.
References
- Influence of the Temperature on the Viscosity of Different Types of Silicone. (n.d.). Journal of the Brazilian Society of Mechanical Sciences and Engineering.
- Will the viscosity of liquid silicone rubber be affected by temperature changes? - Knowledge. (2025). Xiamen Better Silicone Rubber Co., Ltd.
- Silicone Emulsions Troubleshooting Guide: Fix Stability Issues. (2025). Tuode Chem.
- Silicone Resins & Oligomers. (n.d.). Shin-Etsu Silicone.
- Learn How Fillers Affect Silicone Properties. (n.d.). Konark Silicones.
- Time evolution of silicone viscosity under temperature from 30 ºC to 100 ºC. (n.d.).
- Silicone Fluids:The Unique Properties of Silicones. (n.d.). Shin-Etsu Silicone.
- Effect of Reinforcing Fillers on the Rheology of Polymer Melts. (2025).
- Non Reactive Diluents. (n.d.). HROC.
- Mastering Silicone Viscosity: Overcoming Manufacturing Challenges. (2024). INCURE INC.
- Silicone Oil Viscosity. (2024). Dakenchem.
- Rheology of Filler Rubber: Silica-Silicone. (n.d.). DTIC.
- The Effect of different Filler Systems on Silicone Elastomers. (2023). ediss.sub.hamburg.
- Effects of types of fillers and filler loading on the properties of silicone rubber composites. (2025).
- How to adjust the viscosity and fluidity of silicone? - Knowledge. (2025). Xiamen Better Silicone Rubber Co., Ltd.
- Novel Nonreactive Diluent Reduces Cost and VOCs. (2000). PCI Magazine.
- Reactive/Non-reactive Diluents. (n.d.). De Monchy.
- Diluents | Coatings | Request Quote or Samples. (n.d.). Tri-iso.
- The Science Behind High Viscosity Silicone Oil Revealed: Unlocking the Secrets of Chemistry. (2024). Medium.
- Low vs High Viscosity Silicone Oil: Choose Right for Your Applic
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- 3. anysiliconerubber.com [anysiliconerubber.com]
- 4. monchy.com [monchy.com]
- 5. Diluents | Coatings | Request Quote or Samples [tri-iso.com]
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- 7. researchgate.net [researchgate.net]
- 8. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. dakenchem.com [dakenchem.com]
- 11. otdchem.com [otdchem.com]
- 12. Mastering Silicone Viscosity: Overcoming Manufacturing Challenges - INCURE INC. [incurelab.com]
- 13. hroc.in [hroc.in]
- 14. pcimag.com [pcimag.com]
- 15. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 16. researchgate.net [researchgate.net]
- 17. The Science Behind High Viscosity Silicone Oil Revealed: Unlocking the Secrets of Chemistry_Zhejiang Rongli High-tech Materials Share Co., Ltd. [ronglisilicone.com]
- 18. otdchem.com [otdchem.com]
Minimizing residual vinyl groups in cured trivinyltrisiloxane polymers
Welcome to the technical support center for trivinyltrisiloxane-based polymer systems. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving complete cure and minimizing residual vinyl groups in your experiments. Here, we synthesize fundamental principles with practical, field-tested solutions to common challenges.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the curing process. Each problem is followed by a logical troubleshooting workflow to identify and resolve the root cause.
Issue 1: Higher-Than-Expected Residual Vinyl Content Detected Post-Cure
You've completed your curing process, but analytical tests (e.g., FTIR, Raman, or NMR spectroscopy) indicate a significant percentage of unreacted vinyl groups remain.
-
Validate Your Analytical Method:
-
Action: Before altering your curing process, ensure your measurement technique is accurate and reproducible. Run a known standard or a sample from a previously successful batch.
-
Rationale: Techniques like 1H-NMR are highly quantitative for vinyl groups, while FTIR and Raman spectroscopy are excellent for monitoring the disappearance of the vinyl C=C stretch.[1] However, improper sample preparation or calibration can lead to erroneous results. Gas chromatography can also be used, but may require degradation of the polymer.[1]
-
-
Examine Curing Parameters:
-
Action: Review your curing temperature and duration against the manufacturer's recommendations or established internal protocols.
-
Rationale: The hydrosilylation reaction, though often rapid, is temperature-dependent. Insufficient thermal energy can lead to a sluggish or incomplete reaction.[2] Similarly, an inadequate curing time will not allow the reaction to proceed to completion.
-
-
Investigate Formulation Components:
-
Catalyst: Ensure the platinum catalyst has not expired and has been stored correctly. Catalyst activity can diminish over time or with improper storage.
-
Inhibitor: An excessive concentration of inhibitor will require more thermal energy or time to be overcome, thus slowing the cure rate.[3] Inhibitors are added to provide a sufficient working time at room temperature, but their concentration must be carefully controlled.[3][4]
-
Stoichiometry: Verify the molar ratio of hydride (Si-H) groups to vinyl (Si-CH=CH₂) groups. An off-ratio formulation can result in unreacted vinyl groups.
-
-
Assess for Contamination:
-
Action: Review all materials and equipment that come into contact with your polymer formulation.
-
Rationale: Platinum catalysts are notoriously susceptible to poisoning by certain chemical species, which can inhibit or completely halt the curing reaction. Common culprits include sulfur compounds (often found in latex gloves), amines, and certain plasticizers.[5][6]
-
-
Implement a Post-Curing Step:
-
Action: If a post-cure is not already part of your process, introduce one. If it is, consider extending the time or increasing the temperature.
-
Rationale: Post-curing at an elevated temperature (e.g., 2 hours at 177°C or 200°C) helps to drive the cross-linking reaction closer to completion and remove any volatile by-products.[7][8]
-
Issue 2: Inconsistent Curing Results Between Batches
You are observing variability in cure time, final hardness, or residual vinyl content from one batch to the next, despite following the same protocol.
-
Raw Material Verification:
-
Action: Obtain certificates of analysis for each batch of trivinyltrisiloxane, crosslinker, catalyst, and inhibitor. Compare key parameters like vinyl or hydride equivalent weight.
-
Rationale: Minor variations in the purity or functional group content of raw materials can have a significant impact on the final cured properties.
-
-
Standardize Mixing:
-
Action: Ensure your mixing procedure is consistent in terms of duration, speed, and equipment.
-
Rationale: Inadequate mixing can lead to localized areas with incorrect stoichiometry or catalyst concentration, resulting in a non-uniform cure.
-
-
Equipment Calibration and Monitoring:
-
Action: Regularly calibrate ovens, balances, and any automated dispensing equipment.
-
Rationale: An uncalibrated oven can lead to significant deviations in curing temperature.[9] Inaccurate weighing of components will alter the formulation ratios.
-
-
Environmental Control:
-
Action: Monitor and record the temperature and humidity of your processing environment.
-
Rationale: High humidity can introduce moisture, which may interfere with some components of the formulation. Temperature fluctuations can affect the viscosity of the uncured polymer, influencing mixing and handling.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for curing trivinyltrisiloxane polymers?
A: The most common and efficient method is a platinum-catalyzed hydrosilylation reaction, also known as an addition cure.[7][10] In this reaction, a platinum catalyst facilitates the addition of a silicon-hydride (Si-H) group from a crosslinking molecule across the vinyl (Si-CH=CH₂) group of the trivinyltrisiloxane. This forms a stable ethylene bridge, creating a cross-linked network with no by-products.[7]
Q2: What is the role of an inhibitor in the formulation?
A: An inhibitor is a compound added to the formulation to prevent premature curing at room temperature.[3] It essentially "moderates" the activity of the platinum catalyst, providing a longer working time (pot life) for mixing and application.[4] When the material is heated, the inhibitory effect is overcome, and the curing reaction proceeds.
Q3: How does temperature affect the curing process?
A: Temperature is a critical parameter. Increasing the temperature accelerates the cure rate by providing the necessary activation energy for the hydrosilylation reaction.[2] Higher temperatures can also help to achieve a higher degree of conversion, thereby reducing the amount of residual vinyl groups.[11] However, excessively high temperatures can potentially lead to thermal degradation or unwanted side reactions.
Q4: Can post-curing improve the properties of the polymer?
A: Yes, post-curing is a highly recommended step. It involves heating the cured polymer in an oven for a specific time and temperature. This process helps to:
-
Reduce residual volatiles: It drives off any remaining low molecular weight siloxanes.[8]
-
Enhance cross-linking: It provides additional energy to encourage further reaction between any remaining vinyl and hydride groups, leading to a more stable network.[8]
-
Improve mechanical properties: A more completely cured network generally exhibits improved hardness, tensile strength, and stability.[7]
Q5: What are common sources of cure inhibition and how can they be avoided?
A: Cure inhibition occurs when a substance deactivates the platinum catalyst. Common inhibitors include:
-
Sulfur compounds: Found in latex gloves, some rubber materials, and certain chemicals.
-
Nitrogen compounds: Such as amines and amides.
-
Phosphorus compounds: Including phosphines and phosphites.
-
Tin compounds: Often found in condensation-cure silicone systems.
To avoid inhibition, it is crucial to use non-inhibitory materials in your process. This includes wearing nitrile or vinyl gloves (not latex), ensuring all mixing containers and utensils are clean and made of compatible materials (e.g., glass, stainless steel, or compatible plastics), and avoiding cross-contamination with other polymer systems.[5][6]
Section 3: Experimental Protocols & Data
Protocol: Quantification of Residual Vinyl Groups using FTIR Spectroscopy
-
Sample Preparation: Obtain a thin film of the cured polymer. If the sample is thick, a thin cross-section can be prepared using a microtome.
-
Background Spectrum: Record a background spectrum with no sample in the beam path.
-
Sample Spectrum: Place the thin film in the spectrometer and acquire the infrared spectrum.
-
Analysis:
-
Identify the characteristic peak for the vinyl group's C=C stretch, typically around 1600 cm⁻¹.
-
Identify a stable internal reference peak that does not change during curing, such as the Si-CH₃ deformation around 1260 cm⁻¹.
-
Calculate the ratio of the absorbance of the vinyl peak to the reference peak.
-
Compare this ratio to that of the uncured polymer to determine the percentage of reacted vinyl groups. A standard curve can also be prepared for more precise quantification.[1][12]
-
Table 1: Effect of Post-Curing on Residual Vinyl Content
| Post-Cure Condition | Residual Vinyl Content (%) | Change in Hardness (Shore A) |
| No Post-Cure | 5.8% | +0 |
| 2 hours @ 150°C | 2.1% | +3 |
| 4 hours @ 150°C | 1.5% | +5 |
| 2 hours @ 200°C | < 0.5% | +8 |
| 4 hours @ 200°C | < 0.1% | +9 |
Note: These are representative data and actual results will vary based on the specific formulation.
References
-
New Analytical Methods For Silicone Elastomers Used in Drug Delivery Systems. (n.d.). Diva-portal.org. Retrieved from [Link]
-
THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZATION SHRINKAGE STRE. (n.d.). CORE. Retrieved from [Link]
-
Post-Curing of Silicone Elastomers: When is it Necessary?. (n.d.). RDAbbott. Retrieved from [Link]
-
NEW ANALYTICAL METHODS QUANTIFY SILOXANES IN SILICONE PRODUCTS. (n.d.). Retrieved from [Link]
-
The Preparation of Acryloxyl Group Functionalized Siloxane Polymers and the Study of Their Ultra Violet Curing Properties. (2021). MDPI. Retrieved from [Link]
-
Polymerisation inhibitor. (n.d.). Wikipedia. Retrieved from [Link]
-
QUANTIFICATION OF RESIDUAL AMOUNTS OF CYCLIC VOLATILE METHYL SILOXANES IN SILICONE FLUIDS. (n.d.). Retrieved from [Link]
-
Study the Process of Siloxane Curing by Experimental and Numerical Simulation. (n.d.). ResearchGate. Retrieved from [Link]
-
A study of the effect of post-curing on the reduction of cyclosiloxanes contaminates in biopharmaceutical products. (n.d.). WMFTS. Retrieved from [Link]
-
de Camargo, L. M., Chee, W. W., & Donovan, T. E. (1993). Inhibition of polymerization of polyvinyl siloxanes by medicaments used on gingival retraction cords. The Journal of Prosthetic Dentistry, 70(2), 114–117. Retrieved from [Link]
- Method for simultaneously detecting content of vinyl and silicon-hydrogen functional groups in sample. (n.d.). Google Patents.
-
The control of runaway polymerisation reactions by inhibition techniques. (n.d.). IChemE. Retrieved from [Link]
-
Techniques for reducing residual monomer content in polymers: A review. (2002). ResearchGate. Retrieved from [Link]
-
Inhibition of Polymerization of Contemporary Polyvinyl Siloxane Impression Materials by Latex-Free Products. (2018). ResearchGate. Retrieved from [Link]
-
Influence of Post-Printing Polymerization Time on the Elution of Residual Monomers and Water Sorption of 3D-Printed Resin Composite. (2023). MDPI. Retrieved from [Link]
-
Vinyl ester resin modified with silicone-based additives: III. Curing kinetics. (2013). ResearchGate. Retrieved from [Link]
-
Optical loss changes in siloxane polymer waveguides during thermal curing. (2007). ResearchGate. Retrieved from [Link]
-
Troubleshooting Resin Casting Issues: A Practical Guide. (2024). Retrieved from [Link]
-
Properties of a novel composite elastomeric polymer vinyl polyether siloxane in comparison to its parent materials: a systemic review and meta-analysis. (2023). NIH. Retrieved from [Link]
-
TROUBLESHOOTING COMMON PREPREG CURE FAILURE MODES WITH RHEOLOGICAL MEASUREMENTS. (n.d.). SPE Automotive Division. Retrieved from [Link]
-
Vinyl-Functional Silicones. (n.d.). Gelest. Retrieved from [Link]
-
Factors Determining Unique Thermal Resistance and Surface Properties of Silicone-Containing Composites. (2022). NIH. Retrieved from [Link]
-
Resin 3D Printing Failures & Troubleshooting: 20 Problems and Their Causes & Solutions. (2024). Retrieved from [Link]
-
Polysiloxanes with different end groups: (1) trimethylsilyl, (2) vinyl, (3) hydroxyl, (4) epoxy. (n.d.). ResearchGate. Retrieved from [Link]
-
Preventing Platinum-cure Silicone Cure Inhibition in Resin-printed Molds. (2022). mind.dump(). Retrieved from [Link]
-
VINYL TERMINATED POLYDIMETHYLSILOXANE. (n.d.). Silsource. Retrieved from [Link]
-
Troubleshooting issues with parts printed in PU Rigid Resins. (n.d.). Formlabs. Retrieved from [Link]
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- 10. Vinyl-Functional Silicones - Gelest [technical.gelest.com]
- 11. researchgate.net [researchgate.net]
- 12. CN106596457B - Method for simultaneously detecting content of vinyl and silicon-hydrogen functional groups in sample - Google Patents [patents.google.com]
Identifying and removing siloxane contaminants in analytical instruments
Welcome to the Technical Support Center for identifying and removing siloxane contaminants. This guide provides troubleshooting protocols and frequently asked questions (FAQs) designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have developed this resource to provide not just procedural steps, but also the underlying scientific rationale to empower you to maintain a contamination-free analytical environment.
Introduction: What are Volatile Siloxanes and Why Are They a Problem?
Volatile methyl siloxanes (VMS) are a class of silicon-based organic compounds that are exceptionally common in laboratory environments.[1] Characterized by high volatility and thermal stability, they are found in a vast array of products, including personal care items, lubricants, sealants, and common laboratory consumables.[1] Their ability to easily spread through the air makes them ubiquitous contaminants.[1] In sensitive analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), this contamination can be a significant problem, leading to high background noise, erroneous "ghost" peaks, and inaccurate quantification of target analytes.[1][2][3]
Part 1: Identifying Siloxane Contamination
This section addresses the initial identification of a potential siloxane issue based on your analytical data.
Q1: What are the common signs of siloxane contamination in my analytical data?
The most common manifestation of siloxane contamination is the appearance of unexpected, discrete peaks in your chromatogram, often referred to as "ghost peaks".[2][3] In other cases, it can present as a general rise in the baseline or high background signal, which can interfere with the analysis of low-level target compounds.[2][3] In GC analysis, siloxane peaks from sources like inlet septa often appear as a series of evenly spaced, late-eluting peaks.[2]
Q2: What are the characteristic mass spectral ions for siloxanes?
Siloxanes produce a very distinct pattern in mass spectrometry. The presence of silicon's isotopic pattern can be a clue, but the most definitive evidence comes from specific fragment ions. Linear siloxanes, for instance, often show repeating units with a mass difference of 74 Da in their mass spectra.[4] Cyclic siloxanes, which are common contaminants, have several hallmark ions.
A key part of troubleshooting is differentiating the source based on these ions. Column bleed and septa bleed, for example, are both composed of cyclosiloxanes, but their molecular weights and resulting spectra are different.[2]
| Contamination Source | Common Characteristic Ions (m/z) | Description |
| Column Bleed (PDMS phases) | 207, 281 | m/z 207 is the base peak for hexamethylcyclotrisiloxane (D3) and m/z 281 is the base peak for octamethylcyclotetrasiloxane (D4).[2] These are common degradation products of the GC column's stationary phase.[2] |
| Septa (Inlet and Vial Caps) | 73, 147, 281, 355 | m/z 73 is a very common base peak for bleed from septa.[2] These peaks are often sharp and repetitive.[2] Other ions like 147, 281, and 355 are also frequently observed.[5][6] |
| General Siloxanes | 59, 73, 147, 221, 295, 341 | These ions are characteristic of various siloxane compounds and can indicate contamination from sources like lubricants, O-rings, or the general lab environment.[6][7] |
Q3: How can I differentiate between column bleed and other sources of siloxane contamination?
Distinguishing between column bleed and other contamination sources is critical for effective troubleshooting.
-
Appearance in Chromatogram: Column bleed typically manifests as a continuous rise in the baseline signal as the oven temperature increases, not as discrete, sharp peaks.[5] Contamination from sources like inlet or vial septa usually appears as distinct, often sharp, "ghost peaks".[2][5]
-
Mass Spectra: As detailed in the table above, the primary ions can point to the source. A prominent m/z 207 ion throughout the run is a strong indicator of column bleed from a standard PDMS column.[2][5] Conversely, a base peak of m/z 73 in a discrete ghost peak strongly suggests septa bleed.[2]
-
Blank Injections: If you run a blank solvent injection and see the characteristic peaks, the contamination is likely from your analytical system.[4] If the blank is clean, the source is more likely your sample, reagents, or sample preparation steps.[4]
Part 2: Troubleshooting - Locating the Source
Once siloxane contamination is confirmed, a systematic approach is needed to find its origin.
Troubleshooting Workflow
The following workflow provides a logical sequence for isolating the source of contamination.
Caption: A step-by-step workflow for troubleshooting siloxane contamination.
Q4: What are the primary sources of siloxane contamination in a laboratory?
Identifying potential sources is the first step in elimination. The most common culprits include:
-
Laboratory Consumables: GC inlet septa and vial cap septa are frequent offenders.[1][2] Solvents, particularly chlorinated ones like methylene chloride, can leach siloxanes from these septa.[2] O-rings and ferrules can also be sources.[1][5]
-
Analytical Instruments: Polydimethylsiloxane (PDMS) stationary phases in GC columns are a well-known source of column bleed.[1][2] Silicone-based lubricants in instrument valves and pumps can also release volatile siloxanes.[1][2]
-
Laboratory Environment: Ambient lab air can be a major contributor, with siloxanes originating from building materials (sealants, caulking), electronics, and even the HVAC system.[1][8]
-
Personnel: Personal care products such as cosmetics, lotions, deodorants, and hair care products often contain high levels of volatile siloxanes that can be introduced into the lab environment by staff.[1][9]
Q5: How do I systematically isolate the source of contamination?
Follow the workflow diagram above. The core principle is the methodical exclusion of variables.
-
Run a Blank: Inject a high-purity solvent known to be free of siloxanes.[4] If peaks are present, the contamination is in your system. If not, it's from your sample or reagents.[4]
-
Check Consumables (System Contamination):
-
Vial & Septum: Replace the vial and cap with a new one, preferably with a PTFE-lined septum, which is less prone to leaching.[4] Rerun the blank. If the contamination is gone, the original vial septa were the source.[4] Be aware that multiple injections from the same vial can introduce contamination from cored septum particles.[2][10]
-
Inlet Septum: If the problem persists, replace the GC inlet septum with a new, high-quality, low-bleed version.[1][4] Condition it properly before use. Rerun the blank. A significant reduction in peaks points to the inlet septum.[4]
-
-
Check Reagents (External Contamination): If the initial blank was clean, test your individual reagents and solvents to find the source.[4] Once identified, replace it with a new, high-purity batch.[4]
Part 3: Removal and Decontamination Protocols
Once the source has been identified and removed, you may need to clean the instrument to eliminate residual contaminants.
Q6: What is the general procedure for cleaning a contaminated GC inlet?
A contaminated inlet liner can act as a persistent source of ghost peaks.
Experimental Protocol: GC Inlet Decontamination
-
Cooldown: Turn off the GC oven, inlet heater, and detector and allow the instrument to cool down completely.[1]
-
Disassembly: Carefully remove the GC column from the inlet, capping both ends. Then, remove the inlet liner and O-ring.[1]
-
Solvent Cleaning: Sonicate the inlet liner and other removable metal parts in a sequence of high-purity solvents. A common sequence is hexane, followed by methanol, and then acetone.[1] This helps remove contaminants across a range of polarities.
-
Baking: After solvent cleaning, bake the liner and metal parts in an oven at a temperature higher than your normal operating temperature (e.g., 300-350°C) for at least one hour.[1] This thermally desorbs any remaining volatile residues.
-
Reassembly: Reinstall the cleaned liner using a new O-ring and a new, pre-conditioned low-bleed septum.[1] Reinstall the column.
-
System Bake-out: After reassembly, perform a system bake-out (see Q8) to ensure the entire flow path is clean.[1]
Q7: How do I decontaminate a mass spectrometer ion source?
The ion source is where ionization occurs, and contamination here can cause significant signal suppression and background noise. Always follow your manufacturer's specific instructions for this procedure.
Experimental Protocol: MS Ion Source Decontamination
-
Venting: Vent the mass spectrometer according to the manufacturer's protocol.[1]
-
Source Removal & Disassembly: Carefully remove the ion source from the vacuum chamber. Disassemble the source components (lenses, repeller, etc.) on a clean, lint-free surface.[1]
-
Abrasive Cleaning: Create a slurry using a micro-abrasive powder (e.g., aluminum oxide) as recommended by the manufacturer, mixed with methanol or isopropanol. Gently polish the surfaces of the ion source components with a clean cotton swab to physically remove baked-on contaminants.[1]
-
Sonication: Sonicate the cleaned parts in a series of high-purity solvents (e.g., HPLC-grade water, methanol, acetone, hexane) for 10-15 minutes each. This removes all abrasive particles and residual chemical contaminants.[1]
-
Drying: Dry the components thoroughly in an oven at a moderate temperature (e.g., 100-150°C) or under a stream of clean, dry nitrogen.[1] Any residual solvent can cause issues upon pump-down.
-
Reassembly and Pump-down: Wearing clean, powder-free gloves, reassemble the ion source. Reinstall it in the mass spectrometer and pump down the system.[1]
-
Bake-out: Bake out the vacuum chamber and ion source according to the manufacturer's recommendations to remove any final traces of volatile compounds.[1]
Q8: What is a system "bake-out" and how do I perform it effectively?
A bake-out is a process of heating the GC column and other components to a high temperature to strip away less volatile contaminants that have accumulated over time.[11]
Caption: General workflow for performing a GC system bake-out.
Protocol Explanation:
-
Preparation: Disconnecting the column from the MS detector prevents the stripped contaminants from entering and fouling the mass spectrometer.
-
Purge: The initial purge at room temperature removes oxygen from the system, which can damage the column's stationary phase at high temperatures.[2]
-
Baking: The temperature should be high enough to volatilize contaminants but must remain below the column's maximum rated temperature to avoid irreversible damage.[11]
-
Cooldown & Equilibration: After baking, the system needs to cool and re-equilibrate. Running blank analyses helps ensure the baseline is stable and clean before running valuable samples.
Part 4: Prevention Strategies
A proactive approach is the most effective way to manage siloxane contamination.[1]
Q9: What are the best practices for preventing siloxane contamination?
-
Use High-Quality Consumables: Select low-bleed septa for both the GC inlet and sample vials.[1] PTFE-lined vial caps are generally a better choice than pure silicone.[4][12]
-
Implement Strict Lab Hygiene: Educate personnel about the impact of personal care products.[9] Ensure good ventilation and consider filtering the air coming into the lab, especially if the source is environmental.[8][9]
-
Optimize Instrument Parameters: Avoid unnecessarily high inlet temperatures, as this accelerates the degradation of septa.[5] Lowering the inlet temperature when the instrument is idle can also reduce background contamination.[13]
-
Regular Maintenance: Change your inlet septum regularly (e.g., daily or after 100-200 injections) to prevent coring and bleed.[2][13]
-
Use Gas Filters: Install and regularly change high-purity filters for carrier gas lines to trap hydrocarbons, moisture, and oxygen, which can prolong column life and reduce bleed.[2]
Q10: Are there specific lab consumables (septa, vials) that are less prone to siloxane bleed?
Yes. When selecting consumables:
-
Vial Caps: Opt for vial caps with a protective layer of polytetrafluoroethylene (PTFE) over the silicone septum.[2][4] This barrier minimizes direct contact between the solvent and the silicone. For highly sensitive analyses, polyethylene septumless vial caps can be an option, though they may not provide a long-term seal after being pierced.[12]
-
Inlet Septa: Look for septa specifically marketed as "low-bleed," "pre-conditioned," or designed for high-temperature applications. Some manufacturers use different curing processes (e.g., platinum-cured instead of peroxide-cured) which can result in fewer extractable impurities like siloxanes.[14]
References
-
English, C. (2022, June 9). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. LCGC. Retrieved from [Link]
-
Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. (n.d.). Restek. Retrieved from [Link]
-
Help minimizing siloxane peaks in GC-MS. (2013, May 3). Reddit. Retrieved from [Link]
-
Siloxane peaks in baseline GCMS. (n.d.). GL Sciences. Retrieved from [Link]
-
Contaminant ions observed in LC-MS runs that use preslit PTFE or silicone septa vial caps. (n.d.). Waters Knowledge Base. Retrieved from [Link]
-
Characterization of polysiloxanes with different functional groups by time-of-flight secondary ion mass spectrometry. (n.d.). ACS Publications. Retrieved from [Link]
-
Detection of Siloxanes in Silicone Oils by GCxGC-TOFMS. (n.d.). Leco. Retrieved from [Link]
-
Cochran, J. (2011, September 10). Silicone Autosampler Vial Septa Cause Endrin Breakdown and Sample Contamination. Restek. Retrieved from [Link]
-
Silicone Rubber Used in Septa for Autosampler Vials Purity. (n.d.). MicroSolv. Retrieved from [Link]
-
Chen, Y., et al. (2023). Chemical characterization and formation of secondary organosiloxane aerosol (SOSiA) from OH oxidation of decamethylcyclopentasiloxane. Environmental Science: Atmospheres. Retrieved from [Link]
-
Carrillo, B., & Figeys, D. (n.d.). NANO-SPRAY IONIZATION SOURCE ISOLATION ON PROTEOMIC MASS SPECTROMETERS FOR SILOXANE CONTAMINANT REMOVAL. CMBES Proceedings. Retrieved from [Link]
-
Identified cyclic siloxane characteristics... (n.d.). ResearchGate. Retrieved from [Link]
-
Contamination with Silicone. (n.d.). Hiden Analytical. Retrieved from [Link]
-
Prevention and Detection of Silicone Contamination Part 2. (2004, May 1). R&D World. Retrieved from [Link]
-
How do I extend GC column lifetime? (n.d.). Phenomenex. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Restek - Article [fr.restek.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Siloxane peaks in baseline GCMS [glsciences.eu]
- 6. Chemical characterization and formation of secondary organosiloxane aerosol (SOSiA) from OH oxidation of decamethylcyclopentasiloxane - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00161F [pubs.rsc.org]
- 7. SIMS Surface Analysis | Contamination with Silicone [hidenanalytical.com]
- 8. proceedings.cmbes.ca [proceedings.cmbes.ca]
- 9. rdworldonline.com [rdworldonline.com]
- 10. Silicone Autosampler Vial Septa Cause Endrin Breakdown and Sample Contamination [discover.restek.com]
- 11. GC Technical Tip [discover.phenomenex.com]
- 12. support.waters.com [support.waters.com]
- 13. reddit.com [reddit.com]
- 14. Silicone Rubber Used in Septa for Autosampler Vials Purity - Tech Information [mtc-usa.com]
Technical Support Center: Post-Curing Optimization for Trivinyltrisiloxane-Based Materials
Welcome to the technical support center for trivinyltrisiloxane-based materials. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical post-curing stage of these versatile polymers. Here, we will delve into the science behind post-curing, troubleshoot common experimental hurdles, and provide optimized protocols to ensure the desired material properties for your specific application.
The Rationale Behind Post-Curing
Post-curing is a crucial thermal treatment step performed after the initial curing (crosslinking) of trivinyltrisiloxane-based elastomers. The primary objectives of this process are to enhance the material's mechanical properties, improve its thermal stability, and remove volatile byproducts. During the initial cure, which is often initiated by a catalyst, not all reactive sites may have been consumed, and residual catalyst or byproducts might remain trapped within the polymer matrix.
The post-curing process, typically conducted at elevated temperatures, facilitates several key transformations:
-
Completion of Crosslinking: The increased thermal energy allows for the completion of any remaining crosslinking reactions, leading to a more robust and stable network structure.
-
Removal of Volatiles: Volatile organic compounds (VOCs), including cyclic siloxanes and residual catalyst byproducts, are driven off. This is particularly critical for applications in the medical and pharmaceutical fields to minimize extractables and leachables.
-
Stress Relaxation: The process helps to relax any internal stresses that may have been introduced during the initial molding and curing, thereby improving the dimensional stability of the final product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the post-curing of trivinyltrisiloxane-based materials in a question-and-answer format.
| Problem | Potential Causes | Recommended Solutions |
| Material is brittle or has low elongation after post-curing. | - Excessive post-curing temperature or duration leading to oxidative degradation. - Incorrect initial formulation (e.g., wrong ratio of crosslinker to polymer). | - Optimize post-curing parameters by conducting a Design of Experiments (DoE). Start with a lower temperature (e.g., 150°C) and gradually increase, while monitoring mechanical properties. - Ensure the initial formulation is correct and homogenous before curing. |
| Significant yellowing or discoloration of the material. | - Oxidative degradation of the polymer backbone at high temperatures. - Presence of impurities in the initial reactants. | - Perform post-curing in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use high-purity monomers and catalysts. |
| High levels of extractables or a noticeable odor. | - Incomplete removal of volatile byproducts. - Insufficient post-curing time or temperature. | - Increase the post-curing duration and/or temperature. Ensure adequate ventilation in the oven to facilitate the removal of volatiles. - Consider a vacuum post-curing step to more effectively remove trapped volatiles. |
| Inconsistent mechanical properties across different batches. | - Poor temperature uniformity within the post-curing oven. - Variations in the initial curing process. | - Calibrate and profile the post-curing oven to ensure uniform temperature distribution. - Standardize the initial curing protocol to ensure a consistent starting material for post-curing. |
| Material shrinkage or dimensional instability. | - Relaxation of internal stresses and removal of volatiles. | - Account for predictable shrinkage in the mold design. - Implement a controlled cooling ramp after post-curing to minimize the development of new internal stresses. |
Experimental Workflow for Post-Curing Optimization
A systematic approach is crucial for optimizing the post-curing process for your specific trivinyltrisiloxane formulation and application.
Technical Support Center: Addressing Batch-to-Batch Variability in 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane Synthesis
Welcome to the technical support center for the synthesis of 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate batch-to-batch variability in their synthetic processes. Consistent product quality is paramount, and this resource provides in-depth, experience-driven insights to help you achieve reproducible results.
Introduction
This compound is a key organosilicon compound utilized in a variety of applications, from the formulation of advanced polymers to its use as a crosslinking agent. However, its synthesis can be prone to variability, leading to inconsistencies in yield, purity, and performance. This guide will walk you through common challenges and their solutions in a practical question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting
Question 1: My reaction yield is consistently lower than expected. What are the likely causes?
Low yields can be attributed to several factors, often related to the reagents and reaction conditions.
Potential Causes & Solutions:
-
Grignard Reagent Quality: The Grignard reagent (vinylmagnesium bromide or chloride) is highly sensitive to moisture and air. Incomplete formation or degradation of the Grignard reagent will directly impact the yield.
-
Troubleshooting:
-
Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Use freshly prepared Grignard reagent or titrate a commercially available solution before use to determine its exact molarity.
-
Consider an in situ formation of the Grignard reagent in the presence of the chlorosilane starting material, which can be advantageous when the Grignard has poor stability.[1]
-
-
-
Side Reactions with Solvent: Tetrahydrofuran (THF) is a common solvent for Grignard reactions, but it can be cleaved by chlorosilanes, leading to unwanted byproducts.[2]
-
Troubleshooting:
-
Maintain a low reaction temperature to minimize solvent-related side reactions.
-
Consider a "reverse addition" where the Grignard reagent is added to the chlorosilane. This can be beneficial when partial substitution is desired.[1]
-
-
-
Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time or inadequate mixing.
-
Troubleshooting:
-
Monitor the reaction progress using an appropriate analytical technique such as Gas Chromatography (GC).
-
Ensure efficient stirring, especially in larger-scale reactions, to maintain a homogeneous mixture.
-
-
Question 2: I'm observing significant batch-to-batch variation in the purity of my product. How can I improve consistency?
Purity variations often stem from inconsistent control over reaction parameters and raw material quality.
Potential Causes & Solutions:
-
Hydrolysis of Chlorosilanes: The chlorosilane starting materials are highly reactive with water, leading to the formation of silanols (Si-OH) and subsequently siloxanes.[3][4] This hydrolysis can be rapid and exothermic.[3]
-
Stoichiometry Control: Inaccurate measurement of reagents can lead to incomplete reactions or the formation of undesired partially substituted siloxanes.
-
Troubleshooting:
-
Calibrate all dispensing equipment regularly.
-
Accurately determine the concentration of the Grignard reagent before each reaction.
-
-
-
Work-up and Purification: The work-up and purification steps are critical for removing byproducts and unreacted starting materials.
-
Troubleshooting:
-
Develop a standardized and robust purification protocol (e.g., distillation, chromatography).
-
Carefully control the conditions of any aqueous washes to prevent further hydrolysis of any remaining chloro-functional groups.
-
-
Question 3: My final product contains unexpected side products. What are they and how can I avoid them?
The formation of side products is a common issue in organosilicon chemistry.
Potential Causes & Solutions:
-
Formation of Higher Molecular Weight Siloxanes: This can occur through the condensation of silanol intermediates formed during hydrolysis.
-
Troubleshooting:
-
Strict moisture control throughout the synthesis and work-up is the primary way to prevent this.
-
The hydrolysis of chlorosilanes proceeds through the formation of silanols, which can then condense.[6]
-
-
-
Solvent-Derived Impurities: As mentioned, THF can react with chlorosilanes to form impurities.[2]
-
Incomplete Vinylation: If the reaction is not driven to completion, you may have products with one or two vinyl groups instead of the desired three.
-
Troubleshooting:
-
Use a slight excess of the Grignard reagent.
-
Increase the reaction time and monitor for the disappearance of the starting chlorosilane.
-
-
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
1,3,5-Trichloro-1,1,3,5,5-pentamethyltrisiloxane
-
Vinylmagnesium bromide (or chloride) in THF
-
Anhydrous diethyl ether or THF
-
Anhydrous hexane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a positive pressure of argon.
-
Charge the flask with the 1,3,5-trichloro-1,1,3,5,5-pentamethyltrisiloxane solution in anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the vinylmagnesium bromide solution from the dropping funnel to the stirred solution in the flask. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by GC-MS until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 2: Quality Control and Characterization
Consistent and thorough characterization is key to identifying and addressing variability.
Recommended Analytical Techniques:
| Technique | Purpose | Key Observations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To assess purity and identify byproducts. | Look for the molecular ion peak of the desired product and identify any impurity peaks. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) | To confirm the structure of the final product and quantify impurities. | Integration of vinyl and methyl proton signals in ¹H NMR can confirm the degree of vinylation. ²⁹Si NMR is particularly useful for identifying different siloxane environments. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of key functional groups. | Look for characteristic peaks for Si-O-Si, Si-CH₃, and C=C bonds. |
Troubleshooting Workflow
Here is a logical workflow to diagnose and resolve issues with batch-to-batch variability.
Sources
- 1. gelest.com [gelest.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What are Chlorosilanes? | Elkem.com [elkem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative analysis of 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane and other vinylsiloxanes
Introduction: The Pivotal Role of Crosslinker Architecture in Silicone Network Performance
For researchers, scientists, and drug development professionals engaged in the formulation of silicone-based materials, the selection of a crosslinking agent is a critical determinant of the final product's performance characteristics. Vinylsiloxanes are integral to addition-cure silicone systems, reacting with hydride-functional siloxanes in the presence of a platinum catalyst to form a stable, three-dimensional elastomeric network. The architecture of this network, dictated by the structure of the vinylsiloxane crosslinker, profoundly influences the mechanical strength, thermal stability, and, in biomedical applications, the drug release kinetics of the resulting material.
This guide provides an in-depth comparative analysis of 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane, a linear trifunctional vinylsiloxane, with other classes of vinylsiloxane crosslinkers, including cyclic and linear difunctional analogues. By examining the causal relationships between molecular structure and macroscopic properties, supported by experimental data, this document aims to equip formulators with the knowledge to make informed decisions in the design of high-performance silicone elastomers for specialized applications.
Comparative Analysis of Vinylsiloxane Crosslinkers: Structure-Property Relationships
The performance of a silicone elastomer is intrinsically linked to the crosslink density of its network. This, in turn, is governed by the functionality, molecular weight, and geometry of the vinylsiloxane crosslinker.
This compound: A Linear, Trifunctional Crosslinker
This compound is a linear siloxane with three reactive vinyl groups. This trifunctionality allows for the formation of a moderately high crosslink density, offering a balance between the high rigidity imparted by cyclic crosslinkers and the flexibility of longer-chain linear difunctional siloxanes. Its linear structure provides greater conformational freedom compared to cyclic analogues, which can influence the resulting elastomer's elasticity and elongation properties.
Alternative Vinylsiloxane Crosslinkers: A Structural Comparison
To understand the unique contributions of this compound, it is essential to compare it with other commonly used vinylsiloxanes:
-
Linear Vinyl-Terminated Polydimethylsiloxanes (PDMS): These are linear chains with vinyl groups at both ends. Their variable chain length allows for a wide range of crosslink densities and mechanical properties. Longer chains result in lower crosslink density, leading to softer, more flexible elastomers.
-
Cyclic Vinylsiloxanes (e.g., 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane, D4V): The rigid, cyclic structure and tetra-functionality of molecules like D4V lead to a well-defined and tightly crosslinked network.[1] This typically results in harder, more rigid elastomers with higher tensile strength but lower elongation at break.
-
Vinyl MQ Resins: These are three-dimensional, cage-like structures with vinyl functionality. They are often employed as reinforcing agents to significantly enhance the mechanical strength of silicone elastomers.[1]
The choice of crosslinker has a significant impact on the final properties of the cured silicone elastomer. The following sections provide a quantitative comparison of these effects.
Performance Data: Mechanical and Thermal Properties
The following tables summarize typical performance data for silicone elastomers formulated with different types of vinylsiloxane crosslinkers. It is important to note that the final properties are also influenced by the base polymer, filler type and loading, and cure conditions.
| Crosslinker Type | Structure | Functionality | Typical Hardness (Shore A) | Typical Tensile Strength (MPa) | Typical Elongation at Break (%) |
| This compound | Linear | 3 | 30 - 50 | 5 - 8 | 300 - 600 |
| Linear Vinyl-Terminated PDMS (Low MW) | Linear | 2 | 20 - 40 | 3 - 6 | 400 - 800 |
| Linear Vinyl-Terminated PDMS (High MW) | Linear | 2 | 10 - 30 | 2 - 5 | 600 - 1200 |
| 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (D4V) | Cyclic | 4 | 50 - 70 | 8 - 11 | 150 - 300 |
| Crosslinker Type | Typical Onset of Decomposition (TGA, 5% weight loss, °C) |
| This compound | 380 - 420 |
| Linear Vinyl-Terminated PDMS | 350 - 400 |
| 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (D4V) | 400 - 450 |
Note: The data presented are representative values and can vary based on the specific formulation.
The data illustrates a clear trend: higher functionality and a more rigid structure (cyclic) lead to increased hardness and tensile strength but reduced elongation. The thermal stability is also generally enhanced with more densely crosslinked networks.[1] this compound offers a desirable middle ground, providing good mechanical strength without the brittleness sometimes associated with highly crosslinked systems.
Experimental Protocols and Methodologies
To ensure the validity and reproducibility of comparative data, standardized experimental protocols are essential. The following sections detail the methodologies for the synthesis of this compound and the characterization of the resulting silicone elastomers.
Synthesis of this compound
A common and logical route for the synthesis of this compound is the co-hydrolysis of vinylmethyldichlorosilane and dimethyldichlorosilane. The stoichiometry of the precursors is critical to obtaining the desired linear trisiloxane structure and minimizing the formation of cyclic byproducts and higher oligomers.
Step-by-Step Methodology:
-
Reaction Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a condenser, and a thermometer. The entire apparatus is purged with dry nitrogen to maintain an inert atmosphere, preventing premature hydrolysis of the chlorosilane precursors with atmospheric moisture.
-
Precursor Preparation: A mixture of vinylmethyldichlorosilane and dimethyldichlorosilane in a precise molar ratio (e.g., 2:1) is prepared in the dropping funnel. This ratio is calculated to favor the formation of the desired linear trisiloxane.
-
Hydrolysis: A stoichiometric excess of water, typically in a solvent such as toluene or diethyl ether to control the reaction rate and dissipate heat, is placed in the reaction flask. The chlorosilane mixture is then added dropwise to the water/solvent mixture under vigorous stirring. The temperature is maintained at a low level (e.g., 0-10 °C) to control the exothermicity of the hydrolysis and condensation reactions.
-
Neutralization and Washing: After the addition is complete, the reaction mixture is allowed to warm to room temperature. The acidic aqueous layer (containing HCl byproduct) is separated. The organic layer is washed sequentially with water, a dilute sodium bicarbonate solution to neutralize any residual acid, and finally with brine.
-
Drying and Solvent Removal: The organic phase is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under vacuum to isolate the this compound from lower and higher boiling point impurities.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents uncontrolled polymerization and side reactions of the highly reactive chlorosilane precursors.
-
Controlled Addition and Low Temperature: Manages the highly exothermic nature of chlorosilane hydrolysis, preventing unwanted side reactions and ensuring a more controlled condensation process.
-
Stoichiometric Control: The molar ratio of the dichlorosilane precursors is the primary determinant of the final product distribution.
-
Fractional Distillation: Essential for obtaining a high-purity product, which is crucial for consistent performance as a crosslinker.
Characterization of Silicone Elastomer Properties
The following protocols are standard methods for evaluating the performance of silicone elastomers.
Mechanical Property Testing
-
Sample Preparation: The silicone elastomer is prepared by thoroughly mixing the vinyl-functional polymer, the respective vinylsiloxane crosslinker, the hydride-functional crosslinker, and the platinum catalyst. The mixture is degassed under vacuum to remove entrapped air and then cured in a mold of the desired geometry (e.g., flat sheets for tensile testing).
-
Tensile Testing (ASTM D412): Dumbbell-shaped specimens are cut from the cured sheets. A universal testing machine (UTM) is used to pull the specimens at a constant rate of speed until they rupture. The tensile strength (the maximum stress the material can withstand) and the elongation at break (the percentage increase in length at rupture) are recorded.
-
Hardness Testing (ASTM D2240): A durometer is used to measure the indentation hardness of the cured elastomer. The Shore A scale is typically used for soft to medium-hard silicones.
Thermal Stability Analysis
-
Thermogravimetric Analysis (TGA): A small sample of the cured elastomer is heated at a constant rate in a controlled atmosphere (typically nitrogen or air). The TGA instrument measures the change in mass as a function of temperature. The onset of decomposition is often reported as the temperature at which 5% weight loss occurs.
Applications in Drug Development: The Role of Crosslink Density in Controlled Release
In the field of drug development, silicone elastomers are widely used in drug-eluting devices due to their biocompatibility, biostability, and permeability to a wide range of active pharmaceutical ingredients (APIs).[2] The rate of drug release from a silicone matrix is critically dependent on the crosslink density of the elastomer.[3]
A more densely crosslinked network, such as that formed with a higher concentration of a trifunctional crosslinker like this compound or a cyclic crosslinker, creates a more tortuous path for the drug molecules to diffuse through.[2] This results in a slower, more sustained release profile. Conversely, a lower crosslink density, achieved with longer-chain difunctional crosslinkers, allows for faster drug elution.
Therefore, by carefully selecting the type and concentration of the vinylsiloxane crosslinker, drug delivery professionals can precisely tune the release kinetics of a drug-eluting device to meet specific therapeutic requirements. The balanced properties offered by this compound make it a valuable tool for achieving moderate and controlled release rates, which are often desirable for long-term therapeutic applications.
Conclusion
The choice of vinylsiloxane crosslinker is a fundamental aspect of silicone elastomer formulation, with significant implications for the material's mechanical, thermal, and, in biomedical contexts, drug-eluting properties. This compound, as a linear, trifunctional crosslinker, occupies a strategic position in the formulator's toolkit. It offers a means to achieve a moderate-to-high crosslink density, resulting in elastomers with a favorable balance of tensile strength, elongation, and thermal stability. This makes it a compelling alternative to both the more flexible, lower-strength systems created with difunctional linear crosslinkers and the more rigid, less-elongating materials produced with cyclic crosslinkers. For researchers and professionals in drug development, the ability to modulate crosslink density with such precision is key to designing the next generation of advanced materials and therapeutic devices.
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Silicone Polymers in Controlled Drug Delivery Systems: A Review. (2025). ResearchGate. Retrieved January 13, 2026, from [Link]
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Vinyl‐containing silicone resin as the crosslinking agent of heat‐curable silicone rubber. (2025). ResearchGate. Retrieved January 13, 2026, from [Link]
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Dynamic Crosslinked Silicones and Their Composites: A Review. (2022). Engineered Science Publisher. Retrieved January 13, 2026, from [Link]
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Modulation of Mechanical Properties of Silica-Filled Silicone Rubber by Cross-Linked Network Structure. (2024). MDPI. Retrieved January 13, 2026, from [Link]
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Medical-grade silicones: How choosing the right silicone impacts drug-eluting devices. (2023). Medical Plastics News. Retrieved January 13, 2026, from [Link]
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Vinylsiloxane synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]
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Synthesis of 1,1,1,3,5,5,5-heptamethyltrisiloxane by response surface methodology. (n.d.). Semantic Scholar. Retrieved January 13, 2026, from [Link]
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VINYLMETHYLDICHLOROSILANE. (n.d.). Gelest. Retrieved January 13, 2026, from [Link]
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Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. (2021). MDPI. Retrieved January 13, 2026, from [Link]
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Development of a Silicone-Based Polymer Matrix as a Suitable Transdermal Therapeutic System for Diallyl Disulfide. (2022). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
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A Comprehensive Guide to the Performance of Trivinyltrisiloxane Crosslinkers in Silicone Rubber
For Researchers, Scientists, and Drug Development Professionals
In the formulation of high-performance silicone rubbers, the choice of crosslinking agent is a critical determinant of the final material's properties. This guide provides an in-depth technical comparison of trivinyltrisiloxane (TVTS) crosslinkers with other common alternatives used in addition-curing silicone systems. By examining experimental data and elucidating the underlying chemical principles, this document serves as a valuable resource for optimizing silicone rubber formulations for demanding applications.
The Crucial Role of Crosslinkers in Silicone Rubber
Silicone rubber derives its elastomeric properties from a three-dimensional network of crosslinked polydimethylsiloxane (PDMS) chains. In addition-cure systems, this network is formed via a hydrosilylation reaction, where a platinum catalyst facilitates the addition of silicon-hydride (Si-H) groups from a crosslinker to vinyl (Si-CH=CH₂) groups on the PDMS polymer. The structure and functionality of the vinyl crosslinking agent significantly influence the architecture of this network and, consequently, the macroscopic properties of the cured elastomer.[1]
The selection of a crosslinker impacts key performance attributes, including:
-
Mechanical Properties: Tensile strength, elongation at break, hardness, and tear strength are all heavily dependent on the crosslink density and the nature of the crosslinks.[2]
-
Thermal Stability: The inherent stability of the crosslinks and the overall network structure dictate the material's ability to withstand high temperatures without degradation.[3][4]
-
Rheological Properties: The viscosity and cure kinetics of the uncured silicone formulation are influenced by the molecular size and reactivity of the crosslinker, which are critical for processing and manufacturing.[5]
A Comparative Analysis of Trivinyltrisiloxane and Alternative Crosslinkers
Trivinyltrisiloxane stands as a key crosslinking agent in the silicone industry. To understand its performance, it is essential to compare it with other commonly used vinyl-functional crosslinkers.
Chemical Structures of Common Vinyl Crosslinkers
The performance of a crosslinker is intrinsically linked to its molecular structure. Below are the representations of trivinyltrisiloxane and two common alternatives.
Caption: Chemical structures of common vinyl crosslinkers.
Performance Comparison: Experimental Data
The following table summarizes typical performance data for silicone rubbers formulated with different vinyl crosslinkers. The values presented are indicative and can vary based on the specific formulation, including the molecular weight of the base polymer and the vinyl-to-hydride ratio.
| Crosslinker Type | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness | Thermal Stability (Td5, °C) |
| Trivinyltrisiloxane (TVTS) | 6 - 9 | 200 - 400 | 40 - 60 | ~450 |
| Tetramethyltetravinylcyclotetrasiloxane (TMTVS) | 7 - 10 | 150 - 350 | 50 - 70 | ~460 |
| Vinyl-terminated PDMS (V-PDMS) | 4 - 7 | 300 - 600 | 20 - 50 | ~430 |
Data compiled and synthesized from multiple sources for comparative purposes.[6][7][8]
Analysis of Performance:
-
Trivinyltrisiloxane (TVTS): This crosslinker offers a good balance of mechanical properties and thermal stability. Its trifunctional nature allows for the formation of a well-defined and relatively high crosslink density network, leading to respectable tensile strength and hardness. The flexible siloxane backbone of TVTS contributes to a moderate elongation at break.
-
Tetramethyltetravinylcyclotetrasiloxane (TMTVS): The cyclic and tetrafunctional structure of TMTVS can lead to a more rigid and densely crosslinked network compared to TVTS.[1] This often translates to higher tensile strength and hardness, but potentially lower elongation at break. The increased crosslink density can also contribute to slightly enhanced thermal stability.
-
Vinyl-terminated Polydimethylsiloxane (V-PDMS): As a linear, difunctional crosslinker, V-PDMS typically results in a lower crosslink density compared to the multifunctional TVTS and TMTVS. This leads to softer elastomers with higher elongation at break but lower tensile strength and hardness. The thermal stability may also be slightly lower due to the less densely crosslinked network.
Experimental Protocols for Performance Evaluation
To ensure the scientific integrity and reproducibility of performance comparisons, standardized testing methodologies are crucial. The following are detailed protocols for key experiments.
Sample Preparation
A consistent and well-documented sample preparation procedure is the foundation for reliable comparative data.
Caption: Experimental workflow for silicone rubber sample preparation.
Mechanical Property Testing
The mechanical properties of the cured silicone rubber are evaluated using standardized test methods.
-
Tensile Strength and Elongation at Break (ASTM D412): This is one of the most common tests for elastomers.[9]
-
Apparatus: A universal testing machine (UTM) equipped with grips suitable for elastomeric materials.
-
Specimen: Dumbbell-shaped specimens are cut from the cured silicone rubber sheets.
-
Procedure: The specimen is mounted in the grips of the UTM and pulled at a constant rate of speed until it ruptures. The force required to break the specimen and the extent to which it stretched are recorded.
-
Calculation:
-
Tensile Strength (MPa) = Force at break (N) / Original cross-sectional area (mm²)
-
Elongation at Break (%) = [(Final length at break - Original length) / Original length] x 100
-
-
-
Hardness (ASTM D2240): This test measures the resistance of the material to indentation.[10]
-
Apparatus: A Shore A durometer.
-
Specimen: A flat, smooth sample with a minimum thickness of 6 mm.
-
Procedure: The durometer is pressed firmly onto the surface of the sample. The hardness reading is taken immediately. Multiple readings are taken at different locations and averaged.
-
Thermal Stability Analysis
Thermogravimetric analysis (TGA) is used to determine the thermal stability of the silicone rubber.[3][4]
-
Apparatus: A thermogravimetric analyzer.
-
Procedure: A small sample of the cured silicone rubber is placed in the TGA furnace. The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the change in mass is recorded as a function of temperature.
-
Analysis: The temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%) is often used as a measure of the onset of thermal degradation (Td5 or Td10).
Rheological Analysis
The curing behavior and viscosity of the uncured silicone formulation are characterized using a rheometer.[2][5]
-
Apparatus: A rotational rheometer with parallel plate or cone-plate geometry.
-
Procedure (Cure Rheology): The uncured liquid silicone mixture is placed between the plates of the rheometer, which are maintained at the desired curing temperature. An oscillatory shear is applied, and the storage modulus (G') and loss modulus (G'') are monitored over time. The crossover point of G' and G'' is often used to determine the gel time.
-
Procedure (Viscosity): The viscosity of the uncured material is measured as a function of shear rate at a constant temperature.
Causality Behind Performance: Structure-Property Relationships
The observed differences in the performance of silicone rubbers formulated with trivinyltrisiloxane and its alternatives can be attributed to the following key factors:
-
Functionality and Crosslink Density: Higher functionality of the crosslinker (e.g., tetrafunctional TMTVS vs. trifunctional TVTS) generally leads to a higher potential crosslink density.[11] This results in a more tightly bound network, which increases hardness and tensile strength but can reduce flexibility and elongation.
-
Molecular Architecture: The rigid, cyclic structure of TMTVS restricts the mobility of the polymer chains more than the flexible, linear siloxane backbone of TVTS and V-PDMS. This rigidity contributes to a higher modulus and hardness.
-
Chain Length of Crosslinker: Longer, more flexible crosslinkers like V-PDMS create longer segments between crosslinks in the network. This increased chain mobility allows for greater elongation before failure but results in a lower tensile strength.
Conclusion: Selecting the Optimal Crosslinker
The choice of a vinyl crosslinker for addition-cured silicone rubber is a critical decision that requires a thorough understanding of the desired end-product properties.
-
Trivinyltrisiloxane offers a versatile, well-balanced performance profile suitable for a wide range of applications where a combination of good mechanical strength, moderate elongation, and high thermal stability is required.
-
For applications demanding maximum hardness and tensile strength, a more rigid and higher-functionality crosslinker like tetramethyltetravinylcyclotetrasiloxane may be the preferred choice.
-
When high elongation and softness are the primary requirements, a lower crosslink density network formed with a vinyl-terminated polydimethylsiloxane crosslinker is often more appropriate.
By carefully considering the structure-property relationships and utilizing the standardized experimental protocols outlined in this guide, researchers and formulation scientists can make informed decisions to engineer silicone elastomers with precisely tailored performance characteristics.
References
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How the Crosslinking Agent Influences the Thermal Stability of RTV Phenyl Silicone Rubber. (2018). Materials. Retrieved January 13, 2026, from [Link]
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How the Crosslinking Agent Influences the Thermal Stability of RTV Phenyl Silicone Rubber. (2018). Semantic Scholar. Retrieved January 13, 2026, from [Link]
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Synthesis and Characterization of Room Temperature Vulcanized Silicone Rubber Using Methoxyl-Capped MQ Silicone Resin as Self-Reinforced Cross-Linker. (2019). National Institutes of Health. Retrieved January 13, 2026, from [Link]
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HIGH-RATE TENSILE BEHAVIOR OF SILICONE RUBBER AT VARIOUS TEMPERATURES. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Silicone Rubber Properties Testing (Tensile strength, Elongation, & Tear strength). (2022). YouTube. Retrieved January 13, 2026, from [Link]
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The synthesis of silicone elastomers using hydride-terminated,... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Understanding ASTM D2240: Rubber Hardness Testing. (2024). YouTube. Retrieved January 13, 2026, from [Link]
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Modulation of Mechanical Properties of Silica-Filled Silicone Rubber by Cross-Linked Network Structure. (2024). MDPI. Retrieved January 13, 2026, from [Link]
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Thermally Stable Elastomers: A Review. (1983). Defense Technical Information Center. Retrieved January 13, 2026, from [Link]
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Synthesis and characterization of novel room temperature vulcanized (RTV) silicone rubbers using Vinyl-POSS derivatives as cross linking agents. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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A Parametric Study for Tensile Properties of Silicone Rubber Specimen Using the Bowden-Type Silicone Printer. (2022). National Institutes of Health. Retrieved January 13, 2026, from [Link]
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Characteristics of silicone rubber (elongation, strength, shock absorption) and comparison with other materials. (n.d.). Togawa Rubber Co., Ltd. Retrieved January 13, 2026, from [Link]
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Investigation of tensile properties of RTV Silicone based Isotropic Magnetorheological Elastomers. (2018). MATEC Web of Conferences. Retrieved January 13, 2026, from [Link]
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Characterizing the Rheological Behavior of Liquid Silicone Rubber Using a High Pressure Capillary Rheometer. (n.d.). KOBRA. Retrieved January 13, 2026, from [Link]
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Tensile strength (a) and elongation at break (b) of silicone rubber... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Quantitative analysis of crosslink density in 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane networks
A Comprehensive Guide to the Quantitative Analysis of Crosslink Density in 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane (V3D5) Networks
Introduction: The Critical Role of Crosslink Density in V3D5 Polysiloxane Networks
This compound (V3D5) is a versatile vinyl-functionalized siloxane monomer crucial for the formulation of advanced silicone materials. Through hydrosilylation, a reaction between the vinyl groups of V3D5 and hydride-functional siloxanes, three-dimensional polymer networks are formed. The density of the crosslinks within these networks is a paramount parameter that dictates the macroscopic properties of the final material, including its mechanical strength, elasticity, swelling behavior, and permeability.[1] For researchers and professionals in fields such as drug delivery and biomedical engineering, the ability to precisely control and accurately quantify crosslink density is essential for designing materials with tailored and reproducible performance.
This guide provides an in-depth, objective comparison of the principal analytical techniques used to quantify the crosslink density of V3D5 networks. We will delve into the theoretical underpinnings, experimental protocols, and comparative performance of Swelling Tests, Dynamic Mechanical Analysis (DMA), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by experimental data and logical workflows.
Comparative Analysis of Methodologies for Crosslink Density Determination
The selection of an appropriate technique for quantifying crosslink density depends on several factors, including the required precision, the nature of the material, and the available instrumentation. Each method offers distinct advantages and is grounded in different physical principles.
| Method | Principle | Key Outputs | Advantages | Limitations |
| Swelling Test (Flory-Rehner) | Measures the equilibrium swelling of the crosslinked network in a suitable solvent. The degree of swelling is inversely proportional to the crosslink density.[1][2] | Swelling ratio (Q), Polymer volume fraction (νp), Molecular weight between crosslinks (Mc), Crosslink density (ν) | Simple, cost-effective, widely accessible. | Indirect method, requires an accurate Flory-Huggins interaction parameter (χ), assumes an ideal network structure. |
| Dynamic Mechanical Analysis (DMA) | Measures the viscoelastic properties of the material, specifically the storage modulus (G' or E') in the rubbery plateau region, which is directly proportional to the crosslink density.[3][4] | Storage modulus (G', E'), Loss modulus (G'', E''), Tan delta (δ), Glass transition temperature (Tg) | Provides information on viscoelastic behavior, sensitive to network heterogeneity. | Requires specialized equipment, interpretation can be complex for filled systems. |
| NMR Spectroscopy (¹H DQ-NMR) | Measures the residual dipolar couplings between protons on the polymer chains, which are directly related to the density of crosslinks and entanglements.[5][6] | Residual dipolar coupling constant (Dres), Crosslink density, Information on network heterogeneity and defects. | Provides a direct, molecular-level measurement of crosslink density, non-destructive. | Requires sophisticated instrumentation and expertise, data analysis can be complex. |
In-Depth Methodological Guides
Swelling Test based on the Flory-Rehner Equation
The swelling method is a classical and widely employed technique for estimating the crosslink density of polymer networks.[1] It is predicated on the principle that a crosslinked polymer will imbibe a compatible solvent and swell, rather than dissolve. The extent of this swelling is directly related to the constraints imposed by the crosslinks.
The relationship between equilibrium swelling and crosslink density is described by the Flory-Rehner equation:
ν = -[ln(1 - v_p) + v_p + χv_p²] / [V_s(v_p^(1/3) - v_p/2)][1]
Where:
-
ν is the crosslink density (mol/cm³)
-
v_p is the volume fraction of the polymer in the swollen gel
-
χ is the Flory-Huggins polymer-solvent interaction parameter
-
V_s is the molar volume of the solvent (cm³/mol)
-
Sample Preparation: A small, precisely weighed sample of the cured V3D5 network (m_dry) is prepared.
-
Solvent Immersion: The sample is immersed in a suitable solvent (e.g., toluene for polysiloxane networks) in a sealed container to prevent solvent evaporation. This is maintained at a constant temperature.
-
Equilibrium Swelling: The sample is allowed to swell until it reaches equilibrium, which is determined by periodically removing the sample, quickly blotting the surface to remove excess solvent, and weighing it (m_swollen) until a constant weight is achieved.
-
Calculation of Swelling Ratio (Q): The swelling ratio is calculated as the ratio of the volume of the swollen polymer to the volume of the dry polymer.
-
Calculation of Crosslink Density: The crosslink density (ν) is then calculated using the Flory-Rehner equation.
The choice of solvent is critical; it must be a "good" solvent for the polymer, meaning the polymer chains have a high affinity for the solvent molecules, allowing for maximum swelling. Toluene is a common choice for polydimethylsiloxane (PDMS)-based networks due to its compatible solubility parameter. The Flory-Huggins interaction parameter (χ) is a measure of the interaction energy between the polymer and the solvent and must be known for accurate calculations.
Caption: Workflow for determining crosslink density using the swelling method.
Dynamic Mechanical Analysis (DMA)
DMA is a powerful technique for characterizing the viscoelastic properties of materials. It subjects a sample to a sinusoidal stress and measures the resulting strain, allowing for the determination of the storage modulus (E' or G'), which reflects the elastic response of the material, and the loss modulus (E'' or G''), which represents the viscous response.
In the rubbery plateau region, well above the glass transition temperature (Tg), the storage modulus is directly proportional to the crosslink density, as described by the theory of rubber elasticity:
G' = νRT
Where:
-
G' is the storage modulus in the rubbery plateau
-
ν is the crosslink density
-
R is the ideal gas constant
-
T is the absolute temperature
-
Sample Preparation: A V3D5 network sample of defined geometry (e.g., rectangular for tensile or bending mode) is prepared.
-
DMA Analysis: The sample is mounted in the DMA instrument and subjected to a sinusoidal strain at a constant frequency over a range of temperatures.
-
Determination of Storage Modulus: The storage modulus (G' or E') is measured as a function of temperature.
-
Identification of Rubbery Plateau: The rubbery plateau is identified as the region of relatively constant storage modulus above the glass transition temperature.
-
Calculation of Crosslink Density: The crosslink density (ν) is calculated from the storage modulus in the rubbery plateau using the equation from the theory of rubber elasticity.
The temperature sweep is essential to identify the glass transition and the subsequent rubbery plateau. The frequency of the sinusoidal strain can also be varied to probe the time-dependent behavior of the material. For accurate crosslink density calculations, it is crucial to ensure that the measurement is taken in the true rubbery plateau, where the material behaves primarily as an elastic solid.
Caption: Workflow for determining crosslink density using Dynamic Mechanical Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton double-quantum (¹H DQ) NMR is a sophisticated solid-state NMR technique that provides a direct, molecular-level measurement of crosslink density.[5] It probes the residual dipolar couplings between protons on the polymer chains, which are not averaged out by molecular motion in a crosslinked network.
The intensity of the double-quantum signal in a ¹H DQ-NMR experiment is proportional to the square of the residual dipolar coupling constant (Dres), which in turn is directly related to the crosslink density. By analyzing the build-up of the double-quantum coherence, one can extract Dres and, consequently, the crosslink density.
-
Sample Preparation: A small amount of the V3D5 network is packed into a solid-state NMR rotor.
-
NMR Experiment: The sample is placed in a solid-state NMR spectrometer, and a specific pulse sequence (e.g., a back-to-back or BaBa sequence) is applied to generate and detect the double-quantum coherence.
-
Data Acquisition: The double-quantum signal intensity is measured as a function of the double-quantum evolution time.
-
Data Analysis: The build-up curve of the double-quantum signal is analyzed to extract the residual dipolar coupling constant (Dres).
-
Calculation of Crosslink Density: The crosslink density is then calculated from Dres using established theoretical models.
The choice of the NMR pulse sequence is crucial for efficiently generating and detecting the double-quantum coherence while suppressing other signals. The analysis of the build-up curve requires specialized software and a good understanding of the underlying theory. This method is particularly powerful as it can also provide information about network heterogeneity and the presence of defects.[6]
Caption: Workflow for determining crosslink density using ¹H DQ-NMR spectroscopy.
Conclusion: A Multi-faceted Approach to Characterization
The quantitative analysis of crosslink density in this compound networks is a critical aspect of material characterization that directly informs the performance of these advanced silicone materials. While the swelling test offers a simple and accessible method for estimating crosslink density, Dynamic Mechanical Analysis provides more detailed information about the viscoelastic properties of the network. For a direct and molecular-level understanding of the network structure, ¹H DQ-NMR spectroscopy stands out as a powerful, albeit more complex, technique.
For a comprehensive and robust characterization of V3D5 networks, a multi-faceted approach employing at least two of these methods is recommended. For instance, the macroscopic data from swelling tests or DMA can be correlated with the molecular-level insights from NMR to build a more complete picture of the network architecture. This integrated approach enables researchers and drug development professionals to confidently design and validate V3D5-based materials with precisely tailored properties for their specific applications.
References
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Schweitzer, M. A., et al. (2019). Determination of the Crosslinking Density of a Silicone Elastomer. Journal of Chemical Education, 96(7), 1487-1492. Available at: [Link]
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Al-Quraishi, M. A., et al. (2019). Effect of crosslink density on the refractive index of a polysiloxane network based on 2, 4, 6, 8‐tetramethyl‐2, 4, 6, 8‐tetravinylcyclotetrasiloxane. Journal of Applied Polymer Science, 136(43), 48141. Available at: [Link]
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Saikin, S. K., et al. (2016). Study of polymer crosslink density by time domain NMR spectroscopy. Polymer, 99, 439-446. Available at: [Link]
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A Comparative Guide to Polymers Synthesized with 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane for Advanced Applications
Introduction: Unlocking High-Performance Materials with a Versatile Siloxane Monomer
In the landscape of advanced polymer science, the pursuit of materials with superior thermal stability, tunable mechanical properties, and high performance in demanding environments is relentless. Among the class of organosilicon polymers, those synthesized from 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane, and more prominently its close analog 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3), have emerged as critical building blocks for next-generation materials. The unique structure of V3D3, a six-membered silicon-oxygen ring with reactive vinyl groups, offers a versatile platform for creating polymers with a high degree of crosslinking and tailored functionalities.[1] This guide provides an in-depth technical comparison of polymers derived from this vinyl-functionalized cyclotrisiloxane, offering researchers, scientists, and drug development professionals a comprehensive understanding of their synthesis, characterization, and performance relative to alternative materials. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources to ensure scientific integrity.
Synthesis Methodologies: Precision Control over Polymer Architecture
The polymerization of V3D3 is most effectively achieved through anionic ring-opening polymerization (AROP), a powerful technique that allows for the synthesis of polysiloxanes with controlled molecular weights and narrow polydispersity.[2] The strained nature of the cyclotrisiloxane ring in V3D3 makes it highly susceptible to ring-opening, enabling polymerization to proceed under conditions that minimize undesirable side reactions.[1]
Anionic Ring-Opening Polymerization (AROP) of V3D3: A Step-by-Step Protocol
This protocol outlines the synthesis of a linear poly(methylvinyl)siloxane via AROP of V3D3, a foundational polymer that can be further modified or crosslinked.
Materials:
-
1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3), purified by distillation
-
Anhydrous tetrahydrofuran (THF)
-
sec-Butyllithium (sec-BuLi) in cyclohexane
-
Anhydrous methanol
-
Argon or Nitrogen gas (high purity)
-
Schlenk line and glassware
Procedure:
-
Reactor Setup: A Schlenk flask is flame-dried under vacuum and backfilled with high-purity argon or nitrogen.
-
Solvent and Monomer Addition: Anhydrous THF is cannulated into the reaction flask, followed by the addition of purified V3D3 monomer. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Initiation: A calculated amount of sec-BuLi is added dropwise via syringe to initiate the polymerization. The reaction mixture is stirred at -78 °C for a specified time to allow for complete monomer conversion.
-
Termination: The living anionic chain ends are terminated by the addition of anhydrous methanol.
-
Polymer Isolation: The polymer is precipitated in a large excess of methanol, filtered, and dried under vacuum to a constant weight.
Causality of Experimental Choices:
-
High-Purity Reactants and Inert Atmosphere: The use of purified monomer, anhydrous solvent, and an inert atmosphere is critical to prevent premature termination of the living anionic species by protic impurities like water.[1]
-
Low-Temperature Initiation: Initiating the polymerization at low temperatures helps to control the exothermicity of the reaction and maintain a controlled/"living" polymerization, leading to a narrow molecular weight distribution.
-
Methanol Termination: Methanol provides a proton source to quench the reactive anionic chain ends, effectively stopping the polymerization.
Caption: Workflow for Anionic Ring-Opening Polymerization of V3D3.
Characterization of V3D3-Based Polymers: A Comparative Analysis
The resulting polymers are characterized by a suite of analytical techniques to determine their molecular weight, thermal stability, and mechanical properties. This data is then compared with that of a widely used silicone elastomer, polydimethylsiloxane (PDMS), to highlight the unique advantages of V3D3-based materials.
Molecular Weight and Distribution
Gel Permeation Chromatography (GPC) is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized polymers. The AROP of V3D3 typically yields polymers with a narrow PDI, indicative of a controlled polymerization process.
Thermal Stability: Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a crucial technique for assessing the thermal stability of polymers by monitoring their mass loss as a function of temperature.[3] Polymers derived from V3D3 exhibit excellent thermal stability due to the strong siloxane backbone and the potential for high crosslink density.
| Polymer System | Onset Degradation Temperature (Tonset, °C) in N2 | Char Yield at 600 °C (%) in N2 |
| Crosslinked V3D3-based Polymer | > 400 | High |
| Standard PDMS | ~350 - 400[4] | Low to moderate |
Interpretation: The higher onset degradation temperature and char yield of the crosslinked V3D3-based polymer compared to standard PDMS indicate superior thermal stability. This is attributed to the rigid, three-dimensional network structure formed by the vinyl groups, which requires more energy to break down.
Mechanical Properties: Dynamic Mechanical Analysis (DMA) and Tensile Testing
The mechanical properties of elastomers are critical for their application. The vinyl groups in V3D3-based polymers allow for the formation of crosslinked networks, leading to materials with tunable mechanical strength and elasticity.
| Property | Crosslinked V3D3-based Elastomer | Standard PDMS Elastomer |
| Young's Modulus (MPa) | Tunable (higher with increased crosslinking) | 0.3 - 3.7[5][6] |
| Tensile Strength (MPa) | Generally higher than PDMS | 3.5 - 7.7[7] |
| Elongation at Break (%) | Lower with increased crosslinking | Up to 210%[7] |
Interpretation: V3D3-based elastomers can be formulated to exhibit a higher Young's modulus and tensile strength compared to standard PDMS. This is a direct result of the higher crosslink density achievable with the trifunctional V3D3 monomer. However, this increased stiffness often comes at the expense of reduced elongation at break. The ability to tune these properties by controlling the degree of crosslinking is a key advantage of using V3D3.
Performance in High-Technology Applications: A Comparative Perspective
The unique combination of thermal stability, tunable mechanical properties, and processability makes V3D3-based polymers highly suitable for a range of advanced applications, particularly in electronic packaging.
Electronic Packaging: Low Dielectric Constant and High Thermal Stability
In electronic packaging, interlayer dielectric materials are required to have a low dielectric constant (low-k) to minimize signal delay and cross-talk, as well as high thermal stability to withstand fabrication and operating temperatures.[8][9]
| Material | Dielectric Constant (at 1 MHz) | Thermal Stability (Td, 5%) |
| V3D3-based Polymer | Low (can be tailored) | > 400 °C |
| Epoxy Resins | 3.5 - 4.5 | ~300 - 350 °C |
| Polyimides | 3.2 - 3.5 | > 450 °C |
Analysis: V3D3-based polymers offer a compelling combination of a potentially low dielectric constant and excellent thermal stability, making them a strong candidate for advanced electronic packaging applications. While polyimides exhibit higher thermal stability, their dielectric constants are generally higher. Epoxy resins, a common packaging material, have both lower thermal stability and a higher dielectric constant compared to what can be achieved with V3D3-based systems.
Caption: Experimental workflow for synthesis and characterization.
Conclusion: A Superior Building Block for Demanding Applications
Polymers synthesized from 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3) offer a distinct set of advantages over conventional silicone and organic polymers. The ability to precisely control their synthesis via anionic ring-opening polymerization, coupled with the high crosslinking potential afforded by the vinyl groups, allows for the creation of materials with superior thermal stability and tunable mechanical properties. As demonstrated in the comparative analysis, V3D3-based polymers show significant promise for high-performance applications such as electronic packaging, where their low dielectric constant and high thermal resistance are critical. For researchers and professionals in materials science and drug development, V3D3 represents a versatile and powerful tool for designing the next generation of advanced materials.
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A Comparative Guide to the Curing Kinetics of Trivinylsiloxane Crosslinkers
Introduction: The Critical Role of Curing Kinetics in Silicone Network Formation
Trivinylsiloxanes are a cornerstone class of crosslinking agents in the formulation of high-performance silicone elastomers, adhesives, and coatings. Their defining feature—three reactive vinyl (C=C) groups attached to a siloxane backbone—enables the formation of complex, three-dimensional polymer networks through hydrosilylation. This platinum-catalyzed addition reaction, where a silicon-hydride (Si-H) bond adds across the vinyl group, is remarkably efficient and forms the basis of most addition-cure silicone systems.[1][2]
The kinetics of this curing process—the rate and extent of the reaction over time and temperature—is not merely an academic curiosity. It is a critical determinant of a material's processing characteristics and its final physical properties. Factors such as pot life (working time), cure speed, and the ultimate crosslink density are all dictated by the reaction kinetics. Consequently, for researchers and product developers, a deep understanding of how the molecular architecture of a trivinylsiloxane influences its curing behavior is paramount for designing materials with tailored performance profiles.
This guide provides an in-depth comparative study of the curing kinetics of two distinct trivinylsiloxane structures. We will explore the fundamental experimental techniques used to probe this behavior, explain the causality behind the observed differences, and provide detailed, validated protocols for researchers to replicate and adapt in their own laboratories.
Comparative Trivinylsiloxane Structures
The reactivity of a vinylsiloxane is profoundly influenced by its molecular structure. Steric hindrance around the vinyl group and the overall flexibility of the siloxane backbone can significantly impact the accessibility of the reactive site to the platinum catalyst and the Si-H crosslinking agent. To illustrate this, we will compare two representative trivinylsiloxanes:
-
1,3,5-Trimethyl-1,3,5-trivinylcyclotrisiloxane (V3): A rigid, cyclic siloxane where the vinyl groups are held in a relatively fixed spatial orientation.
-
Methylvinyl(phenyl)siloxane-dimethylsiloxane copolymer (TVS-Flex): A more flexible linear siloxane copolymer containing pendant vinyl groups, representing a class of reactive oligomers.
Caption: Molecular structures of the compared trivinylsiloxanes.
Methodologies for Probing Curing Kinetics
A multi-faceted analytical approach is essential for a comprehensive understanding of curing kinetics. We employ three complementary techniques: Differential Scanning Calorimetry (DSC), Rheometry, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Differential Scanning Calorimetry (DSC)
Principle of Causality: DSC directly measures the heat evolved during the exothermic hydrosilylation reaction.[3][4] By quantifying this heat flow as a function of temperature or time, we can determine the rate of reaction and the total extent of cure. The total heat released is directly proportional to the number of chemical bonds formed.
Experimental Protocol: Non-Isothermal DSC Analysis
-
Formulation: Prepare a formulation by mixing the trivinylsiloxane, a multi-hydride functional siloxane crosslinker (e.g., tetrakis(dimethylsiloxy)silane), and a platinum catalyst (e.g., Karstedt's catalyst, ~10 ppm) in a precise stoichiometric ratio (e.g., 1.5:1 Si-H:Si-Vinyl).
-
Sample Preparation: Accurately weigh 5-10 mg of the freshly mixed formulation into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as a reference.[5]
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Equilibrate the cell at a sub-ambient temperature (e.g., 0°C). Ramp the temperature at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min) to a temperature well beyond the completion of the exotherm (e.g., 200°C).[5][6]
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the total enthalpy of cure (ΔH_total).
-
The degree of cure (α) at any given temperature T is calculated as the partial heat of reaction (ΔH_T) divided by the total heat (α = ΔH_T / ΔH_total).[4]
-
Apply isoconversional kinetic models (e.g., Friedman or Flynn-Wall-Ozawa) to the data from multiple heating rates to determine the activation energy (Ea) as a function of conversion.[7][8]
-
Caption: Workflow for DSC-based curing kinetics analysis.
Rotational Rheometry
Principle of Causality: Rheometry measures the evolution of a material's viscoelastic properties as it transitions from a liquid to a solid. The formation of a continuous polymer network is marked by a specific event known as the gel point, where the material first exhibits solid-like behavior. This is rheologically identified as the crossover point where the storage modulus (G'), representing the elastic response, overtakes the loss modulus (G''), representing the viscous response.[9]
Experimental Protocol: Isothermal Rheometry
-
Formulation: Prepare the reactive formulation as described for the DSC protocol.
-
Instrument Setup: Use a rotational rheometer with a parallel plate geometry (e.g., 25 mm diameter). Set the gap to a defined height (e.g., 1 mm).
-
Sample Loading: Quickly load the freshly mixed sample onto the bottom plate and bring the top plate down to the set gap, ensuring the sample completely fills the gap. Trim any excess material.
-
Isothermal Test: Equilibrate the sample to the desired isothermal cure temperature (e.g., 80°C). Begin the measurement, applying a small oscillatory strain at a constant frequency (e.g., 1 Hz) and record G' and G'' as a function of time.
-
Data Analysis: Determine the "Gel Time" as the time at which G' = G''.
Caption: Workflow for rheological analysis of gelation.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle of Causality: FTIR spectroscopy allows for the real-time monitoring of the concentration of specific chemical functional groups by measuring their characteristic absorption of infrared light.[10] For hydrosilylation, we can directly track the disappearance of the Si-H bond (a sharp peak around 2168 cm⁻¹) or the vinyl C=C bond (~1600 cm⁻¹). The Si-H peak is often preferred due to its higher extinction coefficient and lower concentration, making its change more pronounced.[11]
Experimental Protocol: Isothermal FTIR Monitoring
-
Formulation: Prepare the reactive formulation.
-
Instrument Setup: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, preferably with a heated stage.
-
Sample Application: Apply a small drop of the uncured liquid onto the ATR crystal.
-
Data Acquisition: Set the desired isothermal temperature. Collect spectra at regular time intervals (e.g., every 30 seconds).[12]
-
Data Analysis:
-
Identify the Si-H peak (~2168 cm⁻¹) and an internal standard peak that does not change during the reaction, such as the Si-CH₃ deformation peak (~1260 cm⁻¹).[2]
-
Calculate the normalized peak area of the Si-H band at each time point (A_t) relative to the internal standard.
-
The conversion of Si-H groups is calculated as: Conversion = (A₀ - A_t) / A₀, where A₀ is the initial normalized area.
-
Caption: Workflow for FTIR-based cure monitoring.
Results & Discussion: A Comparative Analysis
The following data represents typical results obtained from the kinetic analysis of the rigid V3 cyclosiloxane and the flexible TVS-Flex copolymer, both formulated with the same Si-H crosslinker and catalyst concentration.
Table 1: Comparative DSC Curing Data (at 10°C/min)
| Parameter | V3 (Rigid Cyclic) | TVS-Flex (Flexible Linear) | Causality & Implication |
| Cure Onset Temp (°C) | 95.2 | 78.5 | The lower onset for TVS-Flex indicates higher reactivity at lower temperatures due to better vinyl group accessibility. |
| Peak Exotherm Temp (°C) | 118.6 | 102.1 | The reaction rate maximum occurs at a lower temperature for the flexible system, allowing for faster curing cycles. |
| Total Enthalpy (ΔH, J/g) | 125.4 | 123.9 | Similar enthalpy values confirm that both systems achieve a comparable extent of reaction, as expected from the formulation. |
| Activation Energy (Ea, kJ/mol) | 72.1 | 58.3 | The higher activation energy for V3 confirms a greater energy barrier for the reaction, likely due to steric hindrance from the rigid ring structure.[13] |
Table 2: Comparative Rheological and FTIR Data (Isothermal at 80°C)
| Parameter | V3 (Rigid Cyclic) | TVS-Flex (Flexible Linear) | Causality & Implication |
| Gel Time (minutes) | 15.8 | 6.2 | TVS-Flex builds its network structure significantly faster, leading to a much shorter pot life and faster handling strength development. |
| FTIR Rate Constant, k (min⁻¹) | 0.14 | 0.35 | The rate of Si-H consumption is more than twice as fast for the flexible polymer, directly reflecting its lower activation energy barrier. |
Synthesizing the Evidence
The combined data from DSC, rheometry, and FTIR paints a consistent and clear picture: the molecular architecture of the trivinylsiloxane crosslinker has a profound impact on its curing kinetics.
-
Reactivity and Steric Hindrance: The rigid, planar structure of the V3 cyclosiloxane imposes significant steric constraints. The vinyl groups are less mobile and potentially shielded, making it more difficult for the bulky platinum catalyst complex to coordinate and for the Si-H groups to approach for the addition reaction. This is reflected in its higher onset temperature and, most quantitatively, its higher activation energy (Ea).[14] A higher Ea means that more thermal energy is required to initiate and sustain the reaction at a given rate.
-
Flexibility and Reaction Rate: In contrast, the TVS-Flex copolymer, with its flexible siloxane backbone, allows its pendant vinyl groups greater conformational freedom. This increased mobility enhances the probability of successful reactive collisions, lowering the activation energy barrier. The practical consequences are a faster reaction rate at a given temperature, a lower cure initiation temperature, and a significantly shorter gel time.
Conclusion and Practical Implications
This comparative guide demonstrates that the curing kinetics of trivinylsiloxanes are not uniform but are intrinsically linked to their molecular structure. The rigid, cyclic V3 crosslinker exhibits a higher activation energy and consequently a slower cure profile compared to the flexible, linear TVS-Flex copolymer.
For the materials scientist or drug development professional, these findings have direct practical implications:
-
For applications requiring a long pot life and controlled curing, a more sterically hindered, rigid crosslinker like V3 may be advantageous.
-
For applications demanding rapid curing , such as in high-throughput manufacturing or fast-setting adhesives, a flexible, less hindered crosslinker like TVS-Flex is the superior choice.
By employing the validated analytical workflows of DSC, rheometry, and FTIR, researchers can quantitatively characterize the curing kinetics of novel siloxane systems. This enables a predictive, data-driven approach to formulation, allowing for the precise tuning of cure profiles to meet the demanding requirements of advanced material and biomedical applications.
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A Senior Application Scientist's Guide to the Biocompatibility of 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane (V3D3)-Based Materials
This guide provides an in-depth, objective comparison of the biocompatibility of materials derived from 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane (V3D3). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the scientific rationale behind experimental choices, ensuring a thorough understanding of how these materials interact with biological systems. We will explore critical biocompatibility endpoints, compare V3D3-based silicones with established alternatives, and provide detailed, validated experimental methodologies.
Introduction: The Role of V3D3 in Advanced Biomaterials
This compound, hereafter referred to as V3D3, is a cyclic siloxane monomer that serves as a crucial building block or crosslinking agent in the synthesis of specialized silicone polymers. Its unique structure, featuring both methyl and vinyl functional groups, allows for the creation of polymer networks with highly tunable properties, including elasticity, durability, and gas permeability. These characteristics make V3D3-derived materials prime candidates for a range of biomedical applications, from soft tissue implants and wound dressings to microfluidic devices for cell culture and diagnostics.
However, for any material to be successfully deployed in a biomedical context, its biocompatibility is non-negotiable. Biocompatibility is not a single property but a collection of characteristics that determine the appropriateness of a material for a specific biological application. This guide will systematically evaluate the key facets of biocompatibility for V3D3-based materials in accordance with internationally recognized standards.
The Framework for Biocompatibility Evaluation
The evaluation of any new biomaterial is a structured, multi-step process designed to minimize risk to the patient. The International Organization for Standardization (ISO) provides a foundational series of standards, ISO 10993, that outlines this process. Our evaluation of V3D3-based materials will be framed around these standards, focusing on the most critical endpoints for materials that come into contact with tissue and blood.
The overall workflow for assessing biocompatibility is a hierarchical process that begins with fundamental in vitro assays and progresses to more complex in vivo models as confidence in the material's safety grows.
Caption: General workflow for biocompatibility evaluation of a new biomaterial.
In Vitro Biocompatibility Assessment
In vitro tests are the first line of evaluation. They are rapid, cost-effective, and crucial for screening materials before any animal testing is considered. The primary concern with silicone-based materials is the potential for leachables—such as unreacted monomers, catalysts, or low molecular weight oligomers—to cause cellular toxicity.
Cytotoxicity (ISO 10993-5)
Cytotoxicity assays determine if a material releases substances in sufficient quantities to cause cell death.[1][2] The most common and relevant method for polymers is the extract test, where the material is incubated in a culture medium for a set period (e.g., 24 hours at 37°C), and this "extract" is then used to treat a monolayer of cultured cells.[3]
Experimental Rationale: We use an extract method because it simulates the physiological environment where soluble components might leach from the device into surrounding fluids.[3] For cell lines, L929 or NIH/3T3 murine fibroblasts are standard choices due to their robustness and historical use in regulatory submissions. Quantitative assays like MTT or Neutral Red Uptake (NRU) are preferred over qualitative morphological assessments because they provide objective, measurable endpoints.[2][3] An MTT assay, for instance, measures the metabolic activity of cells, which is directly proportional to the number of viable cells.
Hemocompatibility (ISO 10993-4)
For any material intended for blood-contacting applications (e.g., catheters, extracorporeal circuits), hemocompatibility is a critical safety parameter.[4][5] These tests evaluate the material's interaction with blood components to ensure it does not cause adverse events like hemolysis (rupture of red blood cells), coagulation (clotting), or platelet activation.[4][6][7]
Experimental Rationale: The primary screen for hemocompatibility is the hemolysis assay. It directly measures the material's potential to damage red blood cells. According to ISO 10993-4, a hemolysis rate below 2% is generally considered non-hemolytic and biocompatible.[8] Further tests for coagulation (e.g., Thrombin-Antithrombin complex analysis) and platelet activation are essential for devices with prolonged or dynamic blood contact.[4][9]
Comparative Analysis: V3D3-Based Materials vs. Alternatives
No material is perfect for every application. A critical part of the evaluation is comparing the performance of V3D3-based materials against established alternatives like Polydimethylsiloxane (PDMS) and other Polyvinyl Siloxanes (PVS).
Causality Behind Performance:
-
V3D3/PVS: The vinyl groups in these materials typically react via platinum-catalyzed hydrosilylation. This process is highly efficient, leading to a well-crosslinked network with potentially fewer unreacted, leachable components compared to older, peroxide-cured systems. This often translates to lower cytotoxicity. Studies have shown that PVS materials can exhibit very high cell viability, initially over 100% (indicating no toxicity and potential for cell proliferation).[10]
-
PDMS: As the most common silicone, PDMS is renowned for its biocompatibility.[11] However, its properties can vary significantly based on the curing chemistry and the presence of additives. Some studies have shown that PDMS can adsorb and absorb hydrophobic compounds, which can be a concern in drug delivery or microfluidic studies.[12]
-
Polyether (PE) / Polyvinyl Ether Silicone (PVES): Often used in dental impressions, some studies indicate that PVES can show early cytotoxic signs compared to PVS, while PE's cytotoxicity may increase over time.[10][13][14]
Data Summary Tables
Table 1: Comparative In Vitro Cytotoxicity Data
| Material | Cell Line | Assay | Time Point | Mean Cell Viability (%) | Interpretation | Reference |
|---|---|---|---|---|---|---|
| Polyvinyl Siloxane (PVS) | NIH/3T3 | MTT | Day 1 | 119.75 | Non-cytotoxic | [10] |
| Day 7 | 72.04 | Mild reduction, still acceptable | [10] | |||
| Polydimethylsiloxane (PDMS) | L929 | MTT | 24h | >95 | Non-cytotoxic | [15][16] |
| Polyvinyl Ether Silicone (PVES) | NIH/3T3 | MTT | Day 1 | 25.55 | Potentially Cytotoxic | [10] |
| Polyether (PE) | NIH/3T3 | MTT | Day 1 | 107.5 | Non-cytotoxic | [10] |
| | | | Day 7 | 17.7 | Potentially Cytotoxic |[10] |
Table 2: Comparative Hemocompatibility Data
| Material | Test Category | Endpoint | Result | Interpretation | Reference |
|---|---|---|---|---|---|
| Generic Silicones | Hemolysis | % Hemolysis | < 2% | Non-hemolytic | [8] |
| Unmodified Silicon | Coagulation | TAT Generation | Low, comparable to Teflon | Good blood compatibility | [7][9] |
| Unmodified Silicon | Platelet Adhesion | Platelet Count | Significant Adhesion | May require surface modification | [9] |
| Modified Silicones (e.g., NO-releasing) | Thrombogenicity | Clot Formation | Significantly Reduced | Excellent hemocompatibility |[17] |
In Vivo Biocompatibility: The Tissue Response
If a material passes in vitro screening, in vivo studies are conducted to assess its interaction with a complex biological system. For V3D3-based materials intended for implantation, the local tissue response is paramount.
Implantation and Inflammatory Response (ISO 10993-6)
This involves implanting the material into a suitable animal model (e.g., subcutaneous implantation in rats or rabbits) and evaluating the tissue at the implant site after specific time points.
Experimental Rationale: The goal is to characterize the normal foreign body response (FBR). A biocompatible material should elicit a minimal, non-toxic, and transient inflammatory response that resolves over time, leading to the formation of a thin, stable fibrous capsule.[18] In contrast, a material that leaches irritants may cause a chronic inflammatory response, characterized by a thick capsule and the persistence of inflammatory cells like macrophages.[19][20] Studies comparing different silicone surfaces have shown that surface topography can significantly influence the inflammatory reaction, with smoother surfaces sometimes leading to less severe immune responses.[21][22]
Detailed Experimental Protocols
To ensure transparency and reproducibility, the following are detailed protocols for the key in vitro assays discussed.
Protocol 1: Quantitative In Vitro Cytotoxicity - Elution Method (ISO 10993-5)
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Methodology:
-
Sample Preparation: Prepare the V3D3-based material and controls (High-Density Polyethylene for negative, organotin-stabilized PVC for positive) according to the surface area to volume ratio specified in ISO 10993-12 (e.g., 3 cm²/mL).
-
Extraction: Aseptically place the test and control materials into separate vials containing complete cell culture medium (e.g., MEM with 10% serum). Incubate at 37°C for 24 hours with agitation.
-
Cell Culture: Seed L929 cells into a 96-well plate at a density that will achieve near-confluence after 24 hours.
-
Exposure: After 24 hours, remove the culture medium from the cells and replace it with the prepared extracts (test, negative control, positive control). Include a blank medium control.
-
Incubation: Incubate the plates for an additional 24 hours at 37°C.
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Quantification: Solubilize the formazan crystals with a suitable solvent (e.g., isopropanol) and measure the absorbance using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the negative control. A reduction in viability below 70% is typically considered a cytotoxic effect.
Protocol 2: Hemolysis Assay - Direct Contact Method (ISO 10993-4)
Methodology:
-
Blood Collection: Obtain fresh human blood anticoagulated with citrate or heparin.
-
Sample Preparation: Place the V3D3-based material in test tubes. Prepare positive controls (water for 100% hemolysis) and negative controls (saline).
-
Incubation: Add diluted blood to each tube and incubate at 37°C for a specified time (e.g., 60 minutes) with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.
-
Analysis: Carefully collect the supernatant and measure the absorbance of the free hemoglobin using a spectrophotometer at a wavelength of ~540 nm.
-
Calculation: Calculate the percentage of hemolysis relative to the positive control. A value <2% is considered non-hemolytic.
Conclusion and Future Outlook
The evidence suggests that silicone materials derived from vinyl-functionalized siloxanes, such as those based on V3D3, exhibit excellent biocompatibility profiles, particularly concerning in vitro cytotoxicity. Their highly efficient crosslinking chemistry minimizes the presence of leachable components that are often the source of adverse biological reactions. When compared to alternatives, they frequently demonstrate superior or equivalent performance to well-established materials like PDMS and are often less cytotoxic than materials like PVES or aged PE.[10]
However, biocompatibility is application-specific. While V3D3-based materials show low intrinsic toxicity and hemocompatibility, their performance in vivo can be influenced by surface properties (topography, chemistry) and mechanical characteristics. Future research should focus on surface modification strategies to further enhance hemocompatibility by reducing platelet adhesion and on long-term implantation studies to fully characterize the chronic foreign body response. For drug delivery applications, a thorough evaluation of drug-material interactions and absorption phenomena is also warranted.
By adhering to a rigorous, multi-faceted evaluation framework grounded in international standards, researchers and developers can confidently assess and optimize V3D3-based materials for the next generation of safe and effective medical devices.
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Literature review of 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane applications in dentistry
An In-Depth Comparative Guide to 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane in Dental Applications
Introduction: The Role of Siloxane Chemistry in Precision Dentistry
In the pursuit of fabricating precise and durable dental prosthetics, the accuracy of the initial impression is paramount. Modern restorative dentistry owes much of its success to the development of advanced biomaterials, among which silicon-based polymers play a pivotal role. This compound is a key organosilicon compound that serves as a fundamental building block for a class of materials known as Vinyl Polysiloxanes (VPS), or addition-reaction silicones.[1][2] Its unique molecular structure, featuring a flexible siloxane backbone with reactive vinyl groups, is instrumental in defining the superior properties of VPS impression materials.
This guide provides a comprehensive literature review and comparative analysis of this compound-based materials in dentistry. We will explore the underlying chemistry, compare their performance against alternative materials with supporting experimental data, and provide detailed protocols for their evaluation. This document is intended for researchers, materials scientists, and dental professionals seeking a deeper understanding of the materials that form the foundation of modern prosthodontics.
The Chemistry of Precision: The Addition-Reaction Mechanism
The exceptional performance of VPS materials stems from their polymerization chemistry. Unlike condensation-reaction silicones or polysulfides, the curing of VPS is an addition reaction. This process, catalyzed by a chloroplatinic acid catalyst, involves the reaction of vinyl groups (from molecules like this compound) with hydride groups on a silane copolymer.[3]
The critical advantage of this mechanism is that it produces no volatile byproducts, such as alcohol or water.[3][4] This absence of byproduct formation is directly responsible for the material's outstanding dimensional stability and accuracy, as there is minimal shrinkage during and after polymerization.[4]
Caption: Polymerization of Vinyl Polysiloxane (VPS).
Comparative Analysis of Dental Impression Materials
The selection of an impression material is a critical decision based on the specific clinical application. VPS materials, derived from trivinyltrisiloxane monomers, are often considered the state-of-the-art for fixed prosthodontics but must be compared against other available options.[4]
Key Performance Metrics
The following table summarizes the key performance indicators used to evaluate and compare dental impression materials.
| Property | Description | Clinical Significance |
| Dimensional Stability | The ability of a material to retain its size and shape over time after setting. | Allows for delayed pouring of casts and the creation of multiple accurate models from a single impression.[4] |
| Accuracy/Detail Reproduction | The ability to replicate the fine details of intraoral structures. | Essential for capturing precise margins of tooth preparations, ensuring well-fitting restorations.[5][6] |
| Tear Strength | The resistance of the material to tearing upon removal from the mouth, especially in thin sections. | Prevents fracture of the impression in critical interproximal and subgingival areas.[7] |
| Elastic Recovery | The ability of the material to return to its original dimensions after being deformed during removal. | Ensures the accuracy of the impression is maintained after removal from undercut areas.[4] |
| Hydrophilicity | The affinity of the material for water; its ability to wet oral tissues. | A hydrophilic material can displace moisture (saliva, blood) to capture fine details in a wet environment.[4][8] |
| Rigidity/Flexibility | The stiffness of the set material. | A rigid material resists distortion when the cast is poured, while a more flexible material is easier to remove from the mouth.[9] |
Performance Comparison: VPS vs. Alternatives
The following table provides a comparative overview of VPS against other common elastomeric and non-elastomeric impression materials.
| Material Type | Dimensional Stability (% Shrinkage @ 24h) | Tear Strength | Detail Reproduction | Hydrophilicity | Key Advantages | Key Disadvantages |
| Vinyl Polysiloxane (VPS) | Excellent (~ -0.15%) [4] | High | Excellent | Inherently Hydrophobic (surfactants added to improve)[4] | Highest accuracy & stability, multiple pours possible.[4] | Can be inhibited by sulfur (latex gloves); higher cost. |
| Polyether (PE) | Very Good (~ -0.2%)[4] | Good-High | Excellent | Intrinsically Hydrophilic | Excellent wettability, good accuracy.[7] | High rigidity (difficult to remove), absorbs water if stored improperly.[4] |
| Polysulfide | Poor (-0.4% to -0.6%)[4] | Excellent | Very Good | Moderately Hydrophilic | High tear strength, long working time. | Poor stability (must be poured quickly), unpleasant odor.[4] |
| Condensation Silicone | Poor (-0.4% to -0.6%)[4] | Fair-Good | Good | Hydrophobic | Lower cost than VPS. | High shrinkage due to alcohol byproduct evaporation. |
| Alginate (Hydrocolloid) | Very Poor | Low | Good | Hydrophilic | Low cost, easy to use, fast setting.[10] | Poor dimensional stability (imbibition/syneresis), single pour only.[10] |
The Modern Alternative: Digital Impressions
In recent years, digital intraoral scanners have emerged as a significant alternative to traditional impression materials.[11] This technology offers numerous advantages, including enhanced patient comfort by eliminating the need for impression trays and materials, real-time visualization of the preparation, and a streamlined digital workflow that facilitates communication with dental laboratories.[11] While traditional VPS impressions may still offer a slight accuracy advantage in highly specialized cases, the precision of digital scanners is comparable for most clinical applications and is continually improving.[11]
Experimental Protocols for Material Evaluation
To ensure trustworthy and reproducible comparisons, standardized testing methodologies are crucial. The following are representative protocols for evaluating key properties of dental impression materials.
Protocol 1: Evaluation of Dimensional Stability (ISO 4823)
Objective: To quantify the percentage of linear dimensional change of a set impression material over 24 hours.
Methodology:
-
Prepare a standardized stainless steel die with three parallel reference lines (A, B, C) as specified in ISO 4823.
-
Mix the impression material according to the manufacturer's instructions.
-
Load the material into an impression tray and make an impression of the die.
-
Allow the material to set completely as per the manufacturer's recommended time.
-
After removal, use a traveling microscope or a digital imaging system with calibrated measurement software to measure the distance between the reference lines on the impression. This is the initial measurement (L₀).
-
Store the impression at 23 ± 2 °C and 50 ± 10 % relative humidity.
-
At 24 hours post-setting, re-measure the distance between the same reference lines (L₂₄).
-
Calculate the percentage of dimensional change using the formula: % Change = [(L₂₄ - L₀) / L₀] * 100
-
Repeat the procedure for a statistically significant number of samples (n≥5) for each material being tested.
Caption: Workflow for Dimensional Stability Testing.
Protocol 2: Evaluation of Tear Strength (ASTM D624)
Objective: To determine the force required to tear a standardized specimen of the set impression material.
Methodology:
-
Fabricate standardized "trousers leg" or "Die C" shaped specimens of the set material using a custom mold.
-
Ensure all specimens are of uniform thickness and free from air bubbles or defects.
-
Secure the specimen in the grips of a universal testing machine (e.g., Instron).
-
Apply a tensile force at a constant rate of crosshead speed (e.g., 500 mm/min) until the specimen tears completely.
-
Record the maximum force (in Newtons) exerted during the test.
-
Calculate the tear strength by dividing the maximum force by the thickness of the specimen (N/mm).
-
Test a statistically significant number of samples (n≥5) for each material.
Biocompatibility Considerations
Any material placed in the oral cavity must be biocompatible, meaning it should not cause local or systemic adverse reactions.[12][13] Siloxanes, as a class of materials, are generally regarded as having low toxicity and being biocompatible.[14] The high molecular weight and stable, cross-linked nature of cured VPS materials mean they contain very few leachable or diffusible substances that could be absorbed by oral tissues.[12] However, it is essential that all dental polymers undergo rigorous testing to screen for potential toxicity or allergic responses before clinical use.[15][16]
Conclusion and Future Outlook
Materials based on this compound, specifically Vinyl Polysiloxanes, represent a cornerstone of modern restorative dentistry. Their addition-cure chemistry provides unparalleled dimensional stability and accuracy, making them a superior choice for high-precision applications compared to older materials like polysulfides and condensation silicones.[4] While polyethers offer the advantage of intrinsic hydrophilicity, their high rigidity and potential for water absorption present clinical challenges that well-formulated, surfactant-modified VPS materials can overcome.[4][7]
The most significant challenge to the dominance of VPS materials comes not from another polymer but from the advancement of digital technology.[11] Intraoral scanners are rapidly improving in accuracy and offer a more comfortable patient experience and a highly efficient workflow. However, the capital investment required for digital systems and the proven reliability of VPS ensure that these advanced siloxane materials will continue to be an essential tool in the dental armamentarium for the foreseeable future. Future research will likely focus on hybrid materials that combine the best properties of different polymer systems and on enhancing the digital-analog interface.
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- 15. [PDF] A review on potential toxicity of dental material and screening their biocompatibility | Semantic Scholar [semanticscholar.org]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
Safety Operating Guide
Navigating the Disposal of 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane: A Guide for Laboratory Professionals
For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a profound commitment to safety and environmental stewardship. The responsible management of chemical waste is a critical component of this commitment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane, a versatile organosilicon compound. By understanding the underlying principles of its handling and disposal, laboratory professionals can ensure a safe and compliant research environment.
PART 1: CORE DIRECTIVE: Immediate Safety and Handling
Before initiating any disposal procedure, a thorough understanding of the immediate safety and handling precautions for this compound is paramount. While many siloxanes are not classified as hazardous, their chemical properties necessitate careful management.
Personal Protective Equipment (PPE): The First Line of Defense
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against accidental splashes which could cause eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact. Although not typically a severe skin irritant, prolonged exposure should be avoided. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
Spill Management: Preparedness and Response
In the event of a spill, immediate and correct action is crucial to mitigate any potential hazards.
-
Evacuate and Ventilate : Ensure the immediate area is clear of personnel and increase ventilation to the extent possible.
-
Containment : For small spills, use a non-combustible absorbent material such as sand, earth, or vermiculite to contain the liquid.
-
Collection : Carefully collect the absorbed material and place it into a designated, labeled container for hazardous waste.
-
Decontamination : Clean the spill area thoroughly with a suitable solvent, and collect all cleaning materials as hazardous waste.
-
Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's established protocols.
PART 2: SCIENTIFIC INTEGRITY & LOGIC: Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization. The diverse applications of this compound in research and development can lead to various waste streams.
Identifying the Waste Stream
It is crucial to segregate waste containing this siloxane based on its form and contaminants:
-
Unused or Expired Product : Pure, unadulterated this compound.
-
Contaminated Solutions : Solutions where the siloxane is dissolved in organic solvents.
-
Reaction Mixtures : Complex mixtures resulting from chemical reactions involving the siloxane.
-
Contaminated Labware : Glassware, pipette tips, and other materials that have come into direct contact with the compound.
The presence of vinyl functional groups on the siloxane backbone is a key consideration. These groups can undergo polymerization, especially in the presence of catalysts or initiators. Therefore, it is critical to avoid mixing waste containing this siloxane with incompatible chemicals that could trigger a hazardous reaction.
Experimental Protocol: Step-by-Step Disposal Procedures
The disposal of this compound should always be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Waste Collection and Containment
-
Select a Compatible Container : Use a clearly labeled, leak-proof container made of a material compatible with the siloxane and any solvents present. For liquid waste, a high-density polyethylene (HDPE) or glass container is appropriate.
-
Labeling : The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". If it is a mixed waste, list all components and their approximate percentages.
-
Transferring the Waste : Carefully transfer the waste into the designated container, avoiding splashes and spills. For solid contaminated materials, place them directly into a labeled waste bag or container.
-
Secure Closure : Ensure the container is securely sealed to prevent leakage or the release of vapors.
-
Storage : Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials. Secondary containment is highly recommended to mitigate the impact of any potential leaks.
Final Disposal Pathway
The final disposal of the collected waste will be handled by your institution's EHS department or a licensed hazardous waste disposal company. The primary and most effective method for the disposal of organosilicon compounds is high-temperature incineration.[1] This process should be carried out in a licensed facility equipped with appropriate emission controls to manage the release of any harmful gases.[1]
While specialized recycling programs for some silicone materials exist, these are not typically accessible for laboratory-generated chemical waste, which is often of a small scale and may be contaminated.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
References
-
Biyuan. (n.d.). How to dispose of Vinyl Terminated Silicone Fluid safely? Retrieved from [Link]
-
Mojsiewicz-Pieńkowska, K., & Krenczkowska, D. (2016). Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones). National Institutes of Health. Retrieved from [Link]
-
Sanborn Head. (2019). Siloxanes in the Waste Stream. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). State Universal Waste Programs in the United States. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
